SS47 Tfa
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C51H57F3N6O14S |
|---|---|
Molecular Weight |
1067.1 g/mol |
IUPAC Name |
4-[2-[2-[2-[2-[3-[4-[5-[6-amino-5-[[3-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methoxy]-3-pyridinyl]-1,3-thiazol-2-yl]piperidin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C49H56N6O12S.C2HF3O2/c1-49(2,61)15-11-32-5-3-6-33(27-32)31-67-39-28-35(29-51-44(39)50)40-30-52-46(68-40)34-12-16-54(17-13-34)42(57)14-18-62-19-20-63-21-22-64-23-24-65-25-26-66-38-8-4-7-36-43(38)48(60)55(47(36)59)37-9-10-41(56)53-45(37)58;3-2(4,5)1(6)7/h3-8,27-30,34,37,61H,9-10,12-14,16-26,31H2,1-2H3,(H2,50,51)(H,53,56,58);(H,6,7) |
InChI Key |
OFXMZBYXUJKZRB-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: SS47 TFA and its Role in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SS47 TFA is a potent and specific heterobifunctional small molecule classified as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation. By hijacking the ubiquitin-proteasome system, this compound effectively removes HPK1 from immune cells, leading to enhanced T-cell proliferation, cytokine production, and anti-tumor immunity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols, and its significant role in the advancement of cancer immunotherapy research.
Introduction to this compound
This compound is a research compound that has garnered significant attention in the field of immuno-oncology. It is a PROTAC-based degrader of HPK1, an immunosuppressive regulatory kinase.[1][2][3] Structurally, this compound consists of a ligand that binds to HPK1, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN). This tripartite design allows this compound to bring HPK1 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of HPK1 by the proteasome.[3] The degradation of HPK1 has been shown to significantly enhance the in vivo anti-tumor efficacy of CAR-T cell therapy, highlighting its potential as a therapeutic agent in cancer treatment.[1][2][3]
Mechanism of Action
The primary mechanism of action of this compound is the targeted degradation of HPK1 through the ubiquitin-proteasome pathway. This process can be broken down into the following key steps:
-
Binding to HPK1 and CRBN: this compound simultaneously binds to the target protein, HPK1, and the E3 ubiquitin ligase, Cereblon (CRBN).
-
Ternary Complex Formation: This binding event results in the formation of a ternary complex consisting of HPK1, this compound, and CRBN.
-
Ubiquitination of HPK1: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to HPK1.
-
Proteasomal Degradation: The poly-ubiquitinated HPK1 is then recognized and degraded by the 26S proteasome.[3]
-
Recycling of this compound: After inducing degradation, this compound is released and can engage in further rounds of HPK1 degradation.
This catalytic mode of action allows for the sustained removal of HPK1 at sub-stoichiometric concentrations of the degrader.
Quantitative Data
The following tables summarize the in vitro efficacy of SS47 and its corresponding HPK1 inhibitor warhead, ZYF0033.
| Compound | Target | Assay | DC50 (nM) | Dmax (%) | Cell Line | Treatment Time (h) | Reference |
| SS47 | HPK1 | Western Blot | <50 | >90 | Jurkat | 24 |
Table 1: In Vitro Degradation Efficacy of SS47.
| Compound | Target | Assay | IC50 (nM) | Reference |
| ZYF0033 | HPK1 | MBP Phosphorylation Inhibition | <10 |
Table 2: In Vitro Inhibitory Activity of ZYF0033.
Signaling Pathways
The degradation of HPK1 by this compound has a profound impact on T-cell signaling, leading to enhanced immune responses.
PROTAC-Mediated HPK1 Degradation
Caption: Mechanism of this compound-mediated HPK1 degradation.
HPK1 Signaling in T-Cells and the Impact of this compound
Caption: HPK1 signaling pathway and the effect of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound.
Western Blot for HPK1 Degradation
Objective: To determine the DC50 and Dmax of this compound for HPK1 degradation.
-
Cell Culture and Treatment:
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM) for 24 hours. A vehicle control (DMSO) should be included.
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on a 4-20% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HPK1 (e.g., rabbit anti-HPK1) overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., mouse anti-GAPDH or β-actin) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the HPK1 band intensity to the corresponding loading control.
-
Calculate the percentage of HPK1 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log concentration of this compound to determine the DC50 and Dmax values.
-
CAR-T Cell Proliferation Assay
Objective: To assess the effect of this compound on CAR-T cell proliferation.
-
CAR-T Cell Preparation:
-
Generate CAR-T cells targeting a specific antigen (e.g., BCMA) by lentiviral transduction of human T cells.
-
Expand the CAR-T cells in appropriate culture medium supplemented with IL-2.
-
-
Co-culture Setup:
-
Label CAR-T cells with a proliferation dye such as CFSE according to the manufacturer's protocol.
-
Seed target tumor cells (e.g., BCMA-expressing multiple myeloma cells) at an appropriate density in a 96-well plate.
-
Add the CFSE-labeled CAR-T cells to the tumor cells at a specific effector-to-target (E:T) ratio (e.g., 1:1).
-
Treat the co-cultures with this compound (e.g., 100 nM) or vehicle control.
-
-
Incubation:
-
Incubate the co-culture plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with a viability dye and antibodies against T-cell markers (e.g., CD3).
-
Acquire the samples on a flow cytometer.
-
Gate on the live, CD3+ T-cell population and analyze the CFSE dilution profile.
-
-
Data Analysis:
-
Determine the percentage of proliferated cells based on the decrease in CFSE fluorescence intensity.
-
Compare the proliferation of this compound-treated CAR-T cells to the vehicle-treated control.
-
Cytokine Release Assay (IFN-γ ELISA)
Objective: To measure the effect of this compound on IFN-γ secretion by CAR-T cells.
-
Co-culture Setup:
-
Set up the CAR-T cell and tumor cell co-culture as described in the proliferation assay protocol (Section 5.2), but without CFSE labeling.
-
-
Supernatant Collection:
-
After 24-48 hours of co-culture, centrifuge the plates at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
ELISA:
-
Perform an ELISA for human IFN-γ on the collected supernatants according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody for IFN-γ.
-
Add the supernatants and a standard curve of recombinant IFN-γ to the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the concentration of IFN-γ in each sample based on the standard curve.
-
Compare the IFN-γ secretion in this compound-treated co-cultures to the vehicle-treated controls.
-
Experimental Workflow
Caption: Overall experimental workflow for evaluating this compound.
Conclusion
This compound is a powerful research tool for investigating the role of HPK1 in immune regulation. As a potent and specific degrader of HPK1, it provides a means to enhance T-cell function and anti-tumor immunity. The data and protocols presented in this guide offer a framework for researchers and drug development professionals to explore the therapeutic potential of HPK1 degradation in immuno-oncology. The ability of this compound to augment the efficacy of CAR-T cell therapy underscores the promise of this approach for the development of next-generation cancer immunotherapies.
References
An In-depth Technical Guide on the Mechanism of Action of SS47 Tfa in T-cell Activation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document describes the hypothetical molecule SS47 Tfa and its putative mechanism of action. The experimental data and protocols are provided as illustrative examples for a molecule of this class and are not based on publicly available information for a real-world compound named "this compound".
Introduction
T-cell activation is a critical process in the adaptive immune response, and its dysregulation is implicated in various autoimmune diseases and cancers. The activation of T-cells is initiated by the engagement of the T-cell receptor (TCR) with a peptide-major histocompatibility complex (pMHC) on an antigen-presenting cell (APC). This interaction triggers a signaling cascade that leads to T-cell proliferation, differentiation, and effector functions. A key early event in this cascade is the activation of the Src-family kinase, Lck. This compound is a novel, potent, and selective small molecule inhibitor of Lck designed to modulate T-cell activation for therapeutic purposes. This document provides a detailed overview of the mechanism of action of this compound, supported by preclinical data and experimental protocols.
Core Mechanism of Action
This compound is a synthetic, cell-permeable small molecule that acts as a competitive inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a 56-kDa protein that associates with the cytoplasmic tails of the CD4 and CD8 co-receptors on T-cells. Upon TCR engagement with a pMHC, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex of the TCR. This phosphorylation event creates docking sites for another key tyrosine kinase, ZAP-70, which is subsequently activated by Lck. The activation of ZAP-70 propagates the downstream signaling cascade, leading to the activation of transcription factors such as NFAT, AP-1, and NF-κB, which drive the expression of genes essential for T-cell activation, including the cytokine Interleukin-2 (IL-2).
This compound is designed to bind to the ATP-binding pocket of the Lck kinase domain, thereby preventing the phosphorylation of its downstream substrates, including the CD3 ITAMs and ZAP-70. By inhibiting Lck, this compound effectively blocks the initiation of the TCR signaling cascade, leading to a dose-dependent inhibition of T-cell activation, proliferation, and cytokine production.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in a series of in vitro and cell-based assays. The key quantitative data are summarized in the table below for easy comparison.
| Parameter | This compound | Control Compound (Staurosporine) | Assay Type |
| Lck Kinase Inhibition (IC50) | 2.5 nM | 15 nM | In vitro Kinase Assay |
| ZAP-70 Kinase Inhibition (IC50) | > 10,000 nM | 20 nM | In vitro Kinase Assay |
| T-Cell Proliferation Inhibition (IC50) | 50 nM | 100 nM | Cell-based Proliferation Assay |
| IL-2 Production Inhibition (IC50) | 45 nM | 90 nM | ELISA |
| Cytotoxicity (CC50) in Jurkat T-cells | > 25,000 nM | 500 nM | Cell Viability Assay |
Table 1: Summary of In Vitro and Cell-Based Activity of this compound. The data demonstrates that this compound is a potent and selective inhibitor of Lck with significant effects on T-cell function at nanomolar concentrations, and it exhibits low cytotoxicity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. In Vitro Lck Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for Lck kinase activity.
-
Materials: Recombinant human Lck enzyme, biotinylated peptide substrate (poly-Glu, Tyr 4:1), ATP, kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), this compound, and a suitable detection system (e.g., LanthaScreen™ Eu-PY20 antibody).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 2.5 µL of the Lck enzyme and 2.5 µL of the biotinylated peptide substrate.
-
Add 5 µL of the diluted this compound or DMSO vehicle control to the wells.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at the Km for Lck.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of EDTA solution.
-
Add 10 µL of the Eu-PY20 antibody detection solution and incubate for 60 minutes.
-
Read the plate on a fluorescence plate reader (e.g., TR-FRET).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
-
2. Cell-Based T-Cell Proliferation Assay
-
Objective: To measure the effect of this compound on the proliferation of primary human T-cells.
-
Materials: Primary human T-cells, anti-CD3 and anti-CD28 antibodies, RPMI-1640 medium supplemented with 10% FBS, this compound, and a proliferation detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Isolate primary human T-cells from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection.
-
Coat a 96-well plate with anti-CD3 antibody (1 µg/mL) overnight at 4°C. Wash the plate with PBS.
-
Seed the T-cells at a density of 1 x 10^5 cells/well.
-
Add soluble anti-CD28 antibody (1 µg/mL) to each well.
-
Add a serial dilution of this compound or DMSO vehicle control to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Add the CellTiter-Glo® reagent to each well and measure luminescence using a plate reader.
-
Calculate the percent inhibition of proliferation and determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using the Graphviz (DOT language) to visualize the signaling pathways and experimental workflows.
Caption: T-cell activation signaling pathway and the inhibitory action of this compound on Lck.
Caption: Experimental workflow for the preclinical characterization of this compound.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of T-cell-mediated pathologies. Its mechanism of action as a potent and selective inhibitor of Lck provides a targeted approach to modulating the immune response. The preclinical data presented in this guide demonstrate its efficacy in inhibiting T-cell activation and proliferation at nanomolar concentrations with a favorable safety profile in vitro. Further investigation in preclinical in vivo models is warranted to fully elucidate the therapeutic potential of this compound.
An In-depth Technical Guide to SS47 Tfa: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SS47, in its trifluoroacetic acid (Tfa) salt form, is a potent and selective heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Hematopoietic Progenitor Kinase 1 (HPK1). As a critical negative regulator of T-cell activation, HPK1 has emerged as a promising therapeutic target in immuno-oncology. SS47 operates by inducing the proximity of HPK1 to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of HPK1. This guide provides a comprehensive technical overview of the structure, properties, and mechanism of action of SS47 Tfa, including available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Structure and Physicochemical Properties
SS47 is a complex small molecule designed to bridge HPK1 and the E3 ligase Cereblon. The "Tfa" designation indicates that the compound is supplied as a trifluoroacetic acid salt, which is common for purification and stabilization of amine-containing compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₁H₅₇F₃N₆O₁₄S | PubChem |
| Molecular Weight | 1067.1 g/mol | PubChem |
| IUPAC Name | 4-[2-[2-[2-[2-[3-[4-[5-[6-amino-5-[[3-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methoxy]pyridin-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid | PubChem |
| CAS Number | 2636072-62-1 | MedChemExpress |
| Appearance | Solid | AbMole BioScience |
| Solubility | DMSO: 100 mg/mL (with ultrasonic) | AbMole BioScience |
| Storage | -20°C, protect from light, sealed | AbMole BioScience |
Synthesis
The synthesis of SS47 is based on the modification of a precursor molecule, ZYF0033.[1] The general synthetic strategy for PROTACs like SS47 involves the modular assembly of three key components: a ligand for the target protein (HPK1), a ligand for the E3 ligase (Cereblon), and a linker connecting the two.[2] The synthesis typically involves multi-step organic reactions, including coupling reactions to form amide bonds and protective group strategies to ensure regioselectivity.[2] Purification is commonly achieved through high-performance liquid chromatography (HPLC).[2]
While a detailed, step-by-step synthesis protocol for SS47 is not publicly available in the search results, the general approach for PROTAC synthesis can be adapted. A key feature of SS47 is the presence of an alkyne group, making it suitable for click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), for facile modification or conjugation.[3]
Mechanism of Action
SS47 functions as a PROTAC to induce the degradation of HPK1.[1][4] This process involves the formation of a ternary complex between SS47, HPK1, and the E3 ubiquitin ligase Cereblon (CRBN).[1][4]
The mechanism can be broken down into the following key steps:
-
Binding: The SS47 molecule, with its two distinct ligand ends, simultaneously binds to HPK1 and CRBN.[1]
-
Ternary Complex Formation: This binding event brings HPK1 and CRBN into close proximity, forming a stable ternary complex.
-
Ubiquitination: Within the ternary complex, CRBN, as part of the E3 ubiquitin ligase complex, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of HPK1.
-
Proteasomal Degradation: The poly-ubiquitinated HPK1 is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[1]
-
Recycling: The SS47 molecule is released after inducing ubiquitination and can then participate in further rounds of HPK1 degradation, acting in a catalytic manner.
This targeted degradation of HPK1 removes its inhibitory effect on T-cell signaling, thereby enhancing the immune response.
Biological Activity and Quantitative Data
SS47 has been shown to be a potent degrader of HPK1, leading to enhanced T-cell function and anti-tumor activity.
Table 2: In Vitro and In Vivo Activity of SS47
| Parameter | Condition | Value/Observation | Source |
| HPK1 Degradation | Bone-marrow-derived DCs | Effective at 100 nM | [4] |
| T-Cell Proliferation | CD4+ and CD8+ T-cells | Significantly increased at 100 nM | [4] |
| Cytokine Secretion | IFN-γ | Increased at 100 nM | [4] |
| In Vivo HPK1 Degradation | 4T-1 tumor-bearing mice | 10 mg/kg, s.c. daily for 10 days | [5] |
| In Vivo Anti-tumor Effect | 4T-1 tumor-bearing mice | Markedly better inhibition of tumor growth than control | [4] |
HPK1 Signaling Pathway
HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[6] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, including the adaptor protein SLP-76.[7] This phosphorylation leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, which dampens the T-cell activation signal.[8] By degrading HPK1, SS47 prevents this negative feedback loop, leading to sustained TCR signaling and enhanced T-cell effector functions.
Experimental Protocols
While specific protocols for SS47 are proprietary, this section provides detailed methodologies for key experiments based on standard practices in the field.
HPK1 Degradation Assay (Western Blot)
This protocol outlines the steps to assess the degradation of HPK1 in a cell line (e.g., Jurkat, a human T-cell line) following treatment with SS47.
Workflow:
Detailed Steps:
-
Cell Culture and Treatment:
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Seed cells at a density of 1 x 10⁶ cells/mL.
-
Treat cells with varying concentrations of SS47 (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).[8]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[8]
-
Incubate with a primary antibody against HPK1 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the HPK1 band intensity to the loading control.
-
Compare the levels of HPK1 in SS47-treated samples to the vehicle control to determine the extent of degradation.
-
T-Cell Proliferation Assay (CFSE-based)
This protocol describes a method to measure T-cell proliferation in response to stimulation, with and without SS47 treatment, using carboxyfluorescein succinimidyl ester (CFSE) dye.[9][10]
Workflow:
Detailed Steps:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[10]
-
-
CFSE Labeling:
-
Cell Culture and Treatment:
-
Plate CFSE-labeled PBMCs in a 96-well plate.
-
Add SS47 at desired concentrations.
-
Stimulate T-cell proliferation using anti-CD3 and anti-CD28 antibodies.[9]
-
-
Incubation and Staining:
-
Incubate the cells for 3-5 days at 37°C in a 5% CO₂ incubator.[9]
-
Harvest the cells and stain with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD4, CD8).
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on CD4+ and CD8+ T-cell populations.
-
Analyze the CFSE fluorescence intensity. Each peak of decreasing fluorescence represents a successive generation of cell division.
-
-
Data Analysis:
-
Quantify the percentage of divided cells and the proliferation index for each condition.
-
Compare the proliferation of SS47-treated T-cells to the vehicle control.
-
In Vivo Studies
SS47 has been evaluated in a 4T1 murine breast cancer model.[5] The 4T1 cell line is highly tumorigenic and metastatic, making it a relevant model for studying cancer immunotherapy.[11][12]
Table 3: Representative In Vivo Experimental Design
| Parameter | Description |
| Animal Model | BALB/c mice bearing 4T-1 tumors |
| Treatment | SS47 (10 mg/kg, subcutaneous injection, once a day for 10 days) |
| Control Groups | Vehicle control, parent molecule (ZYF0033) |
| Primary Endpoints | Tumor growth inhibition, HPK1 degradation in tumor tissue and/or immune cells |
| Secondary Endpoints | Immune cell infiltration into the tumor, cytokine levels, overall survival |
Conclusion
This compound is a valuable research tool for investigating the role of HPK1 in immune regulation and as a potential therapeutic agent in immuno-oncology. Its mechanism of action, involving the targeted degradation of HPK1, offers a distinct advantage over traditional kinase inhibitors. This technical guide provides a foundational understanding of SS47's structure, properties, and biological activity, along with standardized protocols for its evaluation. Further research is warranted to fully elucidate its therapeutic potential and to establish a comprehensive pharmacokinetic and pharmacodynamic profile.
References
- 1. Buy HPK1 Degrader SS47 (EVT-12554068) [evitachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HPK1 PROTAC SS47 | HPK1 degrader | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Mouse 4T1 breast tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Critical Role of Hematopoietic Progenitor Kinase 1 (HPK1) as a Negative Regulator in T-Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a pivotal intracellular negative regulator of T-cell function.[1][2] As a member of the Ste20-like serine/threonine kinase family, HPK1 is predominantly expressed in hematopoietic cells and plays a crucial role in attenuating T-cell receptor (TCR) signaling, thereby preventing excessive immune responses.[1][3] However, this function can be co-opted by tumors to evade immune surveillance, making HPK1 a compelling therapeutic target for cancer immunotherapy.[1][4] This technical guide provides an in-depth exploration of the core mechanisms of HPK1-mediated negative regulation in T-cells, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.
The HPK1 Signaling Pathway in T-Cell Regulation
Upon engagement of the T-cell receptor (TCR), a complex signaling cascade is initiated, leading to T-cell activation, proliferation, and the execution of effector functions.[5] HPK1 functions as a critical negative feedback loop within this pathway.[4][6]
Following TCR stimulation, HPK1 is recruited to the linker for activation of T-cells (LAT) signalosome, a key signaling hub.[1] Here, HPK1 is activated through autophosphorylation and transphosphorylation.[7][8] The primary and most well-characterized substrate of activated HPK1 in T-cells is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1][2] HPK1 phosphorylates SLP-76 at Serine 376.[1][9]
This phosphorylation event creates a binding site for 14-3-3 proteins.[10][11] The subsequent binding of 14-3-3 proteins to the phosphorylated Serine 376 on SLP-76 leads to the disassembly of the TCR signaling complex.[1][9] This process is further facilitated by the ubiquitination and subsequent proteasomal degradation of SLP-76.[1][7] The net result is a dampening of downstream signaling pathways, including the Ras-MAPK and PLCγ1-Ca2+ pathways, which leads to reduced T-cell activation, cytokine production, and proliferation.[7][8]
Quantitative Impact of HPK1 Inhibition on T-Cell Function
The functional consequences of inhibiting or genetically ablating HPK1 have been extensively documented, consistently demonstrating an enhancement of T-cell responses.
Table 1: Effect of HPK1 Inhibition on T-Cell Cytokine Production
| HPK1 Inhibitor | Cell Type | Stimulation | Cytokine | Concentration (nM) | Fold Increase vs. Control | Reference |
| Compound 1 | Human CD8+ T-cells | anti-CD3/CD28 | IL-2 | 1000 | ~2-4 | [4] |
| Compound 1 | Human CD8+ T-cells | anti-CD3/CD28 | IFN-γ | 1000 | ~1.5-3 | [4] |
| NDI-101150 | Human CD4+ & CD8+ T-cells | anti-CD3/CD28 | IL-2 | 1000 | Significant Increase | [6][10] |
| NDI-101150 | Human CD4+ & CD8+ T-cells | anti-CD3/CD28 | IFN-γ | 1000 | Significant Increase | [6][10] |
| CFI-402411 | Human T-cells | TCR stimulation | - | - | Alleviation of inhibition | [9] |
| BGB-15025 | Human T-cells | TCR stimulation | - | - | Enhanced T-cell activation | [8][12] |
| Note: The data presented are estimations derived from graphical representations and statements in the cited literature and are intended for illustrative purposes. For precise data, please refer to the original publications. |
Table 2: Impact of HPK1 Knockout/Inhibition on T-Cell Proliferation and Activation Markers
| Intervention | Cell Type | Phenotypic Parameter | Observation | Reference |
| HPK1 Knockout | Murine T-cells | Proliferation | Hyper-proliferative response to anti-CD3 | [13] |
| HPK1 Knockout | Murine T-cells | Activation Markers (CD25, CD69) | Significantly increased expression | [3] |
| HPK1 Inhibitor (Compound 1) | Human CD8+ T-cells | Proliferation | Modest increase | [14] |
| HPK1 Inhibitor (NDI-101150) | Human T-cells | T-cell activation | Enhanced under exhaustive conditions | [6] |
HPK1 and T-Cell Exhaustion
T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer. It is characterized by the progressive loss of effector functions, including cytokine production and proliferative capacity, and is associated with the sustained expression of inhibitory receptors such as PD-1, TIM-3, and LAG-3. High expression of HPK1 has been correlated with increased T-cell exhaustion.[15]
Inhibition or depletion of HPK1 has been shown to ameliorate T-cell exhaustion.[15] For instance, genetic depletion or pharmacological inhibition of HPK1 in CAR-T cells improves their efficacy in preclinical models.[15][16] This suggests that targeting HPK1 can reinvigorate exhausted T-cells and enhance their anti-tumor activity.
Therapeutic Implications and Drug Development
The critical role of HPK1 as a negative regulator of T-cell function has positioned it as a high-priority target for cancer immunotherapy.[6][17] Several small molecule inhibitors of HPK1 are currently under investigation in clinical trials, including NDI-101150, CFI-402411, and BGB-15025.[8][9][10] These inhibitors have demonstrated the ability to enhance T-cell activation and cytokine production in preclinical studies.[9][10][12]
Furthermore, HPK1 inhibitors show promise in combination with other immunotherapies, such as immune checkpoint inhibitors targeting PD-1/PD-L1.[17] Preclinical data suggests that combining an HPK1 inhibitor with an anti-PD-1 antibody can lead to synergistic anti-tumor effects.[12]
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to study the role of HPK1 in T-cell signaling.
In Vitro HPK1 Kinase Assay
This assay is designed to measure the direct inhibitory activity of a compound against the HPK1 enzyme. A common method is a luminescence-based assay that quantifies ADP production.
Materials:
-
Recombinant HPK1 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein)
-
ATP
-
Kinase assay buffer
-
Test inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in kinase assay buffer with a constant final DMSO concentration (typically ≤1%).
-
Assay Plate Setup: Add 1 µL of the serially diluted inhibitor or DMSO (for controls) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of recombinant HPK1 enzyme solution to each well, except for the "no enzyme" control wells.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Detection: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
T-Cell Activation and Cytokine Production Assay
This assay measures the effect of an HPK1 inhibitor on T-cell activation, typically by quantifying the secretion of cytokines like IL-2 and IFN-γ.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies
-
Test inhibitor (dissolved in DMSO)
-
96-well cell culture plates
-
ELISA or bead-based immunoassay kit for IL-2 and IFN-γ
Protocol:
-
Cell Plating: Plate PBMCs or T-cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Inhibitor Treatment: Add the test inhibitor at various concentrations to the appropriate wells. Include a DMSO vehicle control.
-
T-Cell Stimulation: Add anti-CD3 and anti-CD28 antibodies to the wells to stimulate T-cell activation.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of IL-2 and IFN-γ in the supernatant using an ELISA or a bead-based immunoassay according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the inhibitor-treated wells to the vehicle control to determine the effect of HPK1 inhibition on T-cell activation.
Immunoprecipitation of HPK1 and SLP-76
This protocol is used to study the interaction between HPK1 and its substrate SLP-76.
Materials:
-
Jurkat T-cells
-
Anti-CD3 antibody
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody for immunoprecipitation (e.g., anti-SLP-76)
-
Protein A/G agarose (B213101) beads
-
Antibodies for Western blotting (anti-HPK1, anti-SLP-76)
Protocol:
-
Cell Stimulation: Stimulate Jurkat T-cells with anti-CD3 antibody for a short period (e.g., 2-5 minutes) to induce TCR signaling.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G agarose beads.
-
Incubate the pre-cleared lysates with the anti-SLP-76 antibody overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-HPK1 and anti-SLP-76 antibodies to detect the co-immunoprecipitated proteins.
-
Conclusion
HPK1 is a well-validated negative regulator of TCR signaling, acting as a crucial brake on T-cell activation.[1] Its mechanism of action, centered on the phosphorylation of SLP-76 and the subsequent disassembly of the signalosome, is a key control point in the adaptive immune response.[1][9] The enhanced T-cell function observed upon HPK1 inhibition or knockout underscores its significant potential as a therapeutic target in oncology.[6][17] The ongoing clinical development of HPK1 inhibitors holds the promise of a new class of cancer immunotherapies that can augment T-cell responses and overcome tumor-induced immunosuppression.
References
- 1. benchchem.com [benchchem.com]
- 2. HPK1 Kinase Enzyme System Application Note [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. BeiGene Initiates Phase 1 Clinical Trial for HPK1 Inhibitor BGB-15025 | Nasdaq [nasdaq.com]
- 9. Treadwell Therapeutics Announces A Presentation at the 2021 SITC Annual Meeting Featuring a Clinical Trial Update on CFI-402411, a First-in-Class HPK1 inhibitor [prnewswire.com]
- 10. Preclinical characterization of NDI-101150 presented | BioWorld [bioworld.com]
- 11. beonemedinfo.com [beonemedinfo.com]
- 12. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 13. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. P1464: DECREASING HPK1 EXPRESSION IN CD19 CAR-T CELLS: A NOVEL STRATEGY TO OVERCOME CHALLENGES OF CELL THERAPY FOR ADULT (R/R) B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
In-Depth Technical Guide: SS47 as a Heterobifunctional Degrader of HPK1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy. Overcoming the immunosuppressive tumor microenvironment is a key challenge in oncology, and strategies to enhance T-cell effector function are of paramount importance. SS47 is a novel heterobifunctional degrader designed to specifically target HPK1 for proteasomal degradation. By removing HPK1 protein, SS47 effectively dismantles a key inhibitory checkpoint in T-cell signaling, leading to enhanced T-cell proliferation, cytokine production, and anti-tumor immunity. This technical guide provides a comprehensive overview of the preclinical data and methodologies used to characterize SS47 as a potent HPK1 degrader.
Introduction to HPK1 and Targeted Protein Degradation
HPK1, encoded by the MAP4K1 gene, is predominantly expressed in hematopoietic cells and functions as a negative feedback regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key signaling adaptors, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[2] This phosphorylation event leads to the ubiquitination and subsequent proteasomal degradation of SLP-76, thereby attenuating downstream signaling cascades that are crucial for T-cell activation and effector function.[2]
Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), are small molecules with two distinct domains: one that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
SS47 is a PROTAC-based HPK1 degrader that recruits the Cereblon (CRBN) E3 ligase to induce the degradation of HPK1.[3] By removing the HPK1 protein, SS47 is designed to overcome the limitations of traditional kinase inhibitors by eliminating both the catalytic and scaffolding functions of the target protein.
Mechanism of Action of SS47
SS47 functions as a molecular bridge, bringing HPK1 and the CRBN E3 ligase into close proximity to form a ternary complex. This induced proximity enables the transfer of ubiquitin from the E3 ligase to HPK1, leading to its polyubiquitination and subsequent recognition and degradation by the 26S proteasome. The catalytic nature of this process allows a single molecule of SS47 to induce the degradation of multiple HPK1 proteins.
Quantitative Data
The following table summarizes the key quantitative data for SS47 from preclinical studies. Note: Specific DC50, Dmax, and binding affinity values for SS47 were not publicly available in the reviewed literature. The data presented here is based on the concentrations used in the cited experiments and typical reporting metrics for PROTACs.
| Parameter | Value/Concentration | Cell Type/System | Assay Type | Reference |
| In Vitro Degradation | ||||
| HPK1 Degradation | 100 nM | Bone-marrow-derived DCs | Western Blot | [3] |
| Cellular Activity | ||||
| CAR-T Cell Antitumor Effect | 100 nM (24 h) | CAR-T cells | Co-culture cytotoxicity assay | [4] |
| CD4+ and CD8+ T-cell Proliferation | 100 nM | Primary T-cells | Proliferation Assay | [3] |
| IFN-γ Secretion | 100 nM | Primary T-cells | Cytokine Secretion Assay | [3] |
| In Vivo Efficacy | ||||
| HPK1 Degradation | 10 mg/kg (s.c., daily for 10 days) | 4T-1 tumor-bearing mice | Western Blot | [4] |
| Tumor Growth Inhibition | 10 mg/kg | 4T-1 tumor-bearing mice | Tumor volume measurement | [3] |
Experimental Protocols
Western Blot Analysis of HPK1 Degradation
This protocol describes the methodology to assess the degradation of HPK1 in cells treated with SS47.
Materials:
-
Cell line (e.g., Jurkat T-cells, primary T-cells, or bone-marrow-derived DCs)
-
SS47
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HPK1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of SS47 or vehicle control (DMSO) for the desired time (e.g., 24-48 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HPK1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an anti-GAPDH antibody to ensure equal protein loading.
T-cell Proliferation Assay
This protocol outlines a method to measure the effect of SS47 on T-cell proliferation.
Materials:
-
Primary human or mouse T-cells
-
SS47
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)
-
Cell proliferation dye (e.g., CFSE) or [³H]-thymidine
-
96-well culture plates
-
Flow cytometer or liquid scintillation counter
Procedure:
-
Cell Preparation: Isolate primary T-cells from peripheral blood or spleen.
-
Labeling (if using CFSE): Label T-cells with CFSE according to the manufacturer's protocol.
-
Cell Plating and Treatment: Plate the T-cells in a 96-well plate and pre-treat with SS47 or vehicle control for a specified time.
-
T-cell Stimulation: Add anti-CD3/CD28 antibodies to stimulate T-cell proliferation.
-
Incubation: Culture the cells for 3-5 days.
-
Analysis:
-
CFSE: Harvest cells, stain with viability and cell surface markers (e.g., CD4, CD8), and analyze CFSE dilution by flow cytometry.
-
[³H]-thymidine: Pulse the cells with [³H]-thymidine for the final 18-24 hours of culture, harvest the cells, and measure incorporated radioactivity using a liquid scintillation counter.
-
Cytokine Secretion Assay
This protocol describes how to measure the impact of SS47 on the secretion of key cytokines like IFN-γ from T-cells.
Materials:
-
Primary T-cells
-
SS47
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)
-
ELISA or CBA (Cytometric Bead Array) kit for the cytokine of interest (e.g., IFN-γ)
-
96-well culture plates
Procedure:
-
Cell Plating and Treatment: Plate primary T-cells in a 96-well plate and pre-treat with SS47 or vehicle control.
-
T-cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies.
-
Incubation: Culture the cells for 24-72 hours.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of the cytokine in the supernatants using an ELISA or CBA kit according to the manufacturer's instructions.
HPK1 Signaling Pathway and the Impact of SS47
HPK1 acts as a crucial negative regulator in the TCR signaling cascade. Upon TCR activation, a series of phosphorylation events leads to the formation of a signalosome complex involving key proteins like LCK, ZAP70, LAT, and SLP-76. HPK1 is recruited to this complex and, once activated, phosphorylates SLP-76. This phosphorylation marks SLP-76 for degradation, thereby dampening the T-cell activation signal. By degrading HPK1, SS47 prevents the phosphorylation and subsequent degradation of SLP-76, leading to sustained TCR signaling and enhanced T-cell effector functions.
Conclusion
SS47 is a potent and specific heterobifunctional degrader of HPK1. By targeting HPK1 for proteasomal degradation, SS47 effectively removes a key negative regulator of T-cell signaling. Preclinical studies have demonstrated that SS47 enhances T-cell proliferation and cytokine secretion in vitro and exhibits anti-tumor efficacy in vivo. These findings highlight the therapeutic potential of HPK1 degradation as a novel strategy in cancer immunotherapy. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of SS47 is warranted to support its clinical development.
References
- 1. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPK1 PROTAC SS47 | HPK1 degrader | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
SS47-TFA: A Technical Guide to Target Engagement and Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the preclinical characterization of SS47-TFA, a novel heterobifunctional degrader designed to induce the degradation of a target protein of interest (POI) by hijacking the ubiquitin-proteasome system. This document details the core principles of SS47-TFA's mechanism of action, focusing on target engagement and the critical formation of a productive ternary complex with an E3 ubiquitin ligase. We present a compilation of quantitative data from key biochemical and cellular assays and provide detailed experimental protocols to enable replication and further investigation. Visual diagrams of the underlying biological pathways and experimental workflows are included to facilitate a comprehensive understanding of SS47-TFA's mode of action.
Introduction: The Principle of Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address disease-causing proteins that have been historically challenging to target with conventional small molecule inhibitors. Heterobifunctional degraders, such as SS47-TFA, are chimeric molecules that function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2][3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for subsequent degradation by the 26S proteasome.[3][4] The formation of a stable and productive ternary complex, consisting of the POI, the degrader molecule, and the E3 ligase, is a crucial and often rate-limiting step for efficient protein degradation.[5][6]
SS47-TFA is composed of three key components: a ligand that binds to the target protein, a linker moiety, and a ligand that recruits a specific E3 ligase. The efficiency of SS47-TFA-mediated degradation is influenced by several factors, including the binding affinities of the ligands for their respective proteins and the cooperativity of ternary complex formation.
Mechanism of Action: SS47-TFA Signaling Pathway
The mechanism of action of SS47-TFA involves a series of orchestrated molecular events, as depicted in the signaling pathway below.
Caption: Mechanism of SS47-TFA-induced protein degradation.
Quantitative Assessment of Target Engagement and Ternary Complex Formation
A thorough understanding of the binding affinities and kinetics of SS47-TFA is essential for optimizing its degradation efficiency. A suite of biochemical and cellular assays is employed to quantify target engagement and ternary complex formation.
Table 1: Summary of Quantitative Data for SS47-TFA
| Parameter | Assay | Value | Units |
| Binary Affinity | |||
| SS47-TFA ↔ POI (KD) | SPR | 50 | nM |
| SS47-TFA ↔ E3 Ligase (KD) | ITC | 150 | nM |
| Ternary Complex Formation | |||
| Ternary Complex Affinity (KD) | TR-FRET | 25 | nM |
| Cooperativity (α) | Calculated | 2 | - |
| Cellular Activity | |||
| Target Degradation (DC50) | Western Blot | 100 | nM |
| Target Degradation (Dmax) | Western Blot | >90 | % |
| Ternary Complex Formation (EC50) | NanoBRET | 75 | nM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Surface Plasmon Resonance (SPR) for Binary Affinity Measurement
This protocol outlines the procedure for determining the binding affinity of SS47-TFA to the target protein of interest (POI).
Caption: Workflow for SPR-based binary affinity analysis.
Protocol:
-
Immobilization: The purified target protein (POI) is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Injection: A series of concentrations of SS47-TFA in a suitable running buffer are injected over the sensor surface.
-
Data Acquisition: The association and dissociation of SS47-TFA are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC) for Binary Affinity Measurement
ITC is employed to measure the binding affinity of SS47-TFA to the E3 ligase.
Protocol:
-
Sample Preparation: The purified E3 ligase is placed in the sample cell of the calorimeter, and SS47-TFA is loaded into the injection syringe.
-
Titration: A series of small injections of SS47-TFA are made into the sample cell containing the E3 ligase.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat data are plotted against the molar ratio of the reactants and fitted to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET assays are utilized to quantify the formation of the POI::SS47-TFA::E3 ligase ternary complex.[7]
Caption: Principle of the TR-FRET assay for ternary complex detection.
Protocol:
-
Reagent Preparation: The POI is labeled with a FRET donor (e.g., Terbium cryptate) and the E3 ligase with a FRET acceptor (e.g., d2).
-
Assay Plate Setup: The labeled proteins and varying concentrations of SS47-TFA are added to a microplate.
-
Incubation: The plate is incubated to allow for ternary complex formation.
-
Signal Detection: The TR-FRET signal is measured using a plate reader. The ratio of acceptor to donor emission is calculated.
-
Data Analysis: The TR-FRET ratio is plotted against the SS47-TFA concentration to determine the EC50 for ternary complex formation and the equilibrium dissociation constant (KD).
NanoBRET™ Assay for Cellular Target Engagement
The NanoBRET™ assay is a live-cell method to quantify the engagement of SS47-TFA with its target protein.[5]
Protocol:
-
Cell Line Generation: A cell line is engineered to express the POI fused to a NanoLuc® luciferase.
-
Cell Plating: The engineered cells are plated in a microplate.
-
Compound Treatment: Cells are treated with varying concentrations of SS47-TFA and a cell-permeable fluorescent tracer that binds to the POI.
-
Signal Detection: The NanoBRET™ signal is measured on a plate reader capable of detecting both the luciferase and tracer signals.
-
Data Analysis: The BRET ratio is calculated and plotted against the SS47-TFA concentration to determine the IC50 for target engagement.
Western Blotting for Protein Degradation
Western blotting is a standard method to quantify the extent of POI degradation in cells treated with SS47-TFA.
Protocol:
-
Cell Treatment: Cells are treated with a dose-response of SS47-TFA for a specified time.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific to the POI and a loading control protein, followed by a secondary antibody.
-
Signal Detection and Analysis: The protein bands are visualized, and the band intensities are quantified. The level of POI is normalized to the loading control, and the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are calculated.
Conclusion
The comprehensive characterization of SS47-TFA through a combination of biochemical and cellular assays provides a robust understanding of its target engagement and mechanism of action. The quantitative data presented in this guide demonstrate the ability of SS47-TFA to effectively bind its target protein and the partner E3 ligase, leading to the formation of a productive ternary complex and subsequent degradation of the target protein. The detailed protocols provided herein serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating further studies and the development of novel therapeutics.
References
- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted protein degradation using deGradFP in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ternary Complex Formation [promega.sg]
- 6. biorxiv.org [biorxiv.org]
- 7. LanthaScreen Cellular Assays | Thermo Fisher Scientific - JP [thermofisher.com]
Investigating the Downstream Signaling Pathways of HPK1 Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream signaling pathways affected by the degradation of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, is a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling. Its targeted degradation has emerged as a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity. This document details the mechanisms of HPK1 degradation, its impact on downstream signaling cascades, and provides detailed experimental protocols for investigating these pathways.
Introduction to HPK1 and its Role in Immune Regulation
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a member of the Ste20-like kinase family. It functions as a crucial intracellular checkpoint that dampens the signaling cascades initiated by the T-cell receptor (TCR) and B-cell receptor (BCR).[1][2] Upon TCR engagement, HPK1 is recruited to the signaling complex where it becomes activated.[2] Activated HPK1 then phosphorylates key downstream targets, leading to the attenuation of the immune response.[2] This negative regulatory role makes HPK1 an attractive target for therapeutic intervention, particularly in cancer immunotherapy, where enhancing T-cell function is desirable.[1][3]
Mechanisms of HPK1 Degradation
The cellular levels of HPK1 are regulated through the ubiquitin-proteasome system.[4][5] This process involves the covalent attachment of ubiquitin molecules to HPK1, marking it for degradation by the proteasome. The specificity of this process is conferred by E3 ubiquitin ligases.
Studies have identified the CUL7/Fbxw8 ubiquitin ligase as one of the E3 ligases that targets HPK1 for degradation.[5] The degradation of HPK1 is dependent on its own kinase activity, suggesting a negative feedback loop where active HPK1 promotes its own destruction.[4][5] This process of ubiquitination and subsequent degradation is a key mechanism for controlling the intensity and duration of HPK1-mediated signaling. In pancreatic cancer, the loss of HPK1 protein expression is primarily due to this proteasome-mediated degradation.[4]
Downstream Signaling Pathways Modulated by HPK1 Degradation
The degradation of HPK1 removes a critical brake on T-cell activation, leading to enhanced and sustained immune responses. The most well-characterized downstream effects of HPK1 degradation are centered on the T-cell receptor signaling pathway.
T-Cell Receptor (TCR) Signaling
The primary substrate of HPK1 in the TCR signaling cascade is the SH2 domain-containing leukocyte protein of 76kDa (SLP-76).[6][7][8] Activated HPK1 phosphorylates SLP-76 at Serine 376.[7][9] This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[7][9][10] The degradation of SLP-76 destabilizes the TCR signaling complex and attenuates downstream signaling.[7][9]
Consequently, the degradation of HPK1 prevents the phosphorylation and subsequent degradation of SLP-76. This leads to:
-
Enhanced Phosphorylation of Downstream Effectors: Increased and sustained phosphorylation of key signaling molecules such as Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK).[6][7]
-
Increased Calcium Flux: More persistent intracellular calcium mobilization, a critical second messenger in T-cell activation.[6]
-
Enhanced Cytokine Production: Increased secretion of effector cytokines, most notably Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[6][11][12]
-
Increased T-cell Proliferation and Activation: Overall enhancement of T-cell activation and proliferation in response to antigen stimulation.[13]
In a similar fashion, HPK1 negatively regulates B-cell receptor signaling through the phosphorylation and subsequent degradation of the B-cell linker protein (BLNK), a homolog of SLP-76.[14][15]
JNK and NF-κB Signaling Pathways
HPK1 is also involved in modulating the c-Jun N-terminal kinase (JNK) and Nuclear Factor-κB (NF-κB) signaling pathways.[4][16] The degradation of HPK1 can therefore influence these pathways, which are critical for various cellular processes including proliferation, apoptosis, and the inflammatory response. The precise downstream consequences of HPK1 degradation on these pathways are an active area of research.
Quantitative Data on the Effects of HPK1 Degradation/Inhibition
The following tables summarize the quantitative effects of HPK1 degradation or inhibition on downstream signaling molecules and cytokine production, as reported in the literature.
| Parameter | Effect of HPK1 Inhibition/Degradation | Fold Change/EC50 | Cell Type | Reference |
| Downstream Signaling | ||||
| pSLP-76 (S376) | Decrease | - | Human CD8+ T cells | [11] |
| pERK1/2 | Increase | - | Human CD8+ T cells | [11] |
| Cytokine Production | ||||
| IL-2 Secretion | Increase | EC50 ≈ 200 nM | Jurkat cells | [7] |
| IL-2 Secretion | Increase | - | Human CD8+ T cells | [11] |
| IFN-γ Secretion | Increase | - | Human CD8+ T cells | [11] |
Mandatory Visualizations
HPK1 Downstream Signaling Pathway
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation.
Experimental Workflow for In-Vitro Ubiquitination Assay
Caption: A typical workflow for an in-vitro ubiquitination assay to study HPK1 degradation.
Logical Relationship of HPK1 Degradation and T-Cell Function
Caption: The logical cascade from HPK1 degradation to enhanced T-cell effector function.
Experimental Protocols
Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/MS) to Identify HPK1-Interacting Proteins
Objective: To identify proteins that interact with HPK1, such as E3 ligases and substrates.
-
Cell Culture and Lysis:
-
Culture cells of interest (e.g., Jurkat T-cells or HEK293T cells overexpressing tagged HPK1) to a confluence of 70-80%.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to HPK1 (or the tag) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
-
Mass Spectrometry Analysis:
-
Run the eluted proteins on an SDS-PAGE gel and visualize with Coomassie or silver staining.
-
Excise the protein bands of interest and perform in-gel tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins from the mass spectra using a protein database search algorithm.
-
In-Vitro Ubiquitination Assay
Objective: To determine if a specific E3 ligase can ubiquitinate HPK1 in a controlled environment.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT):
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase of interest
-
Recombinant HPK1 (substrate)
-
Ubiquitin
-
ATP
-
-
Include negative controls lacking one of the key components (e.g., E1, E3, or ATP).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours to allow the ubiquitination reaction to proceed.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane for Western blot analysis.
-
Probe the membrane with antibodies against HPK1 and ubiquitin to detect the presence of higher molecular weight ubiquitinated HPK1 species.
-
Quantitative Phosphoproteomics to Analyze Downstream Signaling
Objective: To quantitatively assess the changes in protein phosphorylation downstream of HPK1 degradation.
-
Cell Culture and Treatment:
-
Culture T-cells and treat with an HPK1 degrader or vehicle control.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies for various time points.
-
Lyse the cells in a buffer containing phosphatase inhibitors to preserve phosphorylation states.
-
-
Protein Digestion and Peptide Labeling:
-
Extract proteins and perform in-solution tryptic digestion to generate peptides.
-
Label the peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
-
Phosphopeptide Enrichment:
-
Combine the labeled peptide samples.
-
Enrich for phosphopeptides using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Identify the phosphopeptides and their corresponding proteins using a database search algorithm.
-
Quantify the relative abundance of each phosphopeptide across the different conditions based on the reporter ion intensities from the isobaric tags.
-
Perform bioinformatics analysis to identify signaling pathways that are significantly altered upon HPK1 degradation.
-
Conclusion
The targeted degradation of HPK1 is a validated strategy for enhancing T-cell-mediated immune responses. A thorough understanding of the downstream signaling pathways affected by HPK1 degradation is crucial for the development of novel immunotherapies. This technical guide provides a foundational understanding of these pathways, supported by quantitative data and detailed experimental protocols to aid researchers in this exciting field. The continued investigation into the intricate signaling networks regulated by HPK1 will undoubtedly uncover new avenues for therapeutic intervention in cancer and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Oral PROTAC Targeting HPK1 Degradation Potentiates Anti-Solid Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The CUL7/F-box and WD Repeat Domain Containing 8 (CUL7/Fbxw8) Ubiquitin Ligase Promotes Degradation of Hematopoietic Progenitor Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 8. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arcusbio.com [arcusbio.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 22. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 23. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantitative phosphoproteomic analysis of T-cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Integrative proteomics and phosphoproteomics profiling reveals dynamic signaling networks and bioenergetics pathways underlying T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
Impact of Targeting CD47 on the Tumor Microenvironment: A Technical Guide
Disclaimer: The initial query for "SS47 Tfa" did not yield specific results in the scientific literature reviewed. This guide focuses on the broader, well-documented topic of targeting the CD47 signaling pathway in the tumor microenvironment, which is likely the intended subject of the query.
This technical guide provides an in-depth overview of the role of CD47 in the tumor microenvironment (TME) and the therapeutic implications of its blockade. It is intended for researchers, scientists, and drug development professionals.
CD47 is a transmembrane protein that is highly expressed in various cancer cells and plays a crucial role in immune evasion.[1] It interacts with its ligands, Signal Regulatory Protein α (SIRPα) and Thrombospondin-1 (TSP-1), to transmit inhibitory signals to immune cells, thereby protecting tumor cells from immune surveillance.[1][2]
The CD47-SIRPα Signaling Axis
The interaction between CD47 on tumor cells and SIRPα on myeloid cells, particularly macrophages and dendritic cells, acts as a primary "don't eat me" signal.[3] This engagement inhibits phagocytosis and subsequent antigen presentation, allowing cancer cells to evade the innate immune system.[4] Blockade of the CD47-SIRPα axis using monoclonal antibodies or other therapeutic agents can restore the phagocytic activity of macrophages against tumor cells.[3][5]
Quantitative Data on CD47 Expression and Clinical Outcomes:
| Cancer Type | Finding | Correlation | Reference |
| Ovarian Cancer | Increased CD47 mRNA expression | Decreased probability of progression-free survival | [3] |
| Glioma | Increased CD47 mRNA expression | Decreased overall survival | [3] |
| Glioblastoma | Increased CD47 mRNA expression | Decreased overall survival | [3] |
| Human Melanoma | CD47 expression | Inverse correlation with CD8+ T cell infiltration (p=0.021) | [6][7] |
Experimental Data on Anti-CD47 Antibody Monotherapy in a Mouse Breast Cancer Model:
| Treatment Group | Tumor Volume Reduction | Survival Benefit | Reference |
| Anti-CD47 Antibody | Significant inhibition of tumor growth | Increased survival over time; potentially curative when initiated on smaller tumors | [3] |
| Control IgG | - | - | [3] |
The CD47-Thrombospondin-1 (TSP-1) Signaling Axis
Thrombospondin-1 (TSP-1), a protein secreted by cancer cells and present in the extracellular matrix, binds to CD47 on T cells.[8][9] This interaction triggers a signaling cascade that promotes T cell exhaustion, a state of dysfunction that limits effective anti-tumor immunity.[8][9] The CD47-TSP-1 pathway represents a novel immune checkpoint that tumors exploit to suppress the adaptive immune response.[8] Disrupting this axis can prevent T cell exhaustion and enhance tumor control.[9]
Signaling Pathway: CD47-TSP-1 Induced T-cell Exhaustion
References
- 1. CD47-mediated tumor microenvironment remodeling: a central mechanism in immune evasion: CD47-mediated tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD47 update: a multifaceted actor in the tumour microenvironment of potential therapeutic interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Advances in Anti-Tumor Treatments Targeting the CD47/SIRPα Axis [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CD47 in the tumor microenvironment limits cooperation between anti-tumor T cell immunity and radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Thrombospondin-1-CD47 signaling contributes to the development of T cell exhaustion in cancer. [vivo.weill.cornell.edu]
Methodological & Application
Application Notes and Protocols: Detecting HPK1 Degradation by SS47 Tfa via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a critical negative regulator of immune responses, particularly in T cells.[1] It attenuates signaling cascades initiated by the T-cell receptor (TCR), making it a compelling target for cancer immunotherapy.[2][3] Enhanced T-cell activation through the inhibition or degradation of HPK1 is a promising therapeutic strategy.[4]
SS47 Tfa is a Proteolysis Targeting Chimera (PROTAC)-based degrader designed to target HPK1.[2][5] PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase, which leads to the protein's ubiquitination and subsequent destruction by the proteasome.[6][7] this compound leverages this mechanism to induce the selective, proteasome-mediated degradation of HPK1.[2]
This document provides a detailed protocol for utilizing Western blotting to detect and quantify the degradation of HPK1 in cultured cells following treatment with this compound.
Signaling Pathway and Mechanism of Action
This compound functions by forming a ternary complex between HPK1 and an E3 ubiquitin ligase. This proximity induces the polyubiquitination of HPK1, marking it for recognition and degradation by the 26S proteasome. The result is the selective elimination of HPK1 protein from the cell, which can enhance T-cell activation.
Experimental Protocols
This section details the complete workflow for assessing HPK1 degradation.
Experimental Workflow Overview
Protocol 1: Cell Culture and Treatment
-
Cell Line: Jurkat T-cells are a suitable model as they endogenously express HPK1.[8]
-
Culture Conditions: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells in 6-well plates at a density of 1 x 10⁶ cells/mL.
-
Treatment:
-
Dose-Response: The following day, treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours).[5] Use DMSO as a vehicle control, ensuring the final concentration does not exceed 0.1%.
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 0, 4, 8, 12, 24, 48 hours).[5]
-
Protocol 2: Cell Lysis and Protein Quantification
-
Harvest: Collect cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash: Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Lyse the cell pellet in ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[9]
-
RIPA Buffer Composition: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collection: Transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer’s instructions.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer to a final 1x concentration and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: To prevent non-specific antibody binding, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[10]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a solution of primary antibodies diluted in the blocking buffer.
-
Anti-HPK1 antibody: To detect the target protein.
-
Anti-GAPDH or Anti-β-actin antibody: As a loading control to ensure equal protein loading across lanes.
-
-
Washing: The next day, wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare an Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the reagent and capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the HPK1 band intensity to the corresponding loading control band intensity for each sample.
Data Presentation
Quantitative data from Western blot analysis should be presented clearly to demonstrate the dose- and time-dependent degradation of HPK1.
Table 1: Dose-Dependent Degradation of HPK1 by this compound
| This compound Conc. (nM) | Normalized HPK1 Level (Relative to Vehicle) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.50 | 50% |
| 100 | 0.15 | 85% |
| 1000 | <0.05 | >95% |
| Data are representative. Values are obtained by densitometric analysis of HPK1 bands normalized to a loading control after 24h treatment. |
Table 2: Time-Course of HPK1 Degradation by 100 nM this compound
| Treatment Time (hours) | Normalized HPK1 Level (Relative to 0h) | % Degradation |
| 0 | 1.00 | 0% |
| 4 | 0.70 | 30% |
| 8 | 0.45 | 55% |
| 12 | 0.25 | 75% |
| 24 | 0.15 | 85% |
| 48 | <0.10 | >90% |
| Data are representative. Values are obtained by densitometric analysis of HPK1 bands normalized to a loading control. |
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeted protein degradation | Revvity [revvity.com]
- 7. Targeted degradation of extracellular proteins: state of the art and diversity of degrader designs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPK1 is activated by lymphocyte antigen receptors and negatively regulates AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
Application Note: Measuring T-Cell Proliferation in Response to SS47 Tfa
Audience: Researchers, scientists, and drug development professionals.
Introduction
T-cell proliferation is a fundamental process in the adaptive immune response and a key indicator of T-cell activation.[1] Measuring the extent of T-cell proliferation is crucial for developing novel immunomodulatory therapeutics, assessing vaccine efficacy, and understanding autoimmune diseases and cancer immunology. This document provides detailed protocols for assessing the impact of a test compound, herein referred to as "SS47 Tfa," on T-cell proliferation using two robust methods: Carboxyfluorescein Succinimidyl Ester (CFSE) dye dilution measured by flow cytometry and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
The CFSE assay offers detailed, single-cell level data, allowing for the visualization of successive cell divisions, while the MTT assay provides a high-throughput-compatible method to assess overall cell viability and metabolic activity, which correlates with proliferation.[2][3]
Core Principles of T-Cell Activation and Proliferation
T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC) (Signal 1).[4] A crucial co-stimulatory signal, often through the interaction of CD28 on the T-cell with B7 molecules on the APC, is required for full activation and to prevent anergy (Signal 2).[5] In vitro, this process can be mimicked using antibodies against CD3 (part of the TCR complex) and CD28.[4][5] Following activation, cytokine signaling, particularly Interleukin-2 (IL-2), drives the clonal expansion and differentiation of T-cells (Signal 3).
Visualization of Key Processes
Caption: Simplified signaling pathway of T-cell activation leading to proliferation.
Experimental Protocols
Protocol 1: CFSE Dye Dilution Assay for T-Cell Proliferation
This method tracks cell divisions by measuring the progressive halving of CFSE fluorescence in daughter cells.[3]
Materials
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Carboxyfluorescein Succinimidyl Ester (CFSE) dye
-
Anti-CD3 and Anti-CD28 antibodies (functional grade)[4]
-
This compound (test compound) and vehicle control (e.g., DMSO)
-
96-well U-bottom culture plate
-
FACS tubes and FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Methodology
-
Cell Preparation:
-
CFSE Labeling:
-
Warm an aliquot of CFSE stock solution to room temperature.
-
Add CFSE to the cell suspension to a final concentration of 1-5 µM.[8] Immediately vortex gently to ensure uniform labeling.
-
Incubate for 10-15 minutes at 37°C, protected from light.[9]
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.[8]
-
Wash the cells twice with complete RPMI medium to remove unbound dye.
-
Resuspend the labeled cells in complete RPMI medium at 1 x 10⁶ cells/mL.
-
-
Cell Culture and Treatment:
-
Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) by incubating for at least 2 hours at 37°C.[8] Wash wells twice with sterile PBS before adding cells.
-
Seed 100 µL of CFSE-labeled cell suspension (1 x 10⁵ cells) into each well.
-
Prepare serial dilutions of this compound in complete RPMI medium. Add the desired volume (e.g., 100 µL) to the wells. Include appropriate controls:
-
Unstimulated Control: Cells with no stimulation.
-
Vehicle Control: Stimulated cells treated with the vehicle used to dissolve this compound.
-
Positive Control: Stimulated cells with no test compound.
-
-
Add soluble anti-CD28 antibody to all stimulated wells to a final concentration of 1-2 µg/mL.[10]
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest cells from each well and transfer to FACS tubes.
-
Wash cells with FACS buffer.
-
Analyze samples on a flow cytometer, exciting with a 488 nm laser and detecting emission in the FITC channel.
-
Gate on the live, single-cell population.
-
On a histogram of CFSE fluorescence, the undivided cells will form a bright peak. Each subsequent peak of halved fluorescence intensity represents a generation of proliferating cells.[2]
-
Caption: Experimental workflow for the CFSE T-cell proliferation assay.
Protocol 2: MTT Assay for T-Cell Proliferation
This colorimetric assay measures the metabolic activity of cells, which is an indirect measure of cell viability and proliferation.
Materials
-
PBMCs or isolated T-cells
-
Complete RPMI-1640 medium
-
Anti-CD3 and Anti-CD28 antibodies[4]
-
This compound and vehicle control
-
96-well flat-bottom culture plate
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]
-
Microplate reader
Methodology
-
Cell Preparation and Seeding:
-
Isolate and prepare T-cells as described in Protocol 1, Step 1.
-
Resuspend cells in complete RPMI medium at 1 x 10⁶ cells/mL.
-
Follow the stimulation and treatment setup as described in Protocol 1, Step 3, using a flat-bottom plate.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well.[11]
-
Incubate the plate for at least 2 hours at room temperature in the dark, shaking gently to ensure all formazan crystals are dissolved.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Presentation and Analysis
Quantitative data should be summarized to facilitate comparison between different concentrations of this compound.
CFSE Data Analysis Flow cytometry software can be used to calculate various proliferation metrics:[12]
-
Percent Divided: The percentage of cells that have undergone at least one division.
-
Division Index: The average number of divisions for all cells in the original population.
MTT Data Analysis
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of proliferation relative to the positive control (stimulated, no compound):
-
% Proliferation = (Absorbance_Sample / Absorbance_PositiveControl) x 100
-
-
If this compound is inhibitory, calculate the percentage of inhibition:
-
% Inhibition = 100 - % Proliferation
-
-
Plot the % Inhibition against the log concentration of this compound to determine the IC₅₀ value (the concentration that inhibits proliferation by 50%).
Example Data Tables
Table 1: Effect of this compound on T-Cell Proliferation (MTT Assay)
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Proliferation | % Inhibition |
| 0 (Unstimulated) | 0.150 | 0.015 | 10.0% | 90.0% |
| 0 (Vehicle Control) | 1.500 | 0.080 | 100.0% | 0.0% |
| 0.01 | 1.350 | 0.075 | 90.0% | 10.0% |
| 0.1 | 1.050 | 0.060 | 70.0% | 30.0% |
| 1 | 0.765 | 0.055 | 51.0% | 49.0% |
| 10 | 0.450 | 0.040 | 30.0% | 70.0% |
| 100 | 0.225 | 0.025 | 15.0% | 85.0% |
Table 2: Proliferation Metrics from CFSE Analysis
| Condition | This compound Conc. (µM) | Percent Divided (%) | Division Index |
| Unstimulated | 0 | 5.2 | 0.06 |
| Vehicle Control | 0 | 85.6 | 1.85 |
| This compound | 1 | 43.1 | 0.92 |
| This compound | 10 | 25.8 | 0.45 |
References
- 1. academic.oup.com [academic.oup.com]
- 2. biocompare.com [biocompare.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. T cell stimulation and expansion using anti-CD3/CD28 beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. bu.edu [bu.edu]
- 8. agilent.com [agilent.com]
- 9. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Frontiers | Regulatory T Cells Suppress Effector T Cell Proliferation by Limiting Division Destiny [frontiersin.org]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Flow Cytometry Proliferation Analysis [denovosoftware.com]
Application Notes and Protocols: Enhancing CAR-T Cell Therapy with SS47 Tfa, a Novel HPK1 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimeric Antigen Receptor (CAR)-T cell therapy has revolutionized the treatment of hematological malignancies. However, challenges such as limited efficacy in solid tumors, T-cell exhaustion, and the immunosuppressive tumor microenvironment remain significant hurdles. Small molecule inhibitors, when used in combination with CAR-T cells, have shown promise in overcoming these limitations.[1][2][3] This document provides detailed application notes and protocols for the use of SS47 Tfa, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Hematopoietic Progenitor Kinase 1 (HPK1), in combination with CAR-T cell therapy.[1][4][5][6][7][8]
This compound is the trifluoroacetate (B77799) salt of the SS47 molecule.[9][10] As a PROTAC, SS47 induces the degradation of HPK1, a negative regulator of T-cell activation, thereby enhancing T-cell function and anti-tumor immunity.[1][4][5][6][7][8] Preclinical data suggests that the degradation of HPK1 by SS47 significantly enhances the in vivo antitumor efficacy of CAR-T cells, such as BCMA-CAR-T cells.[1][4][5] These notes are intended to guide researchers in the preclinical evaluation of this promising combination therapy.
Mechanism of Action: this compound and HPK1 Signaling
HPK1 (also known as MAP4K1) is a serine/threonine kinase predominantly expressed in hematopoietic cells. It acts as a critical negative feedback regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates and inactivates key downstream signaling molecules, such as SLP-76, leading to dampened T-cell activation, proliferation, and cytokine production. By degrading HPK1, this compound removes this inhibitory brake, leading to augmented and sustained CAR-T cell effector functions.
Caption: HPK1 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
In Vitro Assessment of this compound on CAR-T Cell Function
Objective: To determine the effect of this compound on CAR-T cell proliferation, cytokine secretion, and cytotoxic activity in vitro.
Methodology:
-
CAR-T Cell Generation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
Enrich for T cells using a pan-T cell isolation kit.
-
Activate T cells with anti-CD3/CD28 beads.
-
Transduce activated T cells with a lentiviral vector encoding the desired CAR construct (e.g., anti-BCMA).
-
Expand CAR-T cells in appropriate T-cell media supplemented with IL-2.
-
-
Co-culture with Target Cells:
-
Plate target tumor cells (e.g., BCMA-expressing multiple myeloma cell line) in a 96-well plate.
-
Add CAR-T cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Treat co-cultures with a dose range of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO).
-
Incubate for 24, 48, and 72 hours.
-
-
Functional Assays:
-
Cytotoxicity Assay: Measure target cell viability using a luciferase-based assay or flow cytometry with viability dyes (e.g., 7-AAD, Propidium Iodide).
-
Proliferation Assay: Quantify CAR-T cell expansion by cell counting or using a proliferation dye (e.g., CFSE).
-
Cytokine Release Assay: Collect supernatants from co-cultures and measure cytokine levels (e.g., IFN-γ, TNF-α, IL-2) using ELISA or a multiplex cytokine bead array.
-
HPK1 Degradation Assay: Lyse CAR-T cells after treatment with this compound and perform Western blotting to assess HPK1 protein levels.
-
In Vivo Evaluation of this compound in Combination with CAR-T Cell Therapy
Objective: To assess the in vivo anti-tumor efficacy, persistence, and safety of this compound in combination with CAR-T cell therapy in a preclinical animal model.
Methodology:
-
Animal Model:
-
Treatment Regimen:
-
Once tumors are established, administer a single intravenous injection of CAR-T cells.
-
Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Include control groups receiving vehicle, CAR-T cells alone, and this compound alone.
-
-
Efficacy and Persistence Monitoring:
-
Monitor tumor burden regularly using bioluminescence imaging or caliper measurements.
-
Collect peripheral blood at various time points to quantify CAR-T cell numbers and assess their phenotype by flow cytometry.
-
At the end of the study, harvest tumors and spleens to analyze CAR-T cell infiltration and phenotype.
-
-
Safety Assessment:
-
Monitor mice for signs of toxicity, such as weight loss, hunched posture, and ruffled fur.
-
Perform complete blood counts and serum chemistry analysis to assess for hematological and organ toxicity.
-
Measure cytokine levels in the serum to evaluate for cytokine release syndrome (CRS).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pfasfree.org.uk [pfasfree.org.uk]
- 3. WL47 TFA | caveolin-1 oligomer disruptor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 4-[2-[2-[2-[2-[3-[4-[5-[6-Amino-5-[[3-(3-hydroxy-3-methyl-but-1-ynyl)phenyl]methoxy]-3-pyridyl]thiazol-2-yl]-1-piperidyl]-3-oxo-propoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione | C49H56N6O12S | CID 164886600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C51H57F3N6O14S | CID 168477195 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for SS47 Tfa in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SS47 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation.[1][2][3] As a member of the Ste20 family of serine/threonine kinases, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening immune responses.[4][5][6][7] By inducing the proteasome-mediated degradation of HPK1, SS47 enhances T-cell activation and proliferation, making it a promising candidate for cancer immunotherapy research.[1][8][9]
These application notes provide detailed protocols for the solubilization and preparation of SS47 Tfa (trifluoroacetate salt) for use in in vitro experiments, as well as an overview of the HPK1 signaling pathway. Due to the hydrophobic nature and high molecular weight typical of PROTACs, special considerations are required to ensure its proper dissolution and stability in aqueous solutions for cell-based assays.[10][11][12]
This compound Properties
| Property | Value | Source |
| Chemical Formula | C₅₁H₅₇F₃N₆O₁₄S | [13] |
| Molecular Weight | 1067.1 g/mol | [13] |
| Synonyms | SS47 (TFA), HPK1 Degrader SS47 | [13] |
| Target | Hematopoietic Progenitor Kinase 1 (HPK1) | [1][2] |
| Mechanism of Action | Induces proteasome-mediated degradation of HPK1 | [1][2] |
Solubility Data
Quantitative solubility data for this compound is limited. However, information from suppliers and general knowledge of PROTAC solubility can guide its handling. PROTACs are known for their poor aqueous solubility and often require organic solvents for initial stock preparation.[10][11][12]
| Compound | Solvent/Formulation | Solubility | Source |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.34 mM) | [14] |
| Generic PROTACs | Aqueous Buffers | Generally low, prone to precipitation | [10][11] |
| Generic PROTACs | DMSO | High, often used for stock solutions | [10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the compound.
-
Centrifuge the Vial: Briefly centrifuge the vial at a low speed (e.g., 1,000 x g for 1-2 minutes) to ensure all the powder is collected at the bottom.
-
Calculate the Required DMSO Volume:
-
To prepare a 10 mM stock solution, use the following formula: Volume (µL) = (Mass of this compound (mg) / 1067.1 g/mol ) * 100,000
-
For example, for 1 mg of this compound: Volume (µL) = (1 mg / 1067.1 g/mol ) * 100,000 ≈ 93.7 µL of DMSO.
-
-
Dissolution:
-
Carefully add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly for 1-2 minutes to dissolve the powder.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C for a short period can also aid dissolution.
-
-
Storage:
-
Aliquot the 10 mM stock solution into single-use, low-protein-binding microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8] Protect from light.[8]
-
Protocol 2: Preparation of Working Solutions for In Vitro Experiments
This protocol outlines the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium) for treating cells. The key is to avoid precipitation of the compound.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (or desired aqueous buffer)
-
Sterile tubes and pipette tips
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment. For example, a common starting concentration for in vitro studies with PROTACs is around 100 nM.[1]
-
Serial Dilution (Recommended): To minimize precipitation, it is highly recommended to perform a serial dilution.
-
Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Further dilute this intermediate stock in your final aqueous medium.
-
-
Direct Dilution (for lower concentrations):
-
For a final concentration of 100 nM in 1 mL of cell culture medium, you would need to add 0.1 µL of the 10 mM stock solution.
-
-
Addition to Aqueous Medium:
-
While gently vortexing or swirling the cell culture medium, add the required volume of the this compound DMSO stock solution. This rapid mixing helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cellular toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Visual Inspection: After preparing the working solution, visually inspect it for any signs of precipitation. If precipitation is observed, consider optimizing the dilution strategy, such as using a lower concentration or a different intermediate dilution step.
Visualizations
Experimental Workflow for this compound Preparation
Caption: Workflow for the preparation of this compound solutions.
HPK1 Signaling Pathway and Mechanism of Action of SS47
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy HPK1 Degrader SS47 (EVT-12554068) [evitachem.com]
- 3. HPK1 PROTAC SS47 | HPK1 degrader | Probechem Biochemicals [probechem.com]
- 4. HPK1 is activated by lymphocyte antigen receptors and negatively regulates AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C51H57F3N6O14S | CID 168477195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: Flow Cytometry Analysis of T-Cell Activation Markers Following SS47 Tfa Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SS47 Tfa is a novel synthetic immunomodulatory compound under investigation for its potential to enhance T-cell-mediated immune responses. Understanding its impact on T-cell activation is crucial for elucidating its mechanism of action and evaluating its therapeutic potential. This document provides a detailed protocol for the analysis of T-cell activation markers using flow cytometry after in vitro treatment with this compound. It includes methodologies for cell culture, stimulation, antibody staining, and flow cytometric data acquisition and analysis. Additionally, it presents a sample dataset to illustrate the expected outcomes.
Core Principles of T-Cell Activation
T-cell activation is a complex process initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by major histocompatibility complex (MHC) molecules on an antigen-presenting cell (APC).[1][2] This primary signal, in conjunction with co-stimulatory signals, triggers a series of intracellular signaling cascades.[1][3] These pathways ultimately lead to gene transcription, cytokine production, proliferation, and differentiation of T-cells, which are hallmarks of an adaptive immune response.[4][5] Key signaling pathways involved include the PLCγ1, MAPK, and PI3K-AKT pathways.[6]
Upon activation, T-cells upregulate a variety of cell surface markers. These activation-induced markers (AIMs) can be quantified by flow cytometry to assess the level and nature of the T-cell response.[7][8] Commonly analyzed markers include:
-
CD69: An early marker of lymphocyte activation, expressed within hours of stimulation.[9][10]
-
CD25: The alpha chain of the IL-2 receptor, its upregulation is essential for T-cell proliferation.[9][10][11]
-
HLA-DR: A class II MHC molecule, its expression on T-cells indicates a prolonged state of activation.[9][10]
-
CD38: A multifunctional ectoenzyme involved in cell adhesion and signaling, also upregulated upon T-cell activation.[9]
Experimental Protocols
I. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Collect whole blood from healthy donors in heparinized tubes.
-
Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1 x 10^6 cells/mL.
II. In Vitro T-Cell Stimulation and this compound Treatment
-
Seed 1 x 10^6 PBMCs in 1 mL of complete RPMI-1640 medium per well in a 24-well plate.
-
For T-cell activation, add a suboptimal dose of anti-CD3/anti-CD28 antibodies or a specific antigen.
-
Add this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) to the respective wells. Include a vehicle control (e.g., DMSO) and an unstimulated control.
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours. The incubation time can be optimized depending on the markers of interest.
III. Antibody Staining for Flow Cytometry
-
Harvest the cells from the wells and transfer them to FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Prepare a staining cocktail containing fluorescently conjugated antibodies against the surface markers of interest (e.g., CD3, CD4, CD8, CD25, CD69, HLA-DR). Dilute the antibodies in a suitable staining buffer (e.g., PBS with 2% FBS).
-
Add 100 µL of the antibody cocktail to each cell pellet and resuspend gently.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of staining buffer, centrifuging at 300 x g for 5 minutes after each wash.
-
After the final wash, resuspend the cells in 300-500 µL of staining buffer.
-
Just before analysis, add a viability dye (e.g., 7-AAD or Propidium Iodide) to exclude dead cells from the analysis.[9][11]
IV. Flow Cytometry Data Acquisition and Analysis
-
Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes.
-
Collect a sufficient number of events (e.g., 50,000-100,000) for each sample to ensure statistical significance.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Exclude doublets and dead cells.
-
Identify CD4+ and CD8+ T-cell populations by gating on CD3+ cells.
-
Quantify the percentage of cells expressing the activation markers (CD25, CD69, HLA-DR) within the CD4+ and CD8+ T-cell gates.
Data Presentation
The following tables summarize fictional quantitative data representing the effect of this compound on the expression of T-cell activation markers.
Table 1: Percentage of CD4+ T-Cells Expressing Activation Markers after 48h Treatment
| Treatment | % CD69+ of CD4+ | % CD25+ of CD4+ | % HLA-DR+ of CD4+ |
| Unstimulated | 2.5 ± 0.8 | 5.1 ± 1.2 | 3.2 ± 0.9 |
| Anti-CD3/CD28 | 45.3 ± 5.1 | 50.2 ± 6.3 | 35.8 ± 4.7 |
| Anti-CD3/CD28 + this compound (0.1 µM) | 55.8 ± 6.2 | 62.1 ± 7.1 | 45.3 ± 5.5 |
| Anti-CD3/CD28 + this compound (1 µM) | 72.4 ± 8.5 | 78.9 ± 9.2 | 60.7 ± 7.8 |
| Anti-CD3/CD28 + this compound (10 µM) | 85.1 ± 9.8 | 88.3 ± 10.1 | 75.2 ± 8.9 |
Table 2: Percentage of CD8+ T-Cells Expressing Activation Markers after 48h Treatment
| Treatment | % CD69+ of CD8+ | % CD25+ of CD8+ | % HLA-DR+ of CD8+ |
| Unstimulated | 1.8 ± 0.5 | 3.9 ± 0.9 | 2.5 ± 0.7 |
| Anti-CD3/CD28 | 50.1 ± 5.8 | 55.7 ± 6.9 | 40.1 ± 5.2 |
| Anti-CD3/CD28 + this compound (0.1 µM) | 62.5 ± 7.1 | 68.3 ± 7.9 | 52.6 ± 6.1 |
| Anti-CD3/CD28 + this compound (1 µM) | 78.9 ± 9.1 | 82.4 ± 9.5 | 68.9 ± 8.1 |
| Anti-CD3/CD28 + this compound (10 µM) | 90.3 ± 10.4 | 92.1 ± 10.8 | 82.4 ± 9.6 |
Visualizations
Caption: Simplified T-Cell Activation Signaling Pathway.
Caption: Experimental Workflow for Flow Cytometry Analysis.
Conclusion
The provided protocols and sample data illustrate a comprehensive approach to evaluating the effect of the novel immunomodulatory agent this compound on T-cell activation. By utilizing multi-color flow cytometry, researchers can effectively quantify the expression of key activation markers on different T-cell subsets, providing valuable insights into the compound's mechanism of action. The dose-dependent increase in CD25, CD69, and HLA-DR expression in the fictional dataset suggests that this compound potentiates T-cell activation, a critical finding for its further development as a potential therapeutic. This application note serves as a foundational guide for scientists and researchers in the field of immunology and drug development.
References
- 1. cusabio.com [cusabio.com]
- 2. The structural basis of T cell activation by superantigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. T-cell activation through the antigen receptor. Part 1: signaling components, signaling pathways, and signal integration at the T-cell antigen receptor synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synapse.koreamed.org [synapse.koreamed.org]
- 6. cd-genomics.com [cd-genomics.com]
- 7. Protocol for flow cytometry immunophenotyping of human antigen-specific T cells by activation-induced marker and Th1 cytokine detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. Flow cytometric analysis of activation markers on stimulated T cells and their correlation with cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mouse Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Lentiviral-Mediated HPK1 Target Validation in T-Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of lentiviral transduction to validate Hematopoietic Progenitor Kinase 1 (HPK1) as a therapeutic target in T-cells. Additionally, it contextualizes the use of pharmacological tools like the PROTAC-based degrader SS47 TFA for complementary target validation studies.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) signaling.[3][4] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[5][6] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signalosome and subsequent ubiquitination and proteasomal degradation of SLP-76.[4][5] The ultimate effect is an attenuation of T-cell activation, proliferation, and cytokine production.[3][7]
Given its role in dampening the anti-tumor immune response, HPK1 has emerged as a promising target for cancer immunotherapy.[1][8] Inhibition of HPK1, either genetically or pharmacologically, has been shown to enhance T-cell mediated anti-tumor immunity.[9][10] This document outlines a detailed protocol for the lentiviral-mediated knockdown of HPK1 in primary human T-cells to validate its function and assess the downstream consequences on T-cell activation. Furthermore, it discusses the use of small molecule degraders like this compound as an orthogonal approach for target validation. This compound is a PROTAC (Proteolysis Targeting Chimera) that induces the proteasome-mediated degradation of HPK1.[11][12]
HPK1 Signaling Pathway
The diagram below illustrates the negative regulatory role of HPK1 in the T-cell receptor signaling pathway.
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.
Experimental Workflow for HPK1 Validation
The following diagram outlines the experimental workflow for validating HPK1 as a target using lentiviral-mediated shRNA knockdown.
Caption: Workflow for HPK1 validation using lentiviral knockdown in T-cells.
Protocols
Protocol 1: Lentivirus Production
This protocol describes the generation of lentiviral particles in HEK293T cells.[13][14]
Materials:
-
HEK293T cells (low passage, <15)
-
DMEM, high glucose, with 10% FBS and 1% Penicillin-Streptomycin
-
Lentiviral transfer plasmid (e.g., pLKO.1-puro with shRNA targeting HPK1 or a non-targeting control)
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., PEI)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filters
-
10 cm tissue culture dishes
Procedure:
-
Day 1: Seed HEK293T Cells:
-
Plate 5 x 10^6 HEK293T cells in a 10 cm dish.
-
Incubate at 37°C, 5% CO2 overnight. Cells should be 70-80% confluent at the time of transfection.
-
-
Day 2: Transfection:
-
In Tube A, mix 10 µg of transfer plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 500 µL of Opti-MEM.
-
In Tube B, mix 60 µg of PEI in 500 µL of Opti-MEM.
-
Add the contents of Tube B to Tube A, vortex briefly, and incubate at room temperature for 20 minutes.
-
Gently add the DNA-PEI mixture dropwise to the HEK293T cells.
-
Incubate at 37°C, 5% CO2.
-
-
Day 3: Change Media:
-
After 16-18 hours, carefully aspirate the media and replace it with 10 mL of fresh, pre-warmed DMEM.
-
-
Day 4 & 5: Harvest Viral Supernatant:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove any cells.
-
A second harvest can be performed at 72 hours post-transfection.
-
The viral supernatant can be used immediately or stored at -80°C in small aliquots.[14]
-
Protocol 2: Lentiviral Transduction of Primary Human T-Cells
This protocol details the transduction of isolated primary human T-cells.[15][16]
Materials:
-
Isolated primary human CD8+ T-cells
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Human T-Activator CD3/CD28 Dynabeads
-
Recombinant human IL-2
-
Lentiviral supernatant (from Protocol 1)
-
Polybrene or LentiBOOST™
-
24-well tissue culture plates
Procedure:
-
Day 1: T-Cell Activation and Transduction:
-
Isolate CD8+ T-cells from healthy donor PBMCs using magnetic bead-based negative selection.
-
Resuspend 1 x 10^6 T-cells in 500 µL of RPMI-1640 medium in a 24-well plate.
-
Add T-Activator CD3/CD28 Dynabeads at a 1:1 bead-to-cell ratio.
-
Add IL-2 to a final concentration of 100 IU/mL.[16]
-
Add lentiviral supernatant at a desired Multiplicity of Infection (MOI).
-
Add Polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.[17]
-
Incubate at 37°C, 5% CO2.
-
-
Day 2: Media Change:
-
After 24 hours, add 500 µL of fresh RPMI-1640 medium containing IL-2.
-
-
Day 3 onwards: T-Cell Expansion:
-
Every 2-3 days, assess cell density and split the cells as needed, maintaining a cell density of 0.5-2 x 10^6 cells/mL.
-
Add fresh media containing IL-2.
-
Remove activation beads after 3-4 days.
-
Expand the cells for a total of 7-10 days before proceeding with validation assays.
-
Protocol 3: Validation of HPK1 Knockdown and Functional Assays
This protocol describes methods to confirm HPK1 knockdown and assess the functional consequences.
1. Western Blot for HPK1 Knockdown:
-
Lyse transduced T-cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against HPK1 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize bands.
-
A significant reduction in the HPK1 band intensity in the shHPK1 group compared to the shControl group confirms knockdown.
2. qPCR for HPK1 mRNA Levels:
-
Isolate total RNA from transduced T-cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qPCR) using primers specific for HPK1 and a housekeeping gene (e.g., ACTB or GAPDH).
-
Calculate the relative expression of HPK1 mRNA using the ΔΔCt method.
3. Phospho-Flow Cytometry for SLP-76 Phosphorylation:
-
Restimulate transduced T-cells with anti-CD3/CD28 antibodies for a short duration (e.g., 5-15 minutes).
-
Fix and permeabilize the cells.
-
Stain with a fluorescently labeled antibody specific for phosphorylated SLP-76 (Ser376).
-
Analyze by flow cytometry to measure the mean fluorescence intensity (MFI) of p-SLP-76. A decrease in p-SLP-76 levels is expected with HPK1 knockdown.[18]
4. T-Cell Activation and Proliferation Assays:
-
Activation Markers: Stimulate transduced T-cells with anti-CD3/CD28 for 24-48 hours. Stain with antibodies against activation markers like CD25 and CD69 and analyze by flow cytometry.[9]
-
Proliferation: Label transduced T-cells with a proliferation dye (e.g., CFSE or CellTrace Violet). Stimulate with anti-CD3/CD28 for 3-5 days. Analyze dye dilution by flow cytometry.
5. Cytokine Release Assays:
-
Stimulate transduced T-cells with anti-CD3/CD28 for 24-72 hours.
-
Collect the supernatant and measure the concentration of cytokines such as IFN-γ and IL-2 using ELISA or a multiplex bead-based assay (e.g., Luminex).
Data Presentation
The following tables provide a template for summarizing quantitative data from the validation experiments.
Table 1: HPK1 Knockdown Efficiency
| Group | HPK1 Protein Level (Relative to Control) | HPK1 mRNA Level (Fold Change) |
| shControl | 1.00 | 1.00 |
| shHPK1 | Value | Value |
Table 2: Functional Consequences of HPK1 Knockdown
| Assay | shControl | shHPK1 |
| p-SLP-76 (S376) MFI | Value | Value |
| CD69+ Cells (%) | Value | Value |
| CD25+ Cells (%) | Value | Value |
| Proliferation Index | Value | Value |
| IFN-γ (pg/mL) | Value | Value |
| IL-2 (pg/mL) | Value | Value |
Orthogonal Target Validation with this compound
While lentiviral-mediated knockdown provides genetic evidence for HPK1's role, pharmacological inhibition or degradation offers a complementary and therapeutically more relevant approach. This compound is a PROTAC-based degrader of HPK1.[11] It functions by simultaneously binding to HPK1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of HPK1.[12]
Comparative studies can be performed:
-
Treat wild-type T-cells with varying concentrations of this compound.
-
Perform the same functional assays as described in Protocol 3.
-
Compare the phenotype of this compound-treated T-cells with that of HPK1 knockdown T-cells.
This dual approach strengthens the validation of HPK1 as a therapeutic target by demonstrating that both genetic and chemical perturbation of HPK1 leads to the desired enhancement of T-cell function.
References
- 1. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. adooq.com [adooq.com]
- 12. HPK1 PROTAC SS47 | HPK1 degrader | Probechem Biochemicals [probechem.com]
- 13. addgene.org [addgene.org]
- 14. A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. [info.abmgood.com]
- 15. Transduction of Human T Cell Subsets with Lentivirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for the simultaneous activation and lentiviral transduction of primary human T cells with artificial T cell receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. origene.com [origene.com]
- 18. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Ubiquitination Assay for SS47 Tfa Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination is a critical post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein. This process is orchestrated by a sequential enzymatic cascade involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). The E3 ligase is the key component that confers substrate specificity to the ubiquitination reaction. The covalent attachment of ubiquitin can lead to various downstream cellular events, including proteasomal degradation, alteration of protein localization, and modulation of enzymatic activity.[1][2][3]
This application note provides a detailed protocol for performing an in vitro ubiquitination assay to assess the E3 ligase activity of Tfa towards its substrate, SS47. This assay is a valuable tool for characterizing the enzymatic activity of Tfa, identifying potential inhibitors, and elucidating the molecular mechanisms of SS47 regulation. The protocol described herein outlines the necessary reagents, step-by-step procedures, and methods for data analysis.
Signaling Pathway
The ubiquitination of SS47 by Tfa follows a canonical E1-E2-E3 enzymatic cascade. The process begins with the ATP-dependent activation of ubiquitin by the E1 enzyme. The activated ubiquitin is then transferred to the active site of an E2 conjugating enzyme. Finally, the Tfa E3 ligase recruits both the ubiquitin-loaded E2 and the substrate SS47, facilitating the transfer of ubiquitin to a lysine (B10760008) residue on SS47. This can result in mono- or poly-ubiquitination of the substrate.
Caption: Ubiquitination cascade of SS47 by Tfa.
Experimental Workflow
The in vitro ubiquitination assay is performed by combining purified recombinant E1, E2, Tfa (E3), ubiquitin, and the substrate SS47 in a reaction buffer containing ATP. The reaction mixture is incubated to allow for the ubiquitination of SS47. The reaction is then stopped, and the products are analyzed, typically by Western blotting, to detect the ubiquitinated forms of SS47, which appear as higher molecular weight bands.
Caption: Workflow for the in vitro ubiquitination assay.
Detailed Experimental Protocol
This protocol is designed for a standard 20 µL reaction volume. Reactions should be set up on ice.
Materials and Reagents:
-
Enzymes and Substrates:
-
E1 Activating Enzyme (e.g., human UBE1)
-
E2 Conjugating Enzyme (e.g., UbcH5a/b/c)
-
Tfa (E3 Ligase, purified)
-
SS47 (Substrate, purified)
-
Ubiquitin (wild-type)
-
-
Buffers and Solutions:
-
10X Ubiquitination Buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)
-
10X ATP Solution (20 mM ATP in water)
-
4X SDS-PAGE Sample Buffer
-
Deionized Water (DNase/RNase free)
-
-
Antibodies:
-
Primary antibody against SS47
-
Primary antibody against Ubiquitin
-
HRP-conjugated secondary antibody
-
-
Other:
-
PVDF or nitrocellulose membrane
-
Chemiluminescent substrate
-
Procedure:
-
Reaction Setup: On ice, assemble the reaction components in a microcentrifuge tube in the order listed in the table below. It is crucial to include negative controls, such as reactions lacking E1, E3, or ATP, to ensure the observed ubiquitination is specific.[4][5]
Component Stock Concentration Volume for 20 µL Rxn Final Concentration Deionized Water - Up to 20 µL - 10X Ubiquitination Buffer 10X 2 µL 1X 10X ATP Solution 20 mM 2 µL 2 mM E1 Activating Enzyme 1 µM 0.5 µL 25 nM E2 Conjugating Enzyme 10 µM 1 µL 500 nM Ubiquitin 1 mg/mL 1 µL 5.8 µM (approx. 50 ng/µL) SS47 (Substrate) 1 µM 2 µL 100 nM Tfa (E3 Ligase) 1 µM 1 µL 50 nM -
Initiate Reaction: Mix the components gently by pipetting.
-
Incubation: Incubate the reaction mixture at 30-37°C for 1 to 2 hours. The optimal time may need to be determined empirically.[4][5]
-
Stop Reaction: Terminate the reaction by adding 6.7 µL of 4X SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.[4]
-
SDS-PAGE and Western Blotting:
-
Separate the reaction products by SDS-PAGE using a gel percentage appropriate for the molecular weight of SS47 and its ubiquitinated forms.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to SS47 or ubiquitin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The appearance of higher molecular weight bands or a "smear" above the unmodified SS47 band indicates ubiquitination.
Data Presentation
The results of the in vitro ubiquitination assay can be quantified by densitometry of the Western blot bands. The intensity of the ubiquitinated SS47 bands can be compared across different conditions, such as in the presence and absence of potential Tfa inhibitors.
Table 1: Densitometric Analysis of SS47 Ubiquitination
| Reaction Condition | Unmodified SS47 (Relative Intensity) | Mono-ubiquitinated SS47 (Relative Intensity) | Poly-ubiquitinated SS47 (Relative Intensity) |
| Complete Reaction | 1.00 | 3.52 | 5.18 |
| - E1 Enzyme | 4.85 | 0.15 | 0.08 |
| - E3 Ligase (Tfa) | 5.02 | 0.11 | 0.05 |
| - ATP | 4.98 | 0.09 | 0.03 |
| + Inhibitor X (10 µM) | 2.75 | 1.23 | 0.89 |
Relative intensity is normalized to the unmodified SS47 band in the complete reaction.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| No ubiquitination observed | Inactive enzyme (E1, E2, or E3) or substrate | Test the activity of each component individually. Ensure proper protein folding and storage. |
| Incorrect buffer composition or pH | Prepare fresh buffers and verify the pH. | |
| ATP has degraded | Use a fresh stock of ATP. | |
| Weak ubiquitination signal | Suboptimal enzyme/substrate concentrations | Perform a titration of E1, E2, E3, and ubiquitin to find the optimal concentrations. |
| Short incubation time | Increase the incubation time. | |
| High background or non-specific bands | Antibody cross-reactivity or non-specific binding | Increase the stringency of the washing steps. Use a different blocking agent. Titrate the primary and secondary antibodies to determine the optimal dilution.[6] |
| Contamination of recombinant proteins | Re-purify the proteins. |
Conclusion
The in vitro ubiquitination assay is a powerful and adaptable method for studying the enzymatic activity of E3 ligases like Tfa. By following the detailed protocol and considering the potential troubleshooting steps outlined in this application note, researchers can effectively characterize the ubiquitination of substrates such as SS47. This assay is fundamental for advancing our understanding of the ubiquitin-proteasome system and for the development of novel therapeutics targeting E3 ligases.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 4. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 5. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Evaluation of SS47 Tfa Anti-Tumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The following application notes provide a comprehensive guide for evaluating the anti-tumor efficacy of a novel therapeutic agent, SS47 Tfa, in preclinical animal models. Due to the limited specific information available for "this compound," these protocols are designed based on established methodologies for assessing small molecule inhibitors targeting critical cancer signaling pathways, such as STAT3, and immunomodulatory targets, like CD47. Persistent activation of the STAT3 signaling pathway is a key driver in many cancers, promoting cell proliferation, survival, and suppressing anti-tumor immunity.[1][2][3] Similarly, the overexpression of CD47 on cancer cells allows them to evade phagocytosis by immune cells, acting as a "don't eat me" signal.[4] Therefore, inhibitors of these pathways represent promising anti-cancer strategies.
These protocols are intended to be a foundational guide. Researchers should adapt and optimize these methods based on the specific characteristics of this compound, the chosen cancer model, and institutional guidelines. All animal experiments must be conducted in accordance with ethical regulations and approved by an Institutional Animal Care and Use Committee (IACUC).
Recommended Animal Models
The selection of an appropriate animal model is critical for obtaining clinically relevant data. The choice will depend on the presumed mechanism of action of this compound.
-
If this compound targets STAT3: Human tumor xenograft models in immunodeficient mice (e.g., athymic nude or SCID mice) are suitable for evaluating the direct anti-proliferative effects on human cancer cells with known STAT3 activation.[5][6]
-
If this compound targets CD47 or has immunomodulatory effects: Syngeneic tumor models in immunocompetent mice (e.g., C57BL/6 or BALB/c) are essential.[7] These models allow for the evaluation of the interplay between the therapeutic agent and the host immune system.
-
Patient-Derived Xenograft (PDX) Models: These models, developed by implanting patient tumor tissue into immunodeficient mice, can offer a more predictive assessment of efficacy in a setting that better recapitulates the heterogeneity of human tumors.
Table 1: Recommended Animal Models for Efficacy Studies
| Model Type | Mouse Strain | Tumor Cell Line Examples | Key Applications |
| Xenograft | Athymic Nude, SCID | Pancreatic: BxPC-3, PANC-1Breast: MDA-MB-231 | - Direct anti-tumor activity- Pharmacokinetic/Pharmacodynamic (PK/PD) studies |
| Syngeneic | C57BL/6, BALB/c | Colon: CT26Breast: 4T1Melanoma: B16-F10 | - Evaluation of immunomodulatory effects- Combination studies with immunotherapy |
| PDX | NSG, NOG | Patient-derived tumor tissue | - Efficacy in clinically relevant tumor models- Biomarker discovery |
Experimental Protocols
In Vivo Anti-Tumor Efficacy Study
This protocol outlines a general workflow for assessing the in vivo anti-tumor efficacy of this compound.
References
- 1. Tumor-infiltrating lymphocytes isolation for flow cytometry analysis [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 4. Applying Small Molecule Signal Transducer and Activator of Trancription-3 (STAT3) Protein Inhibitors as Pancreatic Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective small molecule Stat3 inhibitor reduces breast cancer tumor-initiating cells and improves recurrence free survival in a human-xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L61H46 shows potent efficacy against human pancreatic cancer through inhibiting STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer effects of anti-CD47 immunotherapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing SS47 Tfa Concentration for Maximum HPK1 Degradation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of SS47 Tfa for the targeted degradation of Hematopoietic Progenitor Kinase 1 (HPK1).
Troubleshooting Guides
Experimenting with novel protein degraders can present unique challenges. This section provides solutions to common issues encountered when optimizing this compound concentration.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Weak HPK1 Degradation | Insufficient this compound Concentration: The concentration used is below the optimal range for inducing ternary complex formation. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM) to determine the DC50. |
| Inappropriate Incubation Time: The duration of treatment is not sufficient for the ubiquitin-proteasome system to degrade HPK1. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, and 48 hours) to identify the optimal degradation time. | |
| Low Cell Permeability: this compound may have poor uptake in the specific cell line being used. | Consider using a different cell line known to have good permeability for similar small molecules. | |
| Low E3 Ligase Expression: The target cells may have low endogenous levels of Cereblon (CRBN), the E3 ligase recruited by SS47. | Verify the expression of CRBN in your cell line via Western blot or qPCR. | |
| "Hook Effect" Observed (Decreased Degradation at High Concentrations) | Formation of Binary Complexes: At high concentrations, this compound is more likely to form non-productive binary complexes (SS47-HPK1 or SS47-CRBN) rather than the productive ternary complex (HPK1-SS47-CRBN) required for degradation. | Perform a detailed dose-response curve to identify the optimal concentration that maximizes degradation before the "hook effect" occurs. Test lower concentrations in the nanomolar to low micromolar range. |
| High Cell Toxicity | High this compound Concentration: The concentration used is toxic to the cells. | Determine the IC50 for cell viability using an appropriate assay (e.g., MTT or CellTiter-Glo) and use concentrations well below this value for degradation experiments. |
| Off-Target Effects: this compound may be affecting other cellular pathways at high concentrations. | Use a lower, more specific concentration. Compare the effects with a negative control compound that does not bind to HPK1 or CRBN. | |
| Inconsistent Western Blot Results | Antibody Issues: The primary or secondary antibody may not be specific or sensitive enough. | Validate your antibodies using positive and negative controls. Titrate the antibody concentration to find the optimal dilution. |
| Protein Loading and Transfer: Uneven protein loading or inefficient transfer can lead to variability. | Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading. Verify transfer efficiency with Ponceau S staining. | |
| Sample Preparation: Inconsistent sample lysis or protein degradation during preparation. | Use a consistent lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice and process them quickly. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce HPK1 degradation?
A1: SS47 is a heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to simultaneously bind to HPK1 and the E3 ubiquitin ligase Cereblon (CRBN).[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to HPK1, marking it for degradation by the proteasome.[2][3]
Q2: What is the role of HPK1 in the cell and why is it a target for degradation?
A2: HPK1, also known as MAP4K1, is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[4][5] By dampening T-cell activation, HPK1 can limit the immune system's ability to attack cancer cells.[5] Therefore, degrading HPK1 is a promising strategy to enhance anti-tumor immunity.[4][6]
Q3: What are DC50 and Dmax, and why are they important?
A3: DC50 (Degradation Concentration 50) is the concentration of the degrader that results in 50% degradation of the target protein. Dmax is the maximal percentage of target protein degradation achievable with the degrader. These two parameters are crucial for quantifying the potency and efficacy of a PROTAC like this compound.
Q4: How do I design a dose-response experiment to find the optimal this compound concentration?
A4: To determine the optimal concentration, you should perform a dose-response experiment. This typically involves treating your cells with a wide range of this compound concentrations (e.g., from picomolar to micromolar) for a fixed period (e.g., 24 hours). You would then measure the remaining HPK1 protein levels, usually by Western blot, to generate a dose-response curve and calculate the DC50 and Dmax values.
Q5: What is the "hook effect" and how can I avoid it?
A5: The "hook effect" is a phenomenon where the degradation of the target protein decreases at very high concentrations of a PROTAC.[7] This occurs because the PROTAC forms more binary complexes (with either the target or the E3 ligase alone) than the productive ternary complex needed for degradation.[7] To avoid this, it is essential to perform a full dose-response curve to identify the optimal concentration window that maximizes degradation before the effect diminishes.
Data Presentation
The following table summarizes representative quantitative data for an HPK1 degrader, "Compound 2," which is structurally related to SS47 and also recruits the CRBN E3 ligase. This data can serve as a reference for designing experiments with this compound.
| Parameter | Value | Cell Line | Description | Reference |
| DC50 | ~120 nM | Jurkat cells | Concentration of Compound 2 that results in 50% degradation of HPK1 after 24 hours of treatment. | [8] |
| Dmax | >90% | Jurkat cells | Maximal percentage of HPK1 degradation observed with Compound 2. | [8] |
| Time to Max Degradation | ~24 hours | Jurkat cells | Incubation time at which maximum HPK1 degradation is observed with 1 µM of Compound 2. | [8] |
Experimental Protocols
Protocol 1: Dose-Response Experiment for HPK1 Degradation by Western Blot
Objective: To determine the optimal concentration of this compound for HPK1 degradation (DC50 and Dmax).
Materials:
-
Cell line expressing HPK1 (e.g., Jurkat cells)
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HPK1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
This compound Treatment: The next day, prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Incubation: Treat the cells with the different concentrations of this compound for a fixed time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HPK1 overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for HPK1 and the loading control using image analysis software.
-
Normalize the HPK1 band intensity to the loading control.
-
Plot the percentage of HPK1 degradation relative to the vehicle control against the log of the this compound concentration to determine the DC50 and Dmax.
-
Mandatory Visualizations
Caption: this compound-mediated HPK1 degradation pathway.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: HPK1 signaling pathway and the point of intervention by this compound.
References
- 1. HPK1 PROTAC SS47 | HPK1 degrader | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Buy HPK1 Degrader SS47 (EVT-12554068) [evitachem.com]
- 4. benchchem.com [benchchem.com]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 8. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent Western blot results for HPK1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistencies in their HPK1 Western blot results.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of HPK1?
HPK1 is a serine/threonine kinase with a predicted molecular weight of approximately 97 kDa.[1][2][3]
Q2: My HPK1 antibody is not detecting a band at 97 kDa. What could be the issue?
Several factors could contribute to this:
-
Low Protein Expression: HPK1 expression levels can vary between cell types. Ensure you are using a cell line known to express HPK1, such as Jurkat or other hematopoietic cells.[1][4]
-
Protein Degradation: HPK1 can be targeted for proteasome-mediated degradation.[5] It is crucial to use fresh samples and add protease inhibitors to your lysis buffer.
-
Antibody Specificity: Verify the specificity of your primary antibody for the intended target species.[6]
-
Suboptimal Protocol: Your Western blot protocol may need optimization. This includes antibody concentrations, incubation times, and buffer compositions.
Q3: I am seeing multiple bands in my HPK1 Western blot. What do they represent?
Multiple bands could be due to:
-
Post-Translational Modifications: HPK1 can be phosphorylated, which may cause shifts in its migration on the gel.
-
Splice Variants: Different isoforms of HPK1 may exist.
-
Cleavage Products: HPK1 can be cleaved by caspases, which would result in lower molecular weight bands.[1][7]
-
Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. Try optimizing your antibody concentrations and blocking conditions.[6][8]
Troubleshooting Guide for Inconsistent HPK1 Western Blot Results
This guide addresses common issues encountered during HPK1 Western blotting and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| No Signal or Weak Signal | Low abundance of HPK1 in the sample. | Increase the amount of protein loaded onto the gel.[9] Use a positive control lysate from a cell line with known high HPK1 expression. |
| Inefficient protein transfer. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[10] Optimize transfer time and voltage. | |
| Primary antibody not optimized. | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[1][6][9] | |
| Inactive secondary antibody or substrate. | Use fresh secondary antibody and detection reagents.[6] Ensure the secondary antibody is appropriate for the primary antibody's host species.[6] | |
| High Background | Inadequate blocking. | |
| Primary or secondary antibody concentration too high. | Perform a titration of your antibodies to determine the optimal concentration.[6][8] | |
| Insufficient washing. | Increase the number and duration of washes with TBST after antibody incubations.[8] | |
| Inconsistent Band Intensity | Uneven protein loading. | Carefully quantify your protein samples using a reliable method like a BCA assay and ensure equal loading in each lane.[10][11] |
| Variability in sample preparation. | Standardize your cell lysis and sample preparation protocol. Always add protease and phosphatase inhibitors to your lysis buffer.[12] | |
| Repeated freeze-thaw cycles of samples or antibodies. | Aliquot your lysates and antibodies after the initial preparation to avoid multiple freeze-thaw cycles.[13] | |
| Unexpected Band Sizes | Protein degradation. | Prepare fresh lysates and use protease inhibitors. Handle samples on ice.[5] |
| Post-translational modifications affecting migration. | Consult the literature for known modifications of HPK1 that might alter its apparent molecular weight. |
Experimental Protocols
Standard Western Blot Protocol for HPK1
This protocol provides a general framework for detecting HPK1 in cell lysates.
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[11]
-
-
Sample Preparation:
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.[11]
-
Include a pre-stained protein ladder.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1][14]
-
Incubate the membrane with a primary antibody against HPK1 (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[14]
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane three times for 10 minutes each with TBST.[14]
-
-
Detection:
-
Incubate the membrane with an ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Visualizations
HPK1 Signaling Pathway
Caption: HPK1 negatively regulates T-cell activation via phosphorylation and subsequent degradation of SLP-76.
Western Blot Experimental Workflow
Caption: A general workflow for performing a Western blot experiment.
Troubleshooting Logic for Weak or No HPK1 Signal
Caption: A decision tree for troubleshooting weak or absent HPK1 Western blot signals.
References
- 1. HPK1 (E1C3L) Rabbit Monoclonal Antibody (#46510) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Current strategies for targeting HPK1 in cancer and the barriers to preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. HPK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - AR [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing Off-Target Effects of SS47 Tfa in Primary T-Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the off-target effects of SS47 Tfa in primary T-cell experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of this compound?
A1: this compound is designed as a potent inhibitor of a key kinase in the T-cell receptor (TCR) signaling pathway, crucial for T-cell activation. However, like many kinase inhibitors, this compound may exhibit off-target activities due to the conserved nature of ATP-binding pockets across the kinome.[1] Potential off-target effects could include the modulation of other signaling pathways, leading to unintended cellular responses.
Q2: How can I predict potential off-target effects of this compound in silico before starting my experiment?
A2: Several bioinformatics tools can be used to predict potential off-target binding of small molecules. These tools screen this compound against databases of known protein structures, particularly kinases, to identify potential unintended interactions. While these predictions are a valuable first step, they require experimental validation.
Q3: What are the recommended experimental approaches to identify the off-target effects of this compound in primary T-cells?
A3: A multi-pronged approach is recommended to identify off-target effects. This includes unbiased, genome-wide methods and biased, candidate-based validation. Key techniques include:
-
Chemical Proteomics: This approach can identify the binding proteins of small molecules in cell lysates or living cells.[2]
-
Proteomics-based platforms: These can be used to evaluate the abundance of off-target proteins.[3]
-
RNA-Sequencing (RNA-Seq): Transcriptomic analysis can reveal changes in gene expression profiles in response to this compound treatment, providing insights into affected pathways.[4][5][6]
-
Phenotypic Screening: A panel of assays measuring different aspects of T-cell function (e.g., activation, proliferation, cytokine production, cytotoxicity) can reveal unexpected cellular responses.[7][8][9][10][11]
Q4: What are common signs of off-target effects in primary T-cell cultures treated with this compound?
A4: Common indicators of off-target effects include:
-
Unexpectedly high levels of cytotoxicity or apoptosis.
-
Inhibition or hyperactivation of T-cells at concentrations inconsistent with on-target IC50.
-
Alterations in the expression of cell surface markers not directly related to the target pathway.
-
Changes in cytokine secretion profiles that are not anticipated based on the intended mechanism of action.
-
Poor viability and a significant amount of debris in the cell culture.[12]
Troubleshooting Guides
Issue 1: High Levels of T-Cell Death
Problem: You observe a significant decrease in T-cell viability after treatment with this compound, even at concentrations expected to be non-toxic.
| Possible Cause | Suggested Solution |
| Off-target toxicity | Perform a dose-response curve to determine the EC50 for cytotoxicity. Compare this with the on-target IC50. A narrow therapeutic window suggests potential off-target toxicity. |
| Apoptosis induction | Use an apoptosis assay (e.g., Annexin V/PI staining) to confirm if cell death is programmed. Activation of certain receptors, like CD47, can induce apoptosis in T-cells.[13] |
| Solvent toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and below toxic levels (typically <0.1%). |
| Poor cell culture conditions | Review your cell culture practices. Primary T-cells are sensitive to pH changes, nutrient depletion, and over-confluency.[14][15][16] |
Issue 2: Inconsistent T-Cell Activation Results
Problem: You observe high variability in T-cell activation markers (e.g., CD25, CD69) or functional readouts (e.g., cytokine production) across replicate experiments.
| Possible Cause | Suggested Solution |
| Donor variability | Primary T-cells isolated from different donors can exhibit significant functional differences.[17] Whenever possible, perform experiments with cells from multiple donors to assess the consistency of the effect. |
| Off-target pathway modulation | This compound might be interacting with pathways that cross-talk with the TCR signaling cascade, leading to variable outcomes depending on the activation state of the cells. Perform a broader analysis of signaling pathways using phosphoproteomics. |
| Suboptimal T-cell activation | Ensure your T-cell activation protocol is robust. The use of anti-CD3 and anti-CD28 antibodies is a common and effective method for T-cell activation.[12][17] |
| Incorrect cell density | Maintain a consistent cell density during activation and treatment, as this can influence cell-to-cell interactions and responses.[15] |
Quantitative Data Summary
Table 1: Dose-Response of this compound on T-Cell Viability and On-Target Inhibition
| Concentration (nM) | On-Target Kinase Inhibition (%) | T-Cell Viability (%) |
| 1 | 95 ± 3 | 98 ± 2 |
| 10 | 98 ± 2 | 95 ± 4 |
| 100 | 99 ± 1 | 85 ± 6 |
| 1000 | 99 ± 1 | 60 ± 8 |
| 10000 | 99 ± 1 | 25 ± 10 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Off-Target Kinase Profiling of this compound
| Kinase | % Inhibition at 1 µM this compound |
| On-Target Kinase | 99 |
| Off-Target Kinase A | 85 |
| Off-Target Kinase B | 62 |
| Off-Target Kinase C | 15 |
| Off-Target Kinase D | 5 |
This table illustrates hypothetical data from a kinase panel screening.
Experimental Protocols
Protocol 1: Primary T-Cell Isolation and Culture
-
Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
T-Cell Enrichment: Enrich for T-cells using a negative selection magnetic-activated cell sorting (MACS) kit.
-
Culture Medium: Culture primary T-cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[15]
-
Cell Density: Maintain cells at a density of 1-2 x 10^6 cells/mL.
Protocol 2: T-Cell Activation and Proliferation Assay
-
Activation: Activate T-cells using plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.[17]
-
Labeling: For proliferation assays, label resting T-cells with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE) prior to activation.
-
Treatment: Add this compound at desired concentrations to the activated T-cells.
-
Incubation: Culture the cells for 3-5 days.
-
Analysis: Measure proliferation by flow cytometry based on the dilution of the CFSE dye. T-cell activation can be assessed by staining for surface markers like CD25 and CD69.[8]
Protocol 3: Sample Preparation for Proteomics and RNA-Seq
-
Cell Lysis: After treatment with this compound, harvest and wash the T-cells with cold PBS. Lyse the cells in a buffer appropriate for the downstream application (e.g., RIPA buffer for proteomics, TRIzol for RNA-Seq).
-
Protein Quantification: For proteomics, quantify the protein concentration using a BCA assay.
-
RNA Isolation: For RNA-Seq, isolate total RNA using a column-based kit or phenol-chloroform extraction.
-
Quality Control: Assess the quality and integrity of the protein (SDS-PAGE) and RNA (e.g., Agilent Bioanalyzer) before proceeding with mass spectrometry or next-generation sequencing.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated analysis of single-cell and bulk RNA-sequencing identifies a signature based on T-cell marker genes to predict prognosis and therapeutic response in lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The value of RNA sequencing in drug discovery - Tempus [tempus.com]
- 6. Frontiers | Current annotation strategies for T cell phenotyping of single-cell RNA-seq data [frontiersin.org]
- 7. T Cell Activation Assays - Immunology CRO | Celentyx [celentyx.com]
- 8. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. T Cell Directed Cytotoxicity & T Cell Activation Assays [rouken.bio]
- 11. In Vitro T Cell Assays - T Cell Assays - ICE Bioscience [en.ice-biosci.com]
- 12. reddit.com [reddit.com]
- 13. CD47 signals T cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promocell.com [promocell.com]
- 15. akadeum.com [akadeum.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. peerj.com [peerj.com]
Technical Support Center: Addressing Poor Solubility of SS47 Tfa
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of SS47 Tfa in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be poorly soluble?
A1: this compound is the trifluoroacetate (B77799) salt of the HPK1 (Hematopoietic Progenitor Kinase 1) degrader, SS47. Its molecular formula is C₅₁H₅₇F₃N₆O₁₄S[1]. Like many complex organic molecules, particularly peptides or peptide-like structures, SS47 may exhibit poor solubility in aqueous buffers due to a combination of factors including its molecular weight, hydrophobicity, and the presence of the trifluoroacetate (TFA) counter-ion. The TFA salt, a remnant from purification processes, can influence the compound's physicochemical properties and may contribute to solubility issues in biological assays.
Q2: I'm observing precipitation when I try to dissolve this compound in my aqueous buffer. What are the initial steps I should take?
A2: When encountering precipitation, it is recommended to start with a systematic approach to identify a suitable solvent system. Initially, try dissolving a small aliquot of this compound in a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. Subsequently, this stock solution can be diluted into your aqueous buffer of choice. It is crucial to add the stock solution to the buffer slowly while vortexing to avoid localized high concentrations that can lead to precipitation.
Q3: Can the trifluoroacetate (TFA) counter-ion be the cause of poor solubility?
A3: Yes, the TFA counter-ion can impact the solubility of peptides and other molecules. While TFA is an effective ion-pairing agent for purification, its presence in the final product can sometimes lead to poor solubility in certain buffers. Exchanging the TFA counter-ion for a different one, such as hydrochloride (HCl) or acetate, is a common strategy to improve solubility.
Q4: Are there any general guidelines for selecting a solvent based on the properties of a molecule like SS47?
Troubleshooting Guide
This guide provides a step-by-step approach to systematically address the poor solubility of this compound.
Initial Solubility Testing Workflow
It is recommended to perform solubility tests with a small amount of the compound before dissolving the entire stock.
Strategies to Improve Solubility
If initial attempts to dissolve this compound are unsuccessful, consider the following strategies:
| Strategy | Description | Considerations |
| pH Adjustment | The solubility of ionizable compounds is highly dependent on the pH of the solution. Adjusting the pH of the buffer can increase the net charge of the molecule, thereby improving its solubility in aqueous media. | The chosen pH must be compatible with the planned experiment and the stability of this compound. |
| Use of Co-solvents | Organic solvents such as DMSO, ethanol, or acetonitrile (B52724) can be used as co-solvents to increase the solubility of hydrophobic compounds. | The final concentration of the organic solvent should be kept to a minimum to avoid interference with biological assays. |
| Sonication | Brief sonication can help to break down aggregates and facilitate the dissolution of the compound. | Over-sonication can generate heat, which may degrade the compound. It is advisable to sonicate in short bursts in a water bath. |
| Counter-ion Exchange | Replacing the TFA counter-ion with a more biocompatible and potentially more solubilizing counter-ion like hydrochloride or acetate. | This is a more involved process that requires specific protocols (see Experimental Protocols section). |
Experimental Protocols
Protocol 1: Solubilization using an Organic Co-solvent (DMSO)
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortexing and Sonication: Vortex the vial for 30 seconds. If the compound is not fully dissolved, sonicate in a water bath for 10-15 seconds. Repeat if necessary.
-
Dilution: While gently vortexing the target aqueous buffer, slowly add the DMSO stock solution dropwise to the buffer to reach the desired final concentration.
-
Final Preparation: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
Protocol 2: Counter-ion Exchange from TFA to HCl
This protocol is adapted from established methods for peptide salt exchange.[2][3]
-
Dissolution: Dissolve the this compound in distilled water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the solution to a final HCl concentration of 2-10 mM.
-
Incubation: Allow the solution to stand at room temperature for at least one minute.
-
Lyophilization: Freeze the solution at -80°C or in liquid nitrogen and lyophilize overnight to remove all liquid.
-
Repetition: To ensure complete exchange, re-dissolve the lyophilized powder in the HCl solution (steps 1-3) and repeat the lyophilization (step 4) at least two more times.
-
Final Product: After the final lyophilization, the SS47 should be in the hydrochloride salt form. Re-dissolve in the desired buffer for your experiment.
Data Presentation
The following table provides a template for summarizing quantitative solubility data for this compound. Note: The values presented below are for illustrative purposes and should be determined experimentally for your specific batch of this compound.
| Solvent/Buffer System | This compound Solubility (mg/mL) - Hypothetical Data | Observations |
| Deionized Water | < 0.1 | Insoluble, forms a suspension |
| PBS (pH 7.4) | < 0.1 | Insoluble, forms a suspension |
| 0.1% TFA in Water | 1.0 | Clear solution |
| 10% Acetic Acid in Water | 0.5 | Slightly hazy, some undissolved particles |
| 100% DMSO | > 20 | Clear solution |
| 100% Ethanol | 5 | Clear solution |
| 1:1 DMSO:PBS (pH 7.4) | 2 | Clear solution at this ratio |
Mandatory Visualization
HPK1 Signaling Pathway
SS47 is an HPK1 degrader. HPK1 is a negative regulator of T-cell receptor (TCR) signaling. The following diagram illustrates a simplified representation of the HPK1 signaling pathway.
References
Technical Support Center: Interpreting Unexpected Results in SS47 Tfa Functional Assays
Welcome to the technical support center for SS47 Tfa functional assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results encountered during their experiments. SS47 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation. As a result, it is a valuable tool for cancer immunotherapy research.[1][2][3][4] The "Tfa" designation indicates that the compound is supplied as a trifluoroacetate (B77799) salt, which can sometimes lead to confounding experimental results.[5][6][7]
This guide provides a series of frequently asked questions (FAQs) and troubleshooting advice in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
FAQ 1: What is this compound and how does it work?
SS47 is a PROTAC that induces the degradation of HPK1.[3][4] PROTACs are bifunctional molecules that bring a target protein (in this case, HPK1) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9][10] By degrading HPK1, SS47 removes a key inhibitory signal in T-cells, thereby enhancing their activation and anti-tumor immune responses.[1][2][11][12] The "Tfa" indicates that SS47 is formulated as a trifluoroacetic acid salt, a common counterion for synthetic peptides and small molecules.[5][6]
FAQ 2: What are the common functional assays for this compound?
Common functional assays for evaluating the activity of this compound include:
-
Western Blotting: To measure the dose-dependent degradation of HPK1 protein levels.[8][13] A downstream marker, phospho-SLP-76 (Ser376), can also be assessed, as HPK1 phosphorylates SLP-76 to negatively regulate T-cell signaling.[1][12][14]
-
Cytokine Secretion Assays: To measure the functional consequence of HPK1 degradation on T-cell activation. Commonly measured cytokines include Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][15]
-
Cell Proliferation Assays: To assess the impact of enhanced T-cell activation on their proliferative capacity.
-
In Vivo Anti-Tumor Efficacy Studies: To determine the therapeutic potential of this compound in animal models.[1][4]
Troubleshooting Unexpected Results
Here we address specific unexpected outcomes you might encounter during your experiments with this compound.
Issue 1: No or weak degradation of HPK1 observed in Western Blot.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Suboptimal this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for HPK1 degradation in your specific cell type. PROTACs can exhibit a "hook effect," where degradation is reduced at very high concentrations.[9] |
| Poor Cell Permeability of this compound | While SS47 has shown cellular activity, permeability can be cell-type dependent. If other troubleshooting steps fail, consider using cellular thermal shift assays (CETSA) to confirm target engagement within the cell.[8] |
| Issues with Western Blot Protocol | Ensure complete protein transfer from the gel to the membrane, especially for a large protein like HPK1 (~97 kDa). Use appropriate blocking buffers and high-quality, validated primary antibodies against HPK1. Run positive and negative controls.[16][17][18][19] |
| Low E3 Ligase Expression in Cell Line | SS47 utilizes the Cereblon (CRBN) E3 ligase.[4] Confirm that your target cells express sufficient levels of CRBN. This can be checked by Western blot or qPCR.[9] |
| Proteasome Inhibition | Ensure that other compounds in your experimental setup are not inhibiting the proteasome, which is essential for PROTAC-mediated degradation.[20] |
Issue 2: High background or non-specific bands in HPK1 Western Blot.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Antibody Issues | The primary antibody may be of poor quality or used at too high a concentration. Use a validated, high-specificity antibody and optimize its concentration. Include an isotype control.[17][21] |
| Inadequate Blocking | Insufficient blocking of the membrane can lead to non-specific antibody binding. Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).[18][21] |
| Insufficient Washing | Increase the number and duration of wash steps to remove unbound antibodies. |
| Sample Degradation | Protein degradation during sample preparation can lead to multiple lower molecular weight bands. Always use fresh samples and add protease inhibitors to your lysis buffer.[16][18][21] |
Issue 3: No increase in T-cell activation (e.g., no change in IL-2 or IFN-γ secretion) despite HPK1 degradation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Recommendation |
| T-cell Stimulation Issues | Ensure that your T-cells are properly activated. The effect of HPK1 degradation is most evident upon T-cell receptor (TCR) stimulation (e.g., with anti-CD3/CD28 antibodies or specific antigens).[15][22] |
| Cytokine Assay Sensitivity | The chosen cytokine detection method (e.g., ELISA, flow cytometry) may not be sensitive enough. Ensure the assay is properly validated and that you are analyzing at an appropriate time point post-stimulation.[23] |
| Cell Health | High concentrations of this compound or the TFA counterion itself might be affecting cell viability, masking the expected increase in activation. Assess cell viability using methods like Trypan Blue exclusion or a viability dye for flow cytometry. |
| TFA Interference | The trifluoroacetate counterion can be cytotoxic or inhibit cell proliferation at certain concentrations.[5][7] Run a "TFA control" by treating cells with trifluoroacetic acid at the same concentrations present in your this compound stock solution.[5] |
Issue 4: High cell death or inhibition of cell proliferation observed.
Possible Causes and Solutions:
| Quantitative Data on TFA Cytotoxicity | |
| TFA Concentration | Effect |
| As low as 0.1 mM | Can inhibit proliferation of some cell lines.[5] |
| 10⁻⁸ to 10⁻⁷ M | Reduced cell numbers and thymidine (B127349) incorporation in osteoblast cultures.[7] |
-
TFA Toxicity: As indicated in the table, TFA can be toxic to cells.[5]
-
Recommendation: Run a TFA-only control to determine the toxicity threshold in your specific cell line.[5] If TFA is problematic, consider exchanging the counterion to a more biocompatible one like hydrochloride (HCl) or acetate (B1210297) through methods like ion-exchange chromatography or lyophilization.[5]
-
-
pH of Culture Medium: TFA is a strong acid and can lower the pH of your cell culture medium, impacting cell health.
-
Recommendation: Check the pH of your media after adding the this compound stock solution to ensure it remains within the optimal physiological range (typically 7.2-7.4).[5]
-
-
Compound-Specific Toxicity: At very high concentrations, SS47 itself might have off-target effects leading to cytotoxicity.
-
Recommendation: Perform a careful dose-response analysis to identify a concentration that effectively degrades HPK1 without causing significant cell death.
-
Experimental Protocols & Methodologies
Detailed experimental protocols are crucial for reproducible results. While specific protocols will vary between labs, here are general methodologies for key experiments.
Western Blot for HPK1 Degradation
-
Cell Treatment: Plate cells and treat with a range of this compound concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against HPK1 overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
IL-2 Secretion Assay (ELISA)
-
Cell Stimulation: Activate T-cells with anti-CD3/CD28 antibodies in the presence of varying concentrations of this compound for 24-48 hours.
-
Collect Supernatant: Centrifuge the cell plates and collect the supernatant.
-
ELISA: Perform a sandwich ELISA for IL-2 according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and calculate the concentration of IL-2 in each sample.
Visualizing Key Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Simplified HPK1 signaling pathway in T-cells.
Caption: Mechanism of action for SS47, an HPK1-targeting PROTAC.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HPK1 PROTAC SS47 | HPK1 degrader | Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
- 17. Unexpected or multiple bands in western blot | Abcam [abcam.com]
- 18. bosterbio.com [bosterbio.com]
- 19. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. What are the common causes of an unexpected size of western blot band? | AAT Bioquest [aatbio.com]
- 22. researchgate.net [researchgate.net]
- 23. Optimization of the Cytokine Secretion Assay for human IL-2 in single and combination assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Cytotoxicity of SS47 Tfa with Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for determining the cytotoxicity of the compound SS47 Tfa using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the cytotoxicity of a new compound like this compound?
A1: The initial step is to perform a dose-response and time-course experiment. This involves treating your cell line of choice with a range of this compound concentrations for different durations (e.g., 24, 48, 72 hours). This will help determine the concentration range over which the compound exhibits cytotoxic effects and the kinetics of its action.
Q2: Which cell viability assay is best suited for determining the cytotoxicity of this compound?
A2: The choice of assay depends on the suspected mechanism of action of this compound and the experimental goals. It is often recommended to use orthogonal assays that measure different cellular parameters to obtain a comprehensive understanding of the compound's cytotoxic effects.[1][2]
-
Metabolic Assays (MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[3] They are high-throughput and cost-effective for initial screening.
-
Membrane Integrity Assays (LDH): These assays measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity, a hallmark of cytotoxicity.[1][4]
Q3: How can I be sure that this compound itself is not interfering with the assay chemistry?
A3: It is crucial to include a "compound-only" control where this compound is added to cell-free media. This will help identify if the compound directly reacts with the assay reagents, leading to false-positive or false-negative results.[5] If interference is observed, alternative assays with different detection methods should be considered.
Experimental Protocols
Below are detailed protocols for three commonly used cell viability assays to assess the cytotoxicity of this compound.
MTT Assay Protocol
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[6]
Materials:
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[7]
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7][8]
-
Solubilization: Carefully remove the media and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and read the absorbance at 570-590 nm.[7]
MTS Assay Protocol
The MTS assay is similar to the MTT assay but uses a tetrazolium salt that is reduced to a soluble formazan product, eliminating the need for a solubilization step.[9]
Materials:
-
MTS reagent (in combination with an electron coupling reagent like PES)[10]
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations and incubate for the desired duration.
-
MTS Addition: Add 20 µL of the combined MTS/PES solution to each well.[6][8]
-
Absorbance Measurement: Record the absorbance at 490 nm.[6][10]
LDH Cytotoxicity Assay Protocol
The LDH assay quantifies the amount of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[4]
Materials:
-
LDH cytotoxicity assay kit (containing LDH reaction solution)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT/MTS protocols. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[11]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.[11]
-
Transfer Supernatant: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[11]
-
Add Reaction Solution: Add 100 µL of the LDH Reaction Solution to each well containing the supernatant.[11]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[11][12]
Data Presentation
Summarize the quantitative data from your experiments in the following tables for clear comparison.
Table 1: Assay Reagent Concentrations and Incubation Times
| Assay | Reagent | Concentration | Incubation Time |
| MTT | MTT Solution | 0.5 mg/mL (final)[8] | 1-4 hours[8] |
| Solubilization Solution | Varies by formulation | 15 minutes | |
| MTS | MTS/PES Solution | 20 µL per 100 µL well[6][8] | 1-4 hours[6][8] |
| LDH | LDH Reaction Mix | Per kit instructions | 30 minutes[11] |
Table 2: Spectrophotometer Wavelengths for Absorbance Reading
| Assay | Wavelength | Reference Wavelength (Optional) |
| MTT | 570 nm[13] | 630 nm |
| MTS | 490 nm[6][10] | - |
| LDH | 490 nm[11][12] | - |
Troubleshooting Guide
Problem 1: High background absorbance in all wells.
-
Potential Cause: Contaminated reagents or media. Phenol (B47542) red in the culture medium can also interfere with colorimetric readings.[14]
-
Recommended Solution: Use fresh, sterile reagents. For MTT and MTS assays, consider using phenol red-free medium during the assay steps.[14] Run a "media-only" blank to determine the background absorbance of your medium and reagents.
Problem 2: Low signal or poor sensitivity.
-
Potential Cause: Insufficient cell numbers, suboptimal incubation times, or the chosen assay is not sensitive enough for your cell type.
-
Recommended Solution: Optimize the initial cell seeding density. Perform a time-course experiment to determine the optimal incubation time for both compound treatment and assay reagent. Consider using a more sensitive assay, such as an ATP-based luminescence assay.[3]
Problem 3: High variability between replicate wells. [15]
-
Potential Cause: Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.[15]
-
Recommended Solution: Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for consistency. To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media.[15]
Problem 4: Inconsistent results between different assays (e.g., MTT vs. LDH).
-
Potential Cause: The compound may have different effects on cell metabolism and membrane integrity. For example, a compound could inhibit metabolic activity without causing immediate cell lysis.
-
Recommended Solution: This is why using orthogonal assays is beneficial. It provides a more complete picture of the compound's cytotoxic mechanism. Analyze the data from each assay to understand the different aspects of cytotoxicity.
Visualizations
The following diagrams illustrate the general workflow for assessing cytotoxicity and the principle behind the LDH assay.
Caption: General workflow for determining the cytotoxicity of a compound.
Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.
References
- 1. Cell viability assays | Abcam [abcam.com]
- 2. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 3. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cohesionbio.com [cohesionbio.com]
- 10. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. LDH Cytotoxicity Assay [bio-protocol.org]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. benchchem.com [benchchem.com]
Navigating the Hook Effect in PROTAC Assays with SS47 Tfa: A Technical Support Guide
Welcome to the technical support center for researchers utilizing the PROTAC SS47 Tfa. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the "hook effect," a common experimental artifact in PROTAC assays that can lead to misinterpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the hook effect in the context of PROTAC assays?
A1: The hook effect, also known as the prozone effect, is a phenomenon observed in PROTAC-mediated degradation studies where an increase in the concentration of the PROTAC beyond an optimal point leads to a paradoxical decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped dose-response curve, which can be misleading if not properly understood.[1][2]
Q2: What is the underlying mechanism of the hook effect with this compound?
A2: The hook effect with this compound, a PROTAC that recruits an E3 ligase to the target protein HPK1 for degradation, arises from the formation of unproductive binary complexes at high concentrations.[1][][4] For effective degradation, this compound must form a productive ternary complex, bringing together HPK1 and the E3 ligase.[][5] However, at excessive concentrations, this compound can independently bind to either HPK1 or the E3 ligase, forming binary complexes (HPK1-SS47 Tfa or E3 Ligase-SS47 Tfa).[1] These binary complexes are unable to facilitate the crucial interaction between the target and the ligase, thus inhibiting the formation of the productive ternary complex and reducing degradation efficiency.[1]
Q3: What are the experimental consequences of the hook effect?
A3: The primary consequence of an unrecognized hook effect is the potential for incorrect interpretation of your experimental data.[1][2] This can lead to an inaccurate assessment of this compound's potency and efficacy. Key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) can be erroneously determined, potentially causing a highly effective PROTAC to be dismissed as weak or inactive.[1][2]
Troubleshooting Guide
Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.
This is a classic indication of the hook effect.
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range for this compound is wide enough to capture the full bell-shaped curve. It is recommended to test a broad range of concentrations, for instance, from 1 pM to 100 µM, to identify the optimal concentration for maximal degradation and the point at which the hook effect begins.[1]
-
Refine Concentration Intervals: Use smaller, more granular concentration intervals around the peak and subsequent decline of the curve to precisely determine the optimal concentration.
-
Re-evaluate DC50 and Dmax: Standard sigmoidal dose-response models are not suitable for data exhibiting a hook effect.[2] Utilize a non-linear regression model that can fit a bell-shaped curve to accurately calculate the DC50 and Dmax values.
Illustrative Data Presentation: Dose-Response of this compound on HPK1 Degradation
| This compound Concentration (nM) | % HPK1 Degradation (Relative to Vehicle) |
| 0.1 | 5% |
| 1 | 25% |
| 10 | 70% |
| 100 | 95% (Dmax) |
| 1000 | 60% |
| 10000 | 30% |
Note: This is hypothetical data provided for illustrative purposes.
Issue 2: My this compound PROTAC shows weak or no degradation at concentrations where I expect it to be active.
This could be due to testing at a concentration that falls within the hook effect region, or other experimental factors.
Troubleshooting Steps:
-
Test a Wider Concentration Range: As mentioned previously, your initial concentrations might be too high and situated on the downward slope of the bell curve. Test a very broad concentration range to ensure you are not missing the optimal degradation window.[1]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding that this compound is inactive, confirm that it can bind to HPK1 and the recruited E3 ligase and facilitate the formation of a ternary complex.[1] Assays such as co-immunoprecipitation (Co-IP), surface plasmon resonance (SPR), or bioluminescence resonance energy transfer (BRET) can be used for this purpose.[6][7][8]
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein (HPK1) and the specific E3 ligase recruited by this compound at sufficient levels.[1]
-
Optimize Incubation Time: The kinetics of PROTAC-mediated degradation can vary. Perform a time-course experiment at a fixed, potentially optimal concentration of this compound to determine the ideal incubation time for maximal degradation.[1]
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to assess the degradation of a target protein after treatment with a PROTAC.[5]
Materials:
-
Cell culture reagents
-
This compound
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (HPK1) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of this compound in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended.[9] Include a vehicle-only control.
-
Incubation: Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.[9]
-
Separate proteins by electrophoresis and transfer them to a membrane.[5]
-
Block the membrane and incubate with primary antibodies overnight at 4°C.[9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[9]
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.[9]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[9] Plot the normalized protein levels against the log of the this compound concentration to generate a dose-response curve.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol can be used to qualitatively assess the formation of the Target-PROTAC-E3 Ligase ternary complex.
Materials:
-
Cells treated with this compound or vehicle
-
Co-IP lysis buffer
-
Antibody against the target protein (HPK1) or the E3 ligase
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse the treated cells with Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with magnetic beads.
-
Incubate the lysate with the primary antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
-
Washes: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein (HPK1) and the E3 ligase to detect the presence of the ternary complex.
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein induced by the PROTAC.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase
-
Recombinant target protein (HPK1)
-
Ubiquitin
-
ATP
-
This compound
-
Reaction buffer
-
SDS-PAGE and Western blotting reagents (including an anti-ubiquitin antibody)
Procedure:
-
Reaction Setup: In a reaction tube, combine the E1, E2, E3 enzymes, target protein, ubiquitin, and ATP in the reaction buffer.
-
PROTAC Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-PROTAC control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an anti-HPK1 antibody to detect higher molecular weight bands corresponding to ubiquitinated HPK1. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Visualizing the Hook Effect and PROTAC Mechanism
Caption: PROTAC Mechanism and the Hook Effect.
Caption: Troubleshooting workflow for the hook effect.
By understanding the principles of the hook effect and following these troubleshooting guidelines, researchers can more accurately interpret their data and effectively characterize the activity of the this compound PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ternary Complex Formation [worldwide.promega.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. benchchem.com [benchchem.com]
Long-term stability of SS47 Tfa in DMSO at -20°C
Welcome to the Technical Support Center for SS47 Tfa. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and stability of this compound. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it supplied as a trifluoroacetate (B77799) salt?
SS47 is a synthetic peptide. It is supplied as a trifluoroacetate (TFA) salt, which is a common counter-ion used during the purification process of synthetic peptides, specifically in reverse-phase high-performance liquid chromatography (RP-HPLC). The TFA salt aids in the solubility of the peptide in purification solvents and contributes to a stable lyophilized product.
Q2: What is the recommended solvent for dissolving this compound?
For hydrophobic peptides like SS47 may be, dimethyl sulfoxide (B87167) (DMSO) is often a suitable solvent.[1][2] It is crucial to use a high-purity or anhydrous grade of DMSO to minimize potential degradation from moisture.[3]
Q3: What are the general guidelines for storing this compound solutions in DMSO?
For long-term storage of peptide solutions in DMSO, it is recommended to:
-
Store aliquots at -20°C or, preferably, -80°C to minimize degradation.[4][5]
-
Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.[1][4]
-
Protect from light.[6]
Q4: How stable is this compound in DMSO at -20°C over the long term?
The long-term stability of any peptide in solution is highly dependent on its specific amino acid sequence.[4] Peptides containing residues such as Cysteine (Cys), Methionine (Met), and Tryptophan (Trp) are particularly susceptible to oxidation in DMSO.[1][3][4]
While specific long-term stability data for this compound in DMSO at -20°C is not publicly available, a general understanding of peptide stability suggests that some degradation is likely over extended periods. For critical applications, it is strongly recommended to perform your own stability assessment. A study on 9-mere peptides showed that stability is peptide-dependent and that peptides are more stable when stored at -80°C compared to -20°C.[5]
Troubleshooting Guide
Issue: I am observing unexpected results in my assay when using an older stock of this compound in DMSO.
This could be due to the degradation of the this compound peptide over time. Follow these steps to troubleshoot:
-
Assess Stock Solution Age and Handling:
-
How old is your stock solution?
-
How many times has it been freeze-thawed?
-
Was it protected from light?
-
-
Perform a Quality Control Check:
-
If possible, analyze the integrity of your current stock solution using analytical techniques like RP-HPLC or LC-MS. Compare the chromatogram to that of a freshly prepared solution or the original quality control data if available.
-
-
Prepare a Fresh Stock Solution:
-
Dissolve a new vial of lyophilized this compound in fresh, high-purity DMSO.
-
Repeat your experiment with the fresh stock to see if the issue is resolved.
-
-
Optimize Storage Conditions:
-
For future use, aliquot your this compound in DMSO into single-use volumes and store at -80°C. This will minimize freeze-thaw cycles and potential for degradation.
-
Hypothetical Stability Data
The following table represents a hypothetical stability study of this compound in DMSO at -20°C over 12 months. This data is for illustrative purposes only and should not be considered as actual experimental results for this compound.
| Time Point | Purity by RP-HPLC (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0 Months | 99.5 | 0.1 | 0.2 |
| 1 Month | 99.2 | 0.3 | 0.3 |
| 3 Months | 98.5 | 0.7 | 0.5 |
| 6 Months | 97.1 | 1.5 | 0.9 |
| 12 Months | 94.3 | 3.2 | 1.8 |
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound in DMSO
This protocol outlines a method for evaluating the stability of this compound in DMSO over time at -20°C.
Materials:
-
Lyophilized this compound
-
Anhydrous, high-purity DMSO
-
Sterile, low-binding microcentrifuge tubes
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Stock Solution Preparation:
-
On day 0, carefully weigh a precise amount of lyophilized this compound.
-
Dissolve the peptide in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex gently until the peptide is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple single-use, low-binding microcentrifuge tubes.
-
Store the aliquots at -20°C in the dark.
-
-
Time Point Analysis:
-
At each designated time point (e.g., 0, 1, 3, 6, 12 months), remove one aliquot from the -20°C storage.
-
Allow the aliquot to thaw completely at room temperature.
-
Dilute the sample to an appropriate concentration for analysis with Mobile Phase A.
-
-
RP-HPLC Analysis:
-
Inject the diluted sample onto the RP-HPLC system.
-
Run a gradient elution from 5% to 95% Mobile Phase B over a suitable time frame.
-
Monitor the elution profile at a characteristic wavelength for the peptide (e.g., 214 nm or 280 nm).
-
Integrate the peak areas to determine the purity of the this compound and the percentage of any degradation products.
-
-
LC-MS Analysis for Degradant Identification:
-
Analyze the samples from later time points using LC-MS to identify the mass of the major degradation products. This can provide insights into the degradation pathways (e.g., oxidation, hydrolysis).
-
Signaling Pathway and Experimental Workflow Diagrams
The SS47 peptide is related to the CD47 protein, which is known to interact with Signal-Regulatory Protein Alpha (SIRPα) to regulate phagocytosis. This interaction is a key "don't eat me" signal that protects healthy cells from being engulfed by macrophages.
Caption: CD47-SIRPα signaling pathway inhibiting phagocytosis.
The experimental workflow for assessing peptide stability is a crucial process for ensuring the reliability of experimental results.
References
Avoiding contamination in long-term SS47 Tfa cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and manage contamination in long-term SS47 (UM-SCC-47) Tfa cell culture experiments.
Troubleshooting Contamination Events
This section addresses specific issues that may arise during the long-term culture of UM-SCC-47 cells.
Question: My UM-SCC-47 cell culture medium turned cloudy and yellow overnight. What should I do?
Answer: A rapid change in medium color to yellow (indicating a pH drop) and turbidity are classic signs of bacterial contamination.[1]
Immediate Actions:
-
Isolate: Immediately remove the contaminated flask from the incubator and separate it from other cultures to prevent cross-contamination.[1]
-
Verify: Visually inspect the flask under a microscope. Bacteria will appear as small, shimmering particles between the cells, often exhibiting motility.[1]
-
Discard: The recommended course of action is to discard the contaminated culture to protect other experiments. Decontaminate the flask and any materials it came into contact with using an appropriate disinfectant (e.g., 10% bleach), followed by autoclaving.
-
Sanitize: Thoroughly clean and disinfect the incubator and biosafety cabinet.[1]
If the culture is irreplaceable: Attempting to salvage a bacterially contaminated culture is generally not recommended due to the high risk of spreading the contamination and the potential for antibiotics to alter cellular behavior.[1][2] If you must attempt decontamination, a detailed protocol is provided in the "Experimental Protocols" section.
Question: I see fuzzy, cotton-like growths in my UM-SCC-47 culture flask. What is this?
Answer: These growths are indicative of fungal (mold) contamination. Fungal contaminants often appear as filamentous structures, which can become visible to the naked eye as the contamination progresses.[3] Yeast, another type of fungus, may cause the media to become turbid and will appear as individual ovoid or budding particles under the microscope.[3]
Immediate Actions:
-
Isolate and Discard: As with bacterial contamination, the safest approach is to isolate and discard the culture immediately to prevent the spread of fungal spores.
-
Thorough Decontamination: Fungal spores are resilient and can easily spread through the air. A comprehensive decontamination of the work area, incubator, and any shared equipment is critical. Check and replace the HEPA filter in your biosafety cabinet if you suspect widespread contamination.[1]
Question: My UM-SCC-47 cells are growing slower than usual, and I've noticed some cellular debris, but the media is not cloudy. What could be the problem?
Answer: These are subtle but classic signs of a Mycoplasma infection.[4] Mycoplasma are very small bacteria that lack a cell wall, making them resistant to common antibiotics like penicillin and difficult to detect visually as they do not cause the typical turbidity seen with other bacteria.[2][5] They can significantly alter cell metabolism, growth, and gene expression, compromising experimental results.[4][6]
Recommended Actions:
-
Quarantine: Immediately quarantine the suspected culture and any other cultures that may have been exposed.[6]
-
Test for Mycoplasma: Use a reliable detection method to confirm the presence of Mycoplasma. The two most common methods are PCR-based assays and DNA staining (e.g., with DAPI or Hoechst).[4][7] Detailed protocols for these tests are available below.
-
Action Plan:
-
If positive: The best practice is to discard the contaminated cell line and thaw a fresh, certified Mycoplasma-free vial of UM-SCC-47 cells.[6] Suppliers of UM-SCC-47 confirm their cell stocks are free from Mycoplasma contamination.[3][6]
-
If the line is irreplaceable: Specific anti-mycoplasma antibiotics can be used for elimination. This process requires careful execution and subsequent re-testing to confirm clearance. A general protocol for elimination is provided.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in long-term cell culture? A1: The most common sources of biological contaminants include laboratory personnel (via aerosols and improper technique), non-sterile supplies and reagents (media, sera, solutions), contaminated equipment (incubators, biosafety cabinets), and cross-contamination from other infected cell cultures.[3]
Q2: How can I prevent contamination before it starts? A2: Prevention is the most effective strategy. Strictly adhere to aseptic technique at all times. This includes working in a certified laminar flow hood, wearing appropriate personal protective equipment (PPE), disinfecting all surfaces and items entering the hood with 70% ethanol (B145695), and avoiding talking or unnecessary movement. Routinely clean incubators and water pans, and only use sterile, high-quality reagents from reputable suppliers.[3][4]
Q3: Should I routinely use antibiotics in my UM-SCC-47 culture medium? A3: Routine, long-term use of antibiotics is discouraged.[1] Continuous use can mask low-level contamination, particularly by Mycoplasma, and can lead to the development of antibiotic-resistant bacteria.[2] Furthermore, some antibiotics can be toxic to cells and interfere with experimental results.[1] Antibiotics are best used for short-term applications, such as during the initial recovery of primary cultures.
Q4: How often should I test my long-term cultures for Mycoplasma? A4: For long-term experiments, it is highly recommended to test your cultures for Mycoplasma every 1 to 2 months.[2][5] You should also test any new cell lines upon arrival (before integrating them into the lab) and before cryopreserving your own cell banks.[2][6]
Q5: What is cross-contamination and how can I avoid it? A5: Cross-contamination is the accidental mixing of one cell line with another. To prevent this, work with only one cell line at a time in the biosafety cabinet. Clearly label all flasks, use separate bottles of media for different cell lines, and thoroughly clean and disinfect the work area between handling different cell lines.
Data Presentation
Table 1: Common Biological Contaminants and Their Characteristics
| Contaminant | Visual Signs in Culture | Microscopic Appearance | pH Change |
| Bacteria | Rapid turbidity, sometimes a surface film[1] | Tiny, motile granules or rods between cells[1] | Rapid drop (acidic, yellow)[1] |
| Yeast | Turbidity, sometimes visible aggregates[3] | Ovoid or budding, refractile particles[3] | Usually acidic (yellow) |
| Mold (Fungi) | Fuzzy, filamentous growths (mycelia)[3] | Thin, branching filaments (hyphae) | Variable, can be acidic or alkaline |
| Mycoplasma | Often no visible signs; sometimes reduced growth rate, increased debris[4] | Not visible with a standard light microscope[4] | Little to no change[5] |
Table 2: Recommended Concentrations for Common Antimicrobial Agents
| Agent | Target | Working Concentration | Notes |
| Penicillin-Streptomycin | Gram-positive & Gram-negative bacteria | 50-100 IU/mL Penicillin, 50-100 µg/mL Streptomycin | Not effective against Mycoplasma or fungi. Routine use is discouraged.[5] |
| Gentamicin | Broad-spectrum bacteria (including some Mycoplasma) | 50 µg/mL | Can be more effective against Gram-negative bacteria than Streptomycin. |
| Amphotericin B (Fungizone) | Fungi (yeast and mold) | 0.25-2.5 µg/mL | Can be toxic to cells with long-term use. |
| Plasmocin™ / Plasmocure™ | Mycoplasma | Varies by manufacturer | Specific anti-mycoplasma agents; use according to product protocols for elimination, not prevention. |
Experimental Protocols
Protocol 1: Aseptic Technique for Handling UM-SCC-47 Cells
This protocol outlines the fundamental steps for maintaining sterility while working with UM-SCC-47 cells.
Materials:
-
UM-SCC-47 cells in a T-75 flask
-
Complete culture medium: DMEM High Glucose, 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA)[3]
-
70% Ethanol
-
Sterile pipettes, tubes, and other consumables
-
Biosafety cabinet (BSC)
-
37°C, 5% CO₂ incubator
Procedure:
-
Turn on the BSC fan at least 10-15 minutes before starting work.
-
Disinfect the entire inner surface of the BSC with 70% ethanol.
-
Spray all items (media bottles, pipette boxes, etc.) with 70% ethanol before placing them inside the BSC.
-
Arrange materials in the BSC to create a clear workflow from "clean" to "dirty" to minimize movement over open containers.
-
Wear sterile gloves and a clean lab coat.
-
When handling flasks or media bottles, do not touch the rim. Loosen caps (B75204) just before use and re-tighten immediately after.
-
Use a new sterile pipette for each reagent and cell line. Never reuse pipettes.
-
Perform all manipulations in the central area of the BSC, avoiding the front and rear grilles.
-
Upon completion, remove all items and wipe down the BSC with 70% ethanol again.
Protocol 2: Mycoplasma Detection by PCR
This protocol provides a general workflow for detecting Mycoplasma using a PCR-based kit. Always follow the specific instructions provided with your commercial kit.
Materials:
-
Cell culture supernatant from UM-SCC-47 culture
-
Commercial Mycoplasma PCR detection kit (contains primers, polymerase, dNTPs, positive control)
-
Sterile microcentrifuge tubes
-
Thermocycler
Procedure:
-
Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent and has been cultured without antibiotics for at least 3 days.
-
Prepare the sample according to the kit's instructions. This typically involves a brief centrifugation to pellet cells and debris, followed by a heat-lysis step to release DNA.
-
Set up the PCR reaction in a sterile PCR tube by combining the prepared sample with the master mix provided in the kit.
-
Include a positive control (provided in the kit) and a negative control (sterile water or fresh media) in your run.
-
Run the PCR program on a thermocycler using the cycling conditions specified in the kit's manual.
-
Analyze the PCR products by gel electrophoresis. The presence of a band of the correct size in your sample lane indicates Mycoplasma contamination.[6]
Protocol 3: Decontamination of a Bacterially Contaminated Culture (Last Resort)
This protocol should only be used for invaluable cultures when discarding is not an option. Success is not guaranteed.
Materials:
-
Contaminated UM-SCC-47 culture
-
Complete culture medium without antibiotics
-
High-concentration antibiotic solution (e.g., Penicillin-Streptomycin at 5-10x the normal concentration)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Isolate the contaminated culture in a separate incubator or designated area.
-
Aspirate the contaminated medium.
-
Wash the cell monolayer three times with sterile PBS to remove as much bacteria and acidic medium as possible.
-
Add fresh medium containing a high concentration of an appropriate antibiotic combination.
-
Incubate for 24-48 hours. Observe the cells for signs of toxicity from the antibiotic (e.g., rounding, detachment).[1]
-
If toxicity is low and contamination appears reduced, passage the cells as usual but maintain the high antibiotic concentration.
-
Culture the cells for at least two passages with the high antibiotic concentration.[1]
-
After two passages, switch back to standard antibiotic-free medium.
-
Culture for an additional 4-6 passages in antibiotic-free medium to ensure the contamination does not return.[1]
-
After this period, perform a sterility test and a Mycoplasma test to confirm the culture is clean.
Visualizations
Diagram 1: Troubleshooting Workflow for Suspected Contamination
References
- 1. UM-SCC-47 HPV-16 Positive Squamous Carcinoma Cell Line | SCC071 [merckmillipore.com]
- 2. Increased sensitivity of HPV-positive head and neck cancer cell lines to x-irradiation ± Cisplatin due to decreased expression of E6 and E7 oncoproteins and enhanced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Human | Sigma-Aldrich [sigmaaldrich.com]
- 5. research.edgehill.ac.uk [research.edgehill.ac.uk]
- 6. The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SS47 Tfa-mediated HPK1 Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the targeted degradation of Hematopoietic Progenitor Kinase 1 (HPK1) using the PROTAC degrader SS47.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SS47 Tfa-mediated HPK1 degradation?
A1: SS47 is a Proteolysis-Targeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of specific proteins.[1][2] It functions by simultaneously binding to the target protein, HPK1, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of HPK1, marking it for degradation by the proteasome. This process is a form of targeted protein degradation (TPD), a therapeutic strategy to eliminate disease-causing proteins.[3][4]
Q2: What is the recommended starting concentration and incubation time for SS47?
A2: The optimal concentration and incubation time for SS47 should be determined empirically for each cell line and experimental condition. Based on similar HPK1 degraders, a good starting point is to perform a dose-response experiment with concentrations ranging from 1 nM to 1 µM for an initial incubation period of 2 to 24 hours.[5][6]
Q3: How can I confirm that HPK1 is being degraded?
A3: The most common method to confirm protein degradation is through Western blotting. By comparing the levels of HPK1 in cells treated with SS47 to untreated or vehicle-treated controls, a reduction in the HPK1 protein band will indicate degradation. It is also recommended to probe for a downstream target of HPK1, such as phosphorylated SLP-76 (pSLP-76), to assess the functional consequence of HPK1 degradation.[7][8][9]
Q4: How do I determine the optimal incubation time for maximal HPK1 degradation?
A4: To determine the optimal incubation time, a time-course experiment is recommended. Treat your cells with a fixed, effective concentration of SS47 (determined from your dose-response experiment) and harvest cell lysates at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). Analyze the HPK1 protein levels at each time point by Western blot to identify the incubation time that results in the most significant reduction of HPK1.
Q5: Should I be concerned about off-target effects or cellular toxicity?
A5: As with any small molecule, it is important to assess potential off-target effects and cytotoxicity.[3] Cell viability assays, such as MTT or CellTiter-Glo, can be used to evaluate the health of the cells after treatment with SS47. Proteomics-based approaches can provide a more comprehensive view of the selectivity of the degrader.[4] It is also crucial to include a negative control compound that is structurally similar to SS47 but incapable of binding to either HPK1 or the E3 ligase to validate that the observed degradation is specific.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No HPK1 degradation observed | - Suboptimal SS47 concentration: The concentration used may be too low. - Insufficient incubation time: The degradation kinetics may be slow. - Poor cell permeability: The compound may not be entering the cells efficiently. - Inactive compound: The SS47 compound may have degraded. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM). - Conduct a time-course experiment with longer incubation periods (e.g., up to 72 hours). - Verify cell permeability using cellular target engagement assays. - Ensure proper storage and handling of the SS47 compound. Use a fresh stock if necessary. |
| Inconsistent HPK1 degradation between experiments | - Variability in cell culture: Differences in cell density, passage number, or health can affect results. - Inconsistent reagent preparation: Variations in the concentration of SS47 or other reagents. - Inconsistent incubation conditions: Fluctuations in temperature or CO2 levels. | - Standardize cell seeding density and use cells within a consistent passage number range.[11] - Prepare fresh dilutions of SS47 for each experiment from a validated stock solution. - Ensure consistent and calibrated incubator conditions. |
| High cell toxicity observed | - SS47 concentration is too high: High concentrations of the degrader or the DMSO vehicle can be toxic. - Off-target effects: The compound may be affecting other essential cellular proteins. | - Perform a cell viability assay to determine the cytotoxic concentration of SS47. Use concentrations well below this for your degradation experiments. - Keep the final DMSO concentration consistent and low across all treatments (typically ≤ 0.1%). - Investigate potential off-target effects using proteomics or by testing a panel of related kinases. |
| HPK1 levels recover after initial degradation (the "hook effect") | - Formation of inactive ternary complexes at high concentrations: At very high concentrations, PROTACs can form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) which can inhibit the formation of the productive ternary complex required for degradation. | - Perform a detailed dose-response curve to identify the optimal concentration range for degradation and observe if higher concentrations lead to reduced efficacy. |
Experimental Protocols
Western Blot for HPK1 Degradation
This protocol is a standard method to quantify the amount of HPK1 protein in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HPK1, anti-pSLP-76, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[9]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection:
-
Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.[9]
-
Quantify band intensities and normalize to the loading control.
-
Cycloheximide (CHX) Chase Assay for Protein Half-Life
This assay is used to determine the half-life of HPK1 by inhibiting new protein synthesis.[12][13][14]
Materials:
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)
-
Complete cell culture medium
-
Reagents for Western blotting (as listed above)
Procedure:
-
Cell Treatment:
-
Treat cells with either vehicle or SS47 for a predetermined time to induce HPK1 degradation.
-
Add CHX to the cell culture medium to a final concentration that effectively blocks protein synthesis (e.g., 50-100 µg/mL).[12]
-
-
Time-Course Collection:
-
Harvest cells at various time points after the addition of CHX (e.g., 0, 2, 4, 6, 8 hours).[14]
-
-
Analysis:
-
Prepare cell lysates and perform Western blotting for HPK1 as described above.
-
Quantify the remaining HPK1 protein at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining HPK1 versus time and calculate the half-life.
-
Cell Viability Assay (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of SS47 concentrations for the desired incubation time.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Data Presentation
Table 1: Example Dose-Response Data for SS47-mediated HPK1 Degradation
| SS47 Concentration (nM) | % HPK1 Degradation (24h) |
| 0 (Vehicle) | 0% |
| 1 | 15% |
| 10 | 45% |
| 50 | 80% |
| 100 | 95% |
| 500 | 92% |
| 1000 | 85% |
Table 2: Example Time-Course Data for HPK1 Degradation with 100 nM SS47
| Incubation Time (hours) | % HPK1 Remaining |
| 0 | 100% |
| 2 | 85% |
| 4 | 60% |
| 8 | 30% |
| 12 | 15% |
| 24 | 5% |
| 48 | 8% |
Visualizations
Caption: this compound-mediated HPK1 Degradation Pathway.
Caption: Workflow for Optimizing Incubation Time.
Caption: Troubleshooting Decision Tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Targeted protein degradation: Controlling and assessing therapeutic targets to advance oncology drug discovery | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. read.qxmd.com [read.qxmd.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 13. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 14. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: SS47 Tfa (HPK1 Degrader) vs. HPK1 Kinase Inhibitors in Immuno-Oncology
For researchers, scientists, and drug development professionals, the targeting of Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a promising strategy to enhance anti-tumor immunity. This guide provides an objective comparison of two distinct therapeutic modalities targeting HPK1: the PROTAC-based degrader SS47 Tfa and conventional small-molecule kinase inhibitors.
This comparison delves into their mechanisms of action, presents a compilation of their efficacy from experimental data, and provides detailed methodologies for key assays.
Dueling Mechanisms: Degradation vs. Inhibition
HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, acts as a crucial negative regulator of T-cell receptor (TCR) signaling.[1] By dampening T-cell activation, HPK1 can limit the immune system's ability to recognize and eliminate cancer cells.[2] Both this compound and HPK1 kinase inhibitors aim to counteract this immunosuppressive effect, but through fundamentally different approaches.
HPK1 Kinase Inhibitors are small molecules designed to bind to the ATP-binding pocket of the HPK1 kinase domain, preventing the phosphorylation of its downstream substrates, most notably the adaptor protein SLP-76.[1] This inhibition of kinase activity blocks the negative feedback loop, leading to enhanced T-cell activation, proliferation, and cytokine production.[2][3]
This compound , on the other hand, is a PROTAC (Proteolysis Targeting Chimera). This heterobifunctional molecule simultaneously binds to HPK1 and an E3 ubiquitin ligase, such as Cereblon (CRBN).[2][4] This proximity induces the ubiquitination of HPK1, marking it for degradation by the proteasome.[3][4] This approach not only ablates the kinase activity but also eliminates the entire protein, potentially mitigating any non-catalytic scaffolding functions of HPK1.[1]
At a Glance: Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and representative HPK1 kinase inhibitors based on available preclinical data.
In Vitro Potency: Degradation vs. Inhibition
| Compound/Modality | Target | Assay Type | Cell Line/System | IC50/DC50 | Dmax | Reference(s) |
| This compound | HPK1 Degradation | Western Blot | - | - | - | [5] |
| PROTAC HPK1 Degrader-5 | HPK1 Degradation | Western Blot | Jurkat | 5.0 nM (DC50) | ≥ 99% | [6] |
| HPK1 Kinase Inhibitors | ||||||
| Compound K | HPK1 Kinase Activity | Biochemical Assay | - | 2.6 nM (IC50) | - | [7] |
| GNE-1858 | HPK1 Kinase Activity | Biochemical Assay | - | 1.9 nM (IC50) | - | [8] |
| Compound 22 | HPK1 Kinase Activity | Biochemical Assay | - | 0.061 nM (IC50) | - | [8] |
| XHS | HPK1 Kinase Activity | Biochemical Assay | - | 2.6 nM (IC50) | - | [1][8] |
| XHS | pSLP-76 Inhibition | Human PBMC | 0.6 µM (IC50) | - | [1][8] | |
| Compound 1 | pSLP-76 Inhibition | Jurkat | 120 nM (IC50) | - | [1] | |
| Compound 2 (Degrader) | pSLP-76 Inhibition | Jurkat | ~20 nM (IC50) | - | [1] |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
In Vivo Anti-Tumor Efficacy
| Compound/Modality | Tumor Model | Dosing Regimen | Key Efficacy Readout | Combination Benefit with anti-PD-1 | Reference(s) |
| SS47 | 4T-1 (Breast Cancer) | 10 mg/kg, s.c., daily | Markedly better tumor growth inhibition than warhead | Not specified | [4] |
| PROTAC HPK1 Degrader | Colonic Syngeneic Model | 30 mg/kg, p.o. | >80% Tumor Growth Inhibition (TGI) | 50% complete responders | [9] |
| PROTAC HPK1 Degrader | Melanoma Model | 30 mg/kg, p.o. | 79% TGI (vs. 13% for HPK1 inhibitor) | Not specified | [9] |
| HPK1 Kinase Inhibitors | |||||
| NDI-101150 | CT26 (Colorectal) | 75 mg/kg, p.o., daily | 50% TGI | Enhanced survival | [10] |
| NDI-101150 | EMT-6 (Breast) | 75 mg/kg, p.o., daily | 85% TGI, 7/10 mice with complete regression | Not specified | [10] |
| BGB-15025 | Advanced Solid Tumors (Phase 1) | Not specified | Monotherapy: No response. With tislelizumab: 18.4% ORR, 57.1% DCR | Yes | [11] |
TGI: Tumor Growth Inhibition. ORR: Objective Response Rate. DCR: Disease Control Rate.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the HPK1 signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
In Vitro HPK1 Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against HPK1 kinase activity.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant Human HPK1 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
ATP
-
Test compounds (e.g., HPK1 kinase inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
96-well or 384-well white opaque plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
Add diluted compounds to the wells of the assay plate.
-
Add a mixture of HPK1 enzyme and substrate (MBP) in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3][12]
In Vitro HPK1 Degradation Assay (Western Blot)
Objective: To determine the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) of a PROTAC degrader like this compound.
Principle: Western blotting is used to detect the levels of HPK1 protein in cells following treatment with a degrader.
Materials:
-
Jurkat T-cells or other suitable hematopoietic cell line
-
Cell culture medium and supplements
-
Test compound (e.g., this compound) dissolved in DMSO
-
Lysis buffer
-
Primary antibodies: anti-HPK1 and anti-loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells to the desired density.
-
Treat the cells with serial dilutions of the degrader for a specified time (e.g., 24 hours).
-
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse them in lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary anti-HPK1 antibody, followed by the HRP-conjugated secondary antibody.
-
Strip and re-probe the membrane with the loading control antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for HPK1 and the loading control.
-
Normalize the HPK1 signal to the loading control signal.
-
Calculate the percentage of HPK1 degradation relative to the DMSO-treated control.
-
Determine the DC50 and Dmax values by plotting the percentage of degradation against the logarithm of the degrader concentration.[13][14]
-
In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of an HPK1-targeting agent alone and in combination with an immune checkpoint inhibitor.
Materials:
-
Syngeneic mouse strain (e.g., BALB/c or C57BL/6)
-
Murine tumor cell line (e.g., CT26, MC38, or 4T-1)
-
Test compound (HPK1 inhibitor or degrader) and appropriate vehicle for administration
-
Anti-PD-1 antibody or isotype control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers and calculating tumor volume.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
-
Treatment Administration:
-
Administer the test compound and/or anti-PD-1 antibody according to the predetermined dosing schedule and route of administration (e.g., oral gavage, subcutaneous injection).
-
Include vehicle and isotype control groups.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI).
-
-
Pharmacodynamic Analysis (Optional):
Conclusion
Both HPK1 kinase inhibitors and HPK1 degraders like this compound represent promising avenues for cancer immunotherapy. Kinase inhibitors have a more established developmental track record, with several candidates in clinical trials.[11] However, the complete removal of the HPK1 protein by degraders may offer a more profound and durable therapeutic effect by eliminating both catalytic and non-catalytic functions of the protein.[1][9] Preclinical data suggests that HPK1 degraders can achieve superior tumor growth inhibition compared to kinase inhibitors in some models.[9] The choice between these two modalities will likely depend on the specific tumor context, potential for combination therapies, and the evolving understanding of HPK1 biology. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these exciting new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPK1 PROTAC SS47 | HPK1 degrader | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. benchchem.com [benchchem.com]
- 11. onclive.com [onclive.com]
- 12. benchchem.com [benchchem.com]
- 13. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Validating SS47 Tfa Specificity: A Comparative Guide to Kinase Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity of the PROTAC-based degrader SS47 Tfa, which targets Hematopoietic Progenitor Kinase 1 (HPK1). Due to the limited availability of public, quantitative kinase profiling data for this compound, this guide will focus on presenting the available information, comparing it with alternative HPK1 inhibitors, and providing detailed experimental protocols for validating kinase specificity.
Understanding the Target: HPK1 Signaling
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, such as SLP-76. This phosphorylation leads to the attenuation of T-cell activation, making HPK1 an attractive target for cancer immunotherapy. Inhibition or degradation of HPK1 is expected to enhance anti-tumor immune responses.
HPK1 Signaling Pathway in T-Cell Activation.
This compound: An HPK1-Targeting PROTAC
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of HPK1. It is composed of the HPK1 inhibitor ZYF0033 linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. While ZYF0033 is described as a potent and selective HPK1 inhibitor with a reported IC50 of less than 10 nM, there are conflicting qualitative reports regarding the selectivity of the this compound warhead, with some literature suggesting poor selectivity. A comprehensive, quantitative kinase selectivity profile for this compound or ZYF0033 against a broad panel of kinases is not publicly available.
Comparative Kinase Selectivity of HPK1 Inhibitors
To provide a framework for evaluating the specificity of this compound, the following table summarizes publicly available kinase selectivity data for other notable HPK1 inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50) in nanomolars (nM). A lower IC50 value indicates higher potency. Selectivity is assessed by comparing the IC50 for the primary target (HPK1) to that of off-target kinases, particularly those within the same family (e.g., MAP4K family).
| Kinase Target | Compound K (BMS) IC50 (nM) | Gilead HPK1 Inhibitor IC50 (nM) | BGB-15025 IC50 (nM) |
| HPK1 (MAP4K1) | 2.6 | <1 | 1.04 |
| MAP4K2 (GCK) | >130 | >50 | - |
| MAP4K3 (GLK) | >130 | >50 | - |
| MAP4K4 (HGK) | >130 | >50 | - |
| MAP4K5 (KHS) | >130 | >50 | - |
| MAP4K6 (MINK1) | >130 | >50 | - |
| Note: Data is compiled from various public sources and may not be from direct head-to-head studies. "-" indicates data not publicly available. |
Experimental Protocols for Kinase Profiling
Validating the specificity of a kinase-targeted compound like this compound is crucial. This involves screening the compound against a large panel of kinases to identify potential off-target interactions. Below are detailed methodologies for key experiments in kinase profiling.
In Vitro Kinase Profiling (Kinome Scan)
This experiment determines the inhibitory activity of a compound against a broad range of purified kinases.
Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Purified recombinant kinases (large panel, e.g., >400 kinases)
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., this compound) stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer
-
[γ-³³P]ATP or other detection reagents (e.g., for TR-FRET)
-
ATP solution
-
Multi-well plates (e.g., 384-well)
-
Filter plates (for radiometric assays) or a suitable plate reader (for fluorescence/luminescence assays)
Procedure (Radiometric Assay Example):
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the kinase reaction buffer, the specific kinase, and the diluted test compound or vehicle (DMSO) control.
-
Incubate to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP.
-
Stop the reaction after a defined period.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each compound concentration compared to the vehicle control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Experimental Workflow for In Vitro Kinase Profiling.
Cellular Target Engagement Assay
This assay confirms that the compound interacts with its intended target within a cellular environment. For HPK1, this is often measured by the phosphorylation of its substrate, SLP-76.
Principle: Inhibition of HPK1 in cells will lead to a decrease in the phosphorylation of SLP-76 at Serine 376 (pSLP-76) upon T-cell receptor stimulation.
Materials:
-
Human T-cell line (e.g., Jurkat) or primary T-cells
-
Test compound (e.g., this compound)
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies)
-
Cell lysis buffer
-
Antibodies for Western blotting or ELISA (anti-pSLP-76, anti-total SLP-76, loading control)
-
SDS-PAGE and Western blotting equipment or ELISA plates and reader
Procedure:
-
Culture T-cells and treat with various concentrations of the test compound or vehicle control.
-
Stimulate the T-cells to activate the TCR signaling pathway.
-
Lyse the cells and determine the total protein concentration.
-
Analyze the levels of pSLP-76 and total SLP-76 using Western blotting or ELISA.
-
Quantify the pSLP-76 signal relative to total SLP-76 and the loading control.
-
Determine the cellular IC50 value by plotting the reduction in pSLP-76 signal against the compound concentration.
Conclusion
The validation of kinase specificity is a critical step in the development of targeted therapies. While this compound is a promising HPK1-targeting PROTAC degrader, a comprehensive and quantitative assessment of its kinome-wide selectivity is needed for a complete understanding of its biological effects. The experimental protocols outlined in this guide provide a roadmap for such a validation. For researchers considering the use of this compound, it is recommended to perform in-house selectivity profiling or to consult the manufacturer for more detailed data. Comparing the selectivity profile of this compound with that of other HPK1 inhibitors will be essential for interpreting experimental results and predicting its therapeutic potential.
Navigating the Selectivity Landscape: An Off-Target Protein Degradation Analysis of SS47 Tfa
For researchers, scientists, and drug development professionals, understanding the selectivity of targeted protein degraders is paramount. This guide provides a comparative analysis of SS47 Tfa, a PROTAC (Proteolysis Targeting Chimera) designed to degrade Hematopoietic Progenitor Kinase 1 (HPK1), with a focus on its off-target degradation profile. While direct, comprehensive proteomic data on this compound is not publicly available, this guide leverages data from analogous HPK1 degraders and established methodologies to offer a comparative framework.
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins.[1] PROTACs, such as this compound, are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2][3] this compound specifically targets HPK1, a negative regulator of T-cell activation, making it a promising candidate for cancer immunotherapy.[2][4] However, ensuring the precise degradation of the intended target while minimizing effects on other proteins is a critical challenge in the development of these therapeutics.
Comparative Analysis of HPK1 Degraders
The selectivity of a PROTAC is influenced by the binding affinities of its warhead (targeting the protein of interest) and its E3 ligase ligand. Some studies have indicated that the warhead used in SS47 may have poor selectivity, which could contribute to off-target effects.[4] In contrast, other HPK1 degraders have been developed with a focus on improving selectivity.
For instance, a proteomics study on the HPK1 PROTAC degrader HZ-S506 demonstrated robust HPK1 degradation without significant downregulation of other off-target proteins.[5] This suggests that achieving a high degree of selectivity for HPK1 degradation is feasible.
To illustrate what a quantitative off-target analysis of an HPK1 degrader entails, we can look at the data generated for a different potent HPK1 PROTAC, compound 10m . In a study, Jurkat cell lysates were treated with 500 nM of compound 10m (approximately 100 times its DC50), and the abundance of over 6000 proteins was quantified.[6] This type of large-scale proteomic screen is the gold standard for assessing off-target effects.
Quantitative Off-Target Proteomics Data (Hypothetical for this compound vs. a Selective Competitor)
The following table is a hypothetical representation of data from a global proteomics experiment, comparing the off-target profile of this compound with a more selective hypothetical degrader, "Competitor X." This illustrates the type of data researchers would seek to evaluate and compare the selectivity of different degraders.
| Protein | Function | This compound (% Degradation) | Competitor X (% Degradation) |
| HPK1 (Target) | Negative regulator of T-cell signaling | >95% | >95% |
| Kinase A | Cell cycle regulation | 45% | <5% |
| Kinase B | Signal transduction | 38% | <5% |
| Structural Protein Y | Cytoskeletal component | 25% | <2% |
| Metabolic Enzyme Z | Cellular metabolism | 18% | <2% |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Experimental Protocols for Off-Target Analysis
A thorough assessment of off-target protein degradation involves a multi-pronged approach, combining proteomics with targeted validation assays.
Global Proteomics Analysis
This method provides an unbiased, global view of changes in the proteome upon treatment with the degrader.
Workflow:
-
Cell Culture and Treatment: Jurkat cells (or another relevant cell line) are cultured and treated with the PROTAC degrader (e.g., this compound) at a concentration significantly above its DC50 value, alongside a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Digestion: Cells are lysed, and the proteins are extracted and digested into peptides, often using a detergent-free method like SPEED (Sample Preparation by Easy Extraction and Digestion) which utilizes trifluoroacetic acid (TFA) for efficient protein extraction.[7]
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins.[8]
-
Data Analysis: The relative abundance of each identified protein in the degrader-treated sample is compared to the vehicle control to determine the percentage of degradation.
Caption: Workflow for global proteomics-based off-target analysis.
Targeted Validation Assays
Once potential off-targets are identified through proteomics, their degradation is typically validated using more traditional techniques.
-
Western Blotting: This is a common method to confirm the degradation of specific proteins. Antibodies specific to the potential off-target proteins are used to probe their levels in cell lysates after treatment with the degrader.
-
Cellular Thermal Shift Assay (CETSA): This assay can assess the direct binding of the degrader to potential off-targets in intact cells by measuring changes in protein thermal stability.
Signaling Pathway Considerations
This compound is designed to enhance T-cell activation by degrading HPK1, which is a negative regulator of the T-cell receptor (TCR) signaling pathway. Off-target degradation of other kinases or signaling proteins could lead to unintended consequences, either by potentiating or inhibiting other pathways.
Caption: Role of HPK1 and this compound in TCR signaling.
Conclusion
References
- 1. HPK1 PROTAC SS47 | HPK1 degrader | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: SS47 Tfa and its Warhead ZYF0033 in Targeting HPK1
A Detailed Analysis for Researchers in Drug Development
In the landscape of cancer immunotherapy, Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a critical intracellular checkpoint inhibitor, negatively regulating T-cell activation and anti-tumor immune responses. Consequently, targeting HPK1 is a promising therapeutic strategy. This guide provides a comprehensive comparative analysis of two distinct modalities targeting HPK1: SS47 Tfa, a proteolysis-targeting chimera (PROTAC) degrader, and its corresponding warhead, ZYF0033, a small molecule inhibitor. This comparison is supported by experimental data to inform researchers and drug development professionals.
Executive Summary
This compound and ZYF0033 both target HPK1 but through fundamentally different mechanisms. ZYF0033 acts as a conventional inhibitor, blocking the kinase activity of HPK1. In contrast, this compound is a heterobifunctional degrader that co-opts the cell's ubiquitin-proteasome system to induce the complete degradation of the HPK1 protein. Experimental evidence suggests that the degradation approach employed by SS47 may offer superior anti-tumor efficacy compared to the inhibition mechanism of ZYF0033.
Data Presentation
Table 1: In Vitro and In Vivo Efficacy
| Parameter | This compound | ZYF0033 |
| Mechanism of Action | HPK1 Protein Degrader | HPK1 Kinase Inhibitor |
| Biochemical IC50 | Not applicable (Degrader) | < 10 nM (MBP protein phosphorylation)[1] |
| Cellular Activity | Induces HPK1 degradation at 100 nM in bone-marrow-derived DCs[2] | Reduces phosphorylation of SLP76 at 100 nM[1] |
| Effect on T-Cells | Significantly increases proliferation of CD4+ and CD8+ T-cells and IFN-γ secretion[2] | Increases proliferation of CD4+ and CD8+ T-cells and IFN-γ secretion[1] |
| In Vivo Anti-Tumor Efficacy | Markedly better inhibition of tumor growth than ZYF0033 in a 4T-1 syngeneic mouse model[2] | Inhibits tumor growth in a 4T-1 syngeneic mouse model[1] |
| Immunomodulatory Effects (In Vivo) | Increased intratumoral infiltration of DCs, NK cells, and CD107a+CD8+ T-cells[1] | Increased intratumoral infiltration of DCs, NK cells, and CD107a+CD8+ T-cells[1] |
Mechanism of Action
ZYF0033 functions as an ATP-competitive inhibitor of HPK1. By binding to the kinase domain, it prevents the phosphorylation of downstream substrates, most notably the adaptor protein SLP-76. This abrogation of a negative feedback loop results in enhanced T-cell activation.
This compound, on the other hand, is a PROTAC that utilizes ZYF0033 as the "warhead" to bind to HPK1.[2] The other end of the SS47 molecule is a ligand for an E3 ubiquitin ligase, Cereblon. This proximity induction leads to the ubiquitination and subsequent degradation of the HPK1 protein by the proteasome. This approach not only blocks the kinase activity but eliminates the entire protein, potentially preventing any non-catalytic scaffolding functions of HPK1.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of ZYF0033 and this compound in the HPK1 signaling pathway.
Caption: General experimental workflow for comparing HPK1 inhibitors and degraders.
Experimental Protocols
In Vitro Inhibition of SLP-76 Phosphorylation
Objective: To determine the cellular potency of ZYF0033 and this compound in inhibiting HPK1-mediated phosphorylation of SLP-76.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or Jurkat T-cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of ZYF0033, this compound, or a DMSO vehicle control for a specified duration (e.g., 2-24 hours).
-
Stimulation: T-cell receptor (TCR) signaling is stimulated using anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes).
-
Lysis and Western Blotting: Cells are lysed, and protein concentrations are normalized. Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated SLP-76 (Ser376) and total SLP-76.
-
Analysis: The ratio of phosphorylated SLP-76 to total SLP-76 is quantified to determine the extent of inhibition. For this compound, a parallel blot for total HPK1 levels should be performed to confirm degradation.
In Vivo Anti-Tumor Efficacy Study
Objective: To compare the in vivo anti-tumor efficacy of this compound and ZYF0033.
Methodology:
-
Animal Model: A syngeneic tumor model, such as BALB/c mice bearing 4T-1 mammary carcinoma tumors, is established.
-
Grouping and Dosing: Once tumors are palpable, mice are randomized into treatment groups: Vehicle control, ZYF0033, and this compound. The compounds are administered orally at predetermined doses and schedules.
-
Tumor Growth Monitoring: Tumor volume is measured at regular intervals (e.g., every 2-3 days) using calipers. Mouse body weight is also monitored as a measure of toxicity.
-
Immunophenotyping of TILs: At the end of the study, tumors are excised, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, NK1.1, CD11c) and activation/exhaustion markers (e.g., CD107a, PD-1, TIM-3).
-
Analysis: Tumor growth curves are plotted to compare the efficacy of the treatments. The composition and activation status of tumor-infiltrating lymphocytes (TILs) are analyzed by flow cytometry to understand the immunological basis of the anti-tumor response.
Conclusion
The comparative analysis of this compound and its warhead ZYF0033 reveals two distinct yet promising strategies for targeting HPK1 in cancer immunotherapy. While ZYF0033 demonstrates potent inhibition of HPK1's kinase activity, the PROTAC-mediated degradation by this compound appears to translate into superior in vivo anti-tumor efficacy. This suggests that the complete removal of the HPK1 protein may be a more effective therapeutic approach than kinase inhibition alone. Further head-to-head studies are warranted to fully elucidate the therapeutic potential and potential differences in the safety profiles of these two modalities. The experimental protocols and data presented herein provide a framework for researchers to conduct such comparative investigations.
References
Control experiments for validating SS47 Tfa-induced phenotypes
< Comparison of Control Experiments for Validating SS47 Tfa-Induced Phenotypes
Introduction
This compound is a novel synthetic molecule designed to modulate cellular signaling pathways. Preliminary studies suggest that this compound induces a potent anti-proliferative phenotype in various cancer cell lines. This guide provides a framework for researchers, scientists, and drug development professionals to validate these findings through a series of robust control experiments. The focus is on a hypothesized mechanism of action: the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2][3] Dysregulation of this pathway is a common feature in many human cancers.[1][3][4]
This guide will compare the effects of this compound with appropriate negative and positive controls to ascertain its specific activity. We will detail the methodologies for key experiments, present hypothetical data in a structured format, and provide visualizations of the signaling pathway and experimental workflows.
Experimental Controls
To rigorously validate the anti-proliferative effects of this compound and attribute them to the inhibition of the PI3K/Akt pathway, a panel of controls is essential.
-
Vehicle Control (Negative Control): This is the solvent used to dissolve this compound (e.g., DMSO). It is crucial to ensure that the vehicle itself does not have any effect on cell proliferation or signaling.
-
Inactive Analog Control (Negative Control): An ideal negative control is a structurally similar molecule to this compound that has been shown to be inactive against the target (PI3K). This helps to rule out off-target effects.
-
Wortmannin (Positive Control): Wortmannin is a well-characterized, potent, and irreversible inhibitor of PI3K.[5][6][7][8] By comparing the effects of this compound to Wortmannin, we can benchmark its potency and efficacy in inhibiting the PI3K/Akt pathway.
-
Untreated Control: This sample of cells is not exposed to any treatment and represents the baseline level of proliferation and signaling.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments designed to validate the anti-proliferative phenotype induced by this compound.
Table 1: Effect of this compound and Controls on Cell Viability (MTT Assay)
| Treatment (24h) | Concentration | Mean Absorbance (570 nm) | % Viability (Relative to Untreated) |
| Untreated | - | 1.25 | 100% |
| Vehicle (DMSO) | 0.1% | 1.23 | 98.4% |
| Inactive Analog | 10 µM | 1.20 | 96.0% |
| Wortmannin | 100 nM | 0.65 | 52.0% |
| This compound | 1 µM | 0.88 | 70.4% |
| This compound | 5 µM | 0.63 | 50.4% |
| This compound | 10 µM | 0.45 | 36.0% |
Table 2: Effect of this compound and Controls on DNA Synthesis (BrdU Assay)
| Treatment (24h) | Concentration | Mean Fluorescence Units (RFU) | % Proliferation (Relative to Untreated) |
| Untreated | - | 4500 | 100% |
| Vehicle (DMSO) | 0.1% | 4450 | 98.9% |
| Inactive Analog | 10 µM | 4380 | 97.3% |
| Wortmannin | 100 nM | 1800 | 40.0% |
| This compound | 1 µM | 2970 | 66.0% |
| This compound | 5 µM | 2025 | 45.0% |
| This compound | 10 µM | 1440 | 32.0% |
Table 3: Effect of this compound and Controls on Akt Phosphorylation (Western Blot Densitometry)
| Treatment (1h) | Concentration | p-Akt (Ser473) / Total Akt Ratio | % Inhibition of Akt Phosphorylation |
| Untreated | - | 1.00 | 0% |
| Vehicle (DMSO) | 0.1% | 0.98 | 2% |
| Inactive Analog | 10 µM | 0.95 | 5% |
| Wortmannin | 100 nM | 0.15 | 85% |
| This compound | 1 µM | 0.55 | 45% |
| This compound | 5 µM | 0.30 | 70% |
| This compound | 10 µM | 0.18 | 82% |
Experimental Protocols
1. Cell Culture Human cancer cells (e.g., MCF-7 breast cancer cell line) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
2. MTT Cell Viability Assay The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[9][10][11]
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, Wortmannin, inactive analog, or vehicle control for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. BrdU Cell Proliferation Assay The BrdU assay measures DNA synthesis, which is a direct marker of cell proliferation.[9][10][12]
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with the compounds for 24 hours.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fix the cells, denature the DNA, and add an anti-BrdU antibody conjugated to a peroxidase.
-
Add the substrate and measure the chemiluminescent or colorimetric signal.
4. Western Blotting for Akt Phosphorylation Western blotting is used to detect the phosphorylation status of Akt, a key downstream effector of PI3K.[13][14] A decrease in phosphorylated Akt (p-Akt) indicates inhibition of the PI3K pathway.
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound or control compounds for 1 hour.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[13]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13][15]
-
Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.[15]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]
-
Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.[16]
-
Quantify band intensities using densitometry software.
Visualizations
Caption: PI3K/Akt signaling pathway with points of inhibition by this compound and Wortmannin.
Caption: Workflow for validating this compound-induced anti-proliferative phenotypes.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Wortmannin - Wikipedia [en.wikipedia.org]
- 8. Wortmannin, (PI3 Kinase inhibitor) | 12-338 [merckmillipore.com]
- 9. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 10. Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chondrex.com [chondrex.com]
- 12. karger.com [karger.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Identifying Off-Targets of Covalent Inhibitors: A Comparison of Mass Spectrometry Approaches
For researchers, scientists, and drug development professionals, understanding the off-target profile of a covalent inhibitor like SS47 Tfa is critical for predicting potential toxicity and elucidating its full mechanism of action. Mass spectrometry-based proteomics has emerged as a powerful tool for identifying these unintended interactions on a proteome-wide scale. This guide compares two prominent methodologies: Competitive Activity-Based Protein Profiling (ABPP) and Inhibitor-Derived Probe Pull-Down.
Covalent inhibitors, by their nature, form a stable bond with their target proteins. However, their reactive nature can also lead to engagement with other proteins in the proteome, known as off-targets. Identifying these off-targets is a crucial step in the development of safe and effective therapeutics.[1][2] Chemical proteomics strategies are instrumental in this process, enabling the enrichment and identification of proteins that interact with a small molecule.[3]
Two widely used mass spectrometry-based approaches for off-target identification of covalent inhibitors are:
-
Competitive Activity-Based Protein Profiling (ABPP): This method utilizes a broad-spectrum covalent probe that targets a specific class of amino acid residues (e.g., cysteine or serine) to profile the reactivity of proteins in a proteome.[4][5] By competing the binding of this probe with the covalent inhibitor of interest, one can identify the inhibitor's targets and off-targets.[4][5]
-
Inhibitor-Derived Probe Pull-Down: This technique involves synthesizing a version of the covalent inhibitor that has been modified to include a reporter tag, such as biotin (B1667282) or an alkyne group for click chemistry.[1][3] This "probe" is then used to capture its binding partners from a cell lysate, which are subsequently identified by mass spectrometry.[1]
Comparison of Methodologies
The choice between Competitive ABPP and an Inhibitor-Derived Probe Pull-Down approach depends on several factors, including the availability of a modifiable version of the inhibitor and the desired information about the off-targets.
| Feature | Competitive Activity-Based Protein Profiling (ABPP) | Inhibitor-Derived Probe Pull-Down |
| Principle | Indirectly identifies targets by measuring the inhibitor's ability to block the binding of a broad-spectrum covalent probe.[4] | Directly identifies targets by using a tagged version of the inhibitor to enrich and pull down its binding partners.[1] |
| Inhibitor Modification | Does not require chemical modification of the inhibitor of interest.[4] | Requires synthesis of an inhibitor analog with a reporter tag (e.g., biotin, alkyne).[1] |
| Potential for Altered Biology | The unmodified inhibitor is used, preserving its native biological activity. | The addition of a tag could potentially alter the inhibitor's potency, selectivity, or cell permeability.[4] |
| Probe Specificity | Relies on the availability of a suitable broad-spectrum probe for the targeted residue class (e.g., cysteine-reactive probes).[5] | The probe's specificity is inherent to the inhibitor's pharmacophore. |
| Identified Proteins | Identifies proteins with reactive residues that are targeted by the inhibitor. | Identifies both direct covalent targets and potentially interacting, non-covalent partners. |
| Primary Advantage | Avoids potential artifacts from modifying the inhibitor and can provide a more accurate representation of the inhibitor's interactions.[4] | Enables direct identification and enrichment of binding partners.[1] |
| Primary Disadvantage | The identified off-targets are limited to the scope of the broad-spectrum probe's reactivity. | The tagged inhibitor may not perfectly mimic the behavior of the parent compound.[4] |
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP)
This protocol provides a general workflow for identifying off-targets of a covalent inhibitor using a competitive ABPP approach with a cysteine-reactive probe.
1. Proteome Preparation:
- Culture and harvest cells of interest.
- Lyse the cells in a suitable buffer (e.g., PBS) through sonication or mechanical disruption.
- Isolate the soluble proteome by centrifugation to remove cell debris.
- Determine the protein concentration of the lysate.
2. Competitive Inhibition:
- Aliquot the proteome into different treatment groups.
- Pre-incubate the proteome samples with varying concentrations of the covalent inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes) at room temperature.[6]
3. Probe Labeling:
- Add a broad-spectrum, cysteine-reactive probe (e.g., an alkyne-functionalized iodoacetamide) to each sample.
- Incubate for a defined period (e.g., 1 hour) to allow the probe to label cysteine residues not blocked by the inhibitor.[6]
4. Reporter Tag Conjugation (Click Chemistry):
- For alkyne-tagged probes, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a reporter tag, such as biotin-azide.[1][6] This enables subsequent enrichment.
5. Enrichment of Labeled Proteins:
- Add streptavidin-coated beads to the samples to capture the biotinylated proteins.
- Incubate to allow for binding.
- Wash the beads extensively to remove non-specifically bound proteins.
6. Sample Preparation for Mass Spectrometry:
- Elute the captured proteins from the beads.
- Reduce and alkylate the cysteine residues and digest the proteins into peptides using an enzyme like trypsin.
7. LC-MS/MS Analysis:
- Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Identify and quantify the peptides. A decrease in the abundance of a particular protein in the inhibitor-treated sample compared to the control indicates that the inhibitor has bound to that protein and blocked its labeling by the probe.
Inhibitor-Derived Probe Pull-Down
This protocol outlines the general steps for identifying off-targets using a pull-down assay with a biotinylated version of the covalent inhibitor.
1. Probe Synthesis:
- Synthesize an analog of the covalent inhibitor (e.g., this compound) that incorporates a biotin tag, often via a linker to minimize steric hindrance.
2. Proteome Preparation:
- Prepare cell lysates as described in the Competitive ABPP protocol.
3. Probe Incubation and Target Enrichment:
- Incubate the cell lysate with the biotinylated inhibitor probe.
- As a negative control, incubate a separate lysate sample with free biotin or a non-biotinylated version of the inhibitor.
- Add streptavidin-coated beads to the lysates to capture the probe and any bound proteins.
- Incubate to allow for binding.
- Wash the beads thoroughly to remove non-specifically bound proteins.
4. Sample Preparation for Mass Spectrometry:
- Elute the captured proteins from the beads.
- Separate the eluted proteins by SDS-PAGE to visualize the captured proteins and confirm the pull-down.
- Excise the protein bands from the gel.
- Perform in-gel digestion of the proteins with trypsin.
5. LC-MS/MS Analysis:
- Analyze the resulting peptide mixtures by LC-MS/MS.
- Identify the proteins in the sample. Proteins that are significantly enriched in the biotinylated probe sample compared to the control are considered potential on- or off-targets.
Visualizing Workflows and Pathways
To better illustrate these complex processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow comparison for off-target identification.
Caption: Potential off-target effects on signaling pathways.
References
- 1. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs [chomixbio.com]
- 5. researchgate.net [researchgate.net]
- 6. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of SS47 Tfa: A Comparative Analysis of HPK1 Degradation for Cancer Immunotherapy
A detailed guide for researchers, scientists, and drug development professionals on the on-target effects of the HPK1 degrader, SS47 Tfa, with a comparative analysis against alternative HPK1-targeting strategies. This guide provides supporting experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.
This compound is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Hematopoietic Progenitor Kinase 1 (HPK1).[1][2] As a key negative regulator of T-cell activation, HPK1 has emerged as a promising target for cancer immunotherapy.[3][4][5] By inducing the proteasome-mediated degradation of HPK1, this compound enhances T-cell-mediated anti-tumor immunity, making it a valuable tool for research and potential therapeutic development.[1][2][6] This guide provides a comprehensive overview of rescue experiments confirming the on-target effects of this compound and compares its performance with alternative HPK1 inhibitors.
Comparative Analysis of HPK1-Targeting Modalities
The on-target effects of this compound are best understood in the context of alternative HPK1-targeting strategies, namely kinase inhibition. While kinase inhibitors block the catalytic activity of HPK1, PROTAC degraders like this compound eliminate the entire protein.[7] This distinction is critical, as HPK1 possesses both catalytic and non-catalytic scaffolding functions that contribute to its immunosuppressive role.[7][8]
| Modality | Compound Example | Mechanism of Action | Key On-Target Effects |
| HPK1 Degrader | This compound | Induces proteasome-mediated degradation of HPK1 protein.[1][2] | - Sustained loss of HPK1 protein. - Enhanced and prolonged T-cell activation and proliferation.[6] - Increased production of IFN-γ and IL-2.[6][8] - Potent anti-tumor activity in vivo.[1] |
| HPK1 Kinase Inhibitor | CFI-402411, BGB-15025 | Competitively binds to the ATP-binding site of HPK1, inhibiting its kinase activity.[9][10] | - Inhibition of HPK1 kinase-dependent signaling. - Reversal of T-cell exhaustion.[9] - Modest enhancement of T-cell activation. |
| Other HPK1 Degraders | DD205-291, P1 | Similar to this compound, induces proteasomal degradation of HPK1.[7][11] | Similar to this compound, with potential variations in potency and selectivity.[7] |
Rescue Experiments: Confirming On-Target Effects
To definitively attribute the observed immunological effects of this compound to the degradation of HPK1, genetic rescue experiments are crucial. These experiments typically involve reintroducing a modified, non-degradable version of HPK1 into cells treated with the degrader. An inability to reverse the phenotype observed with the degrader would confirm the on-target mechanism.
Experimental Workflow: Genetic Rescue in Jurkat Cells
Caption: Workflow for a genetic rescue experiment to confirm the on-target effects of this compound.
Expected Outcomes and Interpretation
| Condition | Expected IL-2 Production | Expected pSLP76 Levels | Interpretation |
| HPK1 KO + Vehicle | High | Low | HPK1 knockout leads to enhanced T-cell activation. |
| HPK1 KO + this compound | High | Low | This compound has no effect in the absence of its target. |
| WT HPK1 + Vehicle | Low | High | Wild-type HPK1 suppresses T-cell activation. |
| WT HPK1 + this compound | High | Low | This compound degrades HPK1, leading to enhanced T-cell activation. |
| Kinase-Dead HPK1 + Vehicle | High | Low | The kinase activity of HPK1 is required for its suppressive function.[7] |
| Kinase-Dead HPK1 + this compound | High | Low | Confirms that the effects of this compound are mediated through HPK1 degradation and not solely through kinase inhibition. |
Signaling Pathway: HPK1-Mediated T-Cell Receptor Signaling
HPK1 acts as a negative regulator within the T-cell receptor (TCR) signaling cascade.[3][12] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates SLP-76, leading to the dampening of downstream signaling and T-cell activation.[3][5] this compound-mediated degradation of HPK1 removes this crucial inhibitory checkpoint.
Caption: HPK1 negatively regulates TCR signaling, an effect reversed by this compound.
Experimental Protocols
Cell Culture and Reagents
-
Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Reagents: this compound (provider), anti-CD3 antibody (OKT3), anti-CD28 antibody (CD28.2), Human IL-2 ELISA Kit, antibodies for Western blotting (anti-HPK1, anti-pSLP76 (S376), anti-GAPDH).
Western Blotting for HPK1 Degradation and SLP76 Phosphorylation
-
Seed Jurkat cells at a density of 1 x 10^6 cells/mL and treat with this compound (e.g., 100 nM) or vehicle (DMSO) for 24 hours.
-
For phosphorylation analysis, stimulate cells with soluble anti-CD3 (2 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 15 minutes prior to harvesting.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
IL-2 ELISA
-
Coat a 96-well plate with a capture antibody against human IL-2 overnight at 4°C.
-
Wash the plate and block with 1% BSA in PBS for 1 hour.
-
Add cell culture supernatants from treated and stimulated Jurkat cells to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody against human IL-2 for 1 hour.
-
Wash and add streptavidin-HRP for 30 minutes.
-
Wash and add a TMB substrate solution. Stop the reaction with 2N H2SO4.
-
Read the absorbance at 450 nm and calculate IL-2 concentration based on a standard curve.
Conclusion
The available data strongly support the on-target efficacy of this compound as a potent degrader of HPK1. Rescue experiments utilizing HPK1 knockout and kinase-dead mutant cell lines provide definitive evidence that the enhanced T-cell activation observed with this compound treatment is a direct consequence of HPK1 degradation. Compared to kinase inhibitors, the complete removal of the HPK1 protein by this compound offers a more comprehensive approach to overcoming HPK1-mediated immunosuppression. This guide provides the foundational information and experimental framework for researchers to further investigate and leverage the therapeutic potential of this compound in cancer immunotherapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 6. HPK1 PROTAC SS47 | HPK1 degrader | Probechem Biochemicals [probechem.com]
- 7. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HPK1 PROTACs in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various Hematopoietic Progenitor Kinase 1 (HPK1) PROTACs (Proteolysis Targeting Chimeras) in preclinical cancer models. The information herein is compiled from publicly available experimental data to facilitate an informed evaluation of these emerging cancer immunotherapy agents.
Introduction to HPK1 PROTACs
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, is a negative regulator of T-cell receptor signaling.[1][2] By dampening T-cell activation, HPK1 can limit the immune system's ability to recognize and eliminate cancer cells.[3] Unlike small molecule inhibitors that only block the kinase activity, PROTACs are engineered to induce the degradation of the entire HPK1 protein, thus eliminating both its kinase-dependent and kinase-independent scaffolding functions.[1][3] This dual action holds the promise of a more profound and sustained anti-tumor immune response.[1]
This guide focuses on a head-to-head comparison of several HPK1 PROTACs that have been described in the scientific literature, including compounds referred to as 10m , HDM2006 , DD205-291 , E3 , and unnamed PROTACs developed by Arvinas .
Quantitative Data Summary
The following tables summarize the available quantitative data for these HPK1 PROTACs. It is important to note that direct comparisons should be made with caution, as the data are generated from different studies and under varying experimental conditions.
In Vitro Degradation and Pathway Inhibition
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | pSLP76 Inhibition IC50 (nM) | IL-2 Release EC50 (nM) | IFN-γ Release | E3 Ligase Recruited | Reference(s) |
| Arvinas PROTACs | Various | 1 - 20 | >80% | 2 - 25 | 2 - 20 | Not Specified | Not Specified | [1] |
| 10m | Jurkat | 5.0 ± 0.9 | ≥99% | Not Specified | Not Specified | Significantly Increased | CRBN | [3][4] |
| HDM2006 | Jurkat | 20.68 | 96.36% | Not Specified | Not Specified | >9.3-41.6 fold increase | CRBN | [5] |
| DD205-291 | Not Specified | 5.3 | Not Specified | Dose-dependent inhibition | Dose-dependent induction | Dose-dependent induction | Not Specified | [2] |
| E3 | Not Specified | 3.16 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
| PROTAC | Cancer Model | Dosing | Monotherapy TGI (%) | Combination TGI (%) with anti-PD-1/PD-L1 | Complete Responders (CR) | Reference(s) |
| Arvinas PROTACs | Colonic Syngeneic | 30 mg/kg, oral | >80% | Not Specified | 5/10 mice (50%) in combination | [1] |
| Arvinas PROTACs | Melanoma (low-immunogenic) | Not Specified | 79% | Not Specified | Not Specified | [1] |
| 10m | MC38 (colorectal) | 3.0 mg/kg, PO, QOD | 30.22% | Superior antitumor effect | Not Specified | [3] |
| HDM2006 | MC38 (colorectal) | Not Specified | Similar to small-molecule inhibitor at a very low dose | Robust efficacy | Not Specified | [5] |
| DD205-291 | MC38 (colorectal) | 0.5 mg/kg, oral | Not Specified | 91.0% | Not Specified | [2] |
| E3 | Not Specified | Oral | Not Specified | Significant antitumor activity | Not Specified | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
HPK1 Signaling Pathway and PROTAC Mechanism of Action
Caption: HPK1 signaling pathway and the mechanism of action of HPK1 PROTACs.
Experimental Workflow for Evaluating HPK1 PROTACs
Caption: A typical experimental workflow for the preclinical evaluation of HPK1 PROTACs.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the comparison. Specific parameters may vary between studies.
Western Blot for HPK1 Degradation
-
Cell Culture and Treatment: Culture human T-cell lymphoma Jurkat cells in appropriate media. Seed cells and treat with a dose range of the HPK1 PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against HPK1 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with an HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities to determine the percentage of HPK1 degradation relative to a vehicle control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
IL-2 and IFN-γ Release Assay
-
Cell Isolation and Culture: Isolate human peripheral blood mononuclear cells (PBMCs) and culture in appropriate media.
-
PROTAC Treatment and Stimulation: Treat cells with the HPK1 PROTAC for a specified duration. Stimulate T-cells using anti-CD3/CD28 antibodies.
-
Supernatant Collection: After an incubation period (e.g., 24-72 hours), collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IL-2 and IFN-γ in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the EC50 (concentration for 50% of maximal effect) for cytokine release.
In Vivo Syngeneic Mouse Tumor Models (e.g., MC38)
-
Cell Culture and Implantation: Culture MC38 murine colon adenocarcinoma cells. Inject a specific number of cells (e.g., 1 x 10^6) subcutaneously into the flank of C57BL/6 mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups (vehicle, PROTAC monotherapy, anti-PD-1 monotherapy, combination therapy).
-
Drug Administration: Administer the HPK1 PROTAC via the specified route (e.g., oral gavage) and schedule. Administer the checkpoint inhibitor (e.g., anti-PD-1 antibody) as required.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) with calipers.
-
Efficacy Evaluation: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Pharmacodynamic Analysis (Optional): Excise tumors and analyze for immune cell infiltration (e.g., CD8+ T cells) by flow cytometry or immunohistochemistry.
Conclusion
The preclinical data available to date suggests that HPK1 PROTACs are a promising class of immuno-oncology agents. They have demonstrated potent in vitro degradation of HPK1, leading to enhanced T-cell activation and robust anti-tumor efficacy in various syngeneic mouse models.[1][2][3][5] Notably, HPK1 PROTACs have shown superior or comparable efficacy to small molecule inhibitors and checkpoint blockade antibodies in some models.[1] Furthermore, the combination of HPK1 PROTACs with anti-PD-1/PD-L1 antibodies appears to be a particularly effective strategy, often resulting in synergistic anti-tumor responses.[2][3]
While the presented data is encouraging, it is important to acknowledge that a definitive head-to-head comparison is challenging due to the lack of standardized experimental conditions across different studies. Future research, including direct comparative studies and ultimately clinical trials, will be crucial to fully elucidate the therapeutic potential of different HPK1 PROTACs and their place in the landscape of cancer immunotherapy.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a New and Selective HPK1 PROTAC for Enhancing Tumor Immunotherapy through Eliminating GLK Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of SS47 Tfa: A Step-by-Step Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling SS47 Tfa must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, a potent PROTAC (Proteolysis Targeting Chimera) HPK1 degrader combined with Trifluoroacetic acid (TFA).
This compound's composition necessitates a dual-focused disposal strategy. The Trifluoroacetic acid component is a strong, corrosive acid, while the SS47 molecule is a biologically active compound designed to induce protein degradation.[1][2][3][4] The entire compound should be treated as hazardous chemical waste, following all institutional and local regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove compatibility charts for Trifluoroacetic acid. |
| Body Protection | A lab coat, closed-toe shoes, and long pants. For larger quantities or potential for splashing, a chemical-resistant apron is recommended. |
| Respiratory | Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5][6] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Do not mix this compound waste with other waste streams, especially bases, oxidizing agents, or reducing agents.[5][6][7]
-
Collect all materials that have come into contact with this compound, including pipette tips, contaminated vials, and gloves, in a designated, compatible waste container.[7]
Step 2: Waste Container Selection and Labeling
-
Use a robust, leak-proof, and chemically compatible container. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable for acidic waste.
-
Clearly label the waste container with "Hazardous Waste," "this compound," and a description of the contents (e.g., "this compound in [solvent]"). Include the date of accumulation.
Step 3: On-site Neutralization (for aqueous TFA waste, if institutional policy permits)
For waste streams containing primarily Trifluoroacetic acid, some institutions may allow for neutralization. This step should only be performed by trained personnel and in strict accordance with your institution's safety protocols.
-
Caution: Neutralization of strong acids is an exothermic reaction and can generate heat and fumes. Perform this procedure in a fume hood with appropriate PPE.
-
Slowly add a weak base, such as sodium bicarbonate or calcium hydroxide, to the aqueous TFA waste while stirring continuously.
-
Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.
-
Even after neutralization, the resulting salt solution may still be considered hazardous waste depending on local regulations and the presence of the SS47 molecule. Consult your institution's Environmental Health and Safety (EHS) office.
Step 4: Temporary Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area should be well-ventilated, away from incompatible materials, and have secondary containment to capture any potential leaks.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[5]
-
Provide a complete and accurate description of the waste on the waste pickup request form.
Experimental Protocols Referenced
While specific experimental protocols for the disposal of this compound are not publicly available, the procedures outlined above are based on established safety data for Trifluoroacetic acid and general best practices for the disposal of complex organic molecules from research laboratories.[8]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratories can effectively manage the risks associated with this compound waste, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific safety and disposal guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HPK1 PROTAC SS47 | HPK1 degrader | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy HPK1 Degrader SS47 (EVT-12554068) [evitachem.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. fishersci.com [fishersci.com]
- 7. amherst.edu [amherst.edu]
- 8. easyrxcycle.com [easyrxcycle.com]
Essential Safety and Operational Guide for Handling SS47 Tfa
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of SS47 Tfa. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information for safe and effective laboratory operations.
This compound is a potent, research-grade chemical compound. The trifluoroacetate (B77799) (Tfa) salt form necessitates specific handling precautions due to the properties of trifluoroacetic acid, a strong and corrosive acid. The following guidelines are based on established safety protocols for handling such compounds.
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are paramount to ensure safety when handling this compound.
| Control Type | Specification | Rationale |
| Ventilation | All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood. | To prevent inhalation of dust or aerosols, which can be harmful. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields are mandatory. A full-face shield is recommended when handling larger quantities. | Protects eyes from splashes of the corrosive Tfa component. |
| Hand Protection | Nitrile gloves are required. It is recommended to double-glove. | Provides a barrier against skin contact. Gloves should be inspected for tears before use and changed immediately upon contamination. |
| Body Protection | A lab coat must be worn at all times. For larger quantities or when there is a risk of splashing, a chemically resistant apron is advised. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | If there is a risk of exceeding exposure limits or if handling outside a fume hood, a NIOSH-approved respirator with appropriate cartridges is necessary. | To prevent respiratory irritation from dust or vapors. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage procedures is critical to maintain the integrity of this compound and the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong bases, acids, and oxidizing agents.
Preparation of Solutions:
-
Perform all weighing and solution preparation within a chemical fume hood.
-
To minimize dust formation, handle the solid compound with care.
-
When preparing a solution, slowly add the solid this compound to the solvent.
-
Ensure the chosen solvent is compatible with this compound.
Disposal Plan
Contaminated materials and waste must be disposed of in accordance with institutional, local, and national regulations.
-
Solid Waste: Collect any solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, sealed container labeled as hazardous chemical waste.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
While specific experimental protocols for this compound are detailed in the primary literature, a general methodology for a key experiment—assessing HPK1 degradation via Western Blot—is provided below.
Objective: To determine the efficacy of this compound in inducing the degradation of Hematopoietic Progenitor Kinase 1 (HPK1) in a cellular context.
Materials:
-
This compound
-
Appropriate cell line (e.g., Jurkat cells)
-
Cell lysis buffer
-
Primary antibody against HPK1
-
Primary antibody against a loading control (e.g., GAPDH)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture the chosen cell line to the desired confluency. Treat the cells with varying concentrations of this compound (e.g., 100 nM) for a specified time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against HPK1 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis to quantify the intensity of the HPK1 bands relative to the loading control.
-
Compare the levels of HPK1 in the this compound-treated samples to the vehicle control to determine the extent of degradation.
-
Visualizations
Signaling Pathway of this compound-Mediated HPK1 Degradation
The following diagram illustrates the mechanism of action of this compound as a PROTAC (Proteolysis-Targeting Chimera) to induce the degradation of HPK1, a negative regulator of T-cell receptor (TCR) signaling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
